Methyl 2,4,6-trimethylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-7-5-8(2)10(9(3)6-7)14(11,12)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXKHPUXNZJDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536277 | |
| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70920-59-1 | |
| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70920-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2,4,6-trimethylbenzenesulfonate: A Specialized Methylating Agent in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2,4,6-trimethylbenzenesulfonate, also known as methyl mesitylenesulfonate, is a potent and effective electrophilic methylating agent employed in a variety of organic transformations. Its utility stems from the excellent leaving group ability of the 2,4,6-trimethylbenzenesulfonate anion, facilitating the transfer of a methyl group to a wide range of nucleophiles. While sharing mechanistic similarities with other common methylating agents like methyl iodide and dimethyl sulfate, its unique steric and electronic properties offer distinct advantages in terms of reactivity, selectivity, and handling. This guide provides a comprehensive overview of its core applications, mechanistic underpinnings, and practical considerations for its use in research and development, with a particular focus on scenarios where it presents a superior alternative to more conventional reagents.
Introduction: Positioning a Niche Reagent
Methylation is a cornerstone transformation in organic synthesis, pivotal for modifying the biological activity, solubility, and metabolic stability of molecules.[1] The choice of methylating agent is therefore a critical decision, balancing reactivity with safety, cost, and scalability.[1] this compound (MMS) has emerged as a valuable tool in the synthetic chemist's arsenal. It is a sulfonate ester that serves as a robust source of an electrophilic methyl group.[1]
This document serves as a technical guide for professionals in the chemical and pharmaceutical sciences, offering an in-depth analysis of this compound. We will explore its mechanistic basis, compare its performance against other common methylating agents, detail its primary applications with exemplary protocols, and provide essential guidance on its synthesis and safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl mesitylenesulfonate; 2,4,6-trimethylbenzenesulfonic acid methyl ester |
| CAS Number | 70920-59-1 |
| Molecular Formula | C₁₀H₁₄O₃S |
| Molecular Weight | 214.28 g/mol [2] |
| Appearance | Typically a liquid or low-melting solid |
| Solubility | Soluble in most organic solvents |
The Core Function: A Powerful and Selective Methylating Agent
Mechanistic Principles
The efficacy of this compound as a methylating agent is rooted in the fundamental principles of nucleophilic substitution. The reaction proceeds via a classical SN2 mechanism, where a nucleophile attacks the electrophilic methyl group, displacing the mesitylenesulfonate anion.
The driving force for this reaction is the exceptional stability of the resulting 2,4,6-trimethylbenzenesulfonate (mesitylenesulfonate) anion. The negative charge is delocalized across the three oxygen atoms and further stabilized by the electron-withdrawing nature of the sulfonyl group and resonance with the aromatic ring. This makes it an excellent leaving group, rendering the methyl group highly susceptible to nucleophilic attack.
Caption: General SN2 mechanism for methylation.
Comparison with Common Methylating Agents
The decision to use this compound is best made by comparing its profile to that of other widely used reagents. The sterically bulky mesityl group imparts a unique character, influencing its reactivity and handling properties.
Table 2: Comparative Analysis of Common Methylating Agents
| Agent | Formula | Reactivity | Key Advantages | Key Disadvantages |
| Methyl Iodide | CH₃I | High | Highly reactive, volatile (easy removal).[1] | Light-sensitive, suspected carcinogen, generates iodide waste.[1] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Very High | Potent, cost-effective for industrial scale.[1] | Extremely toxic and carcinogenic, requires stringent handling.[1] |
| Methyl Triflate | CF₃SO₃CH₃ | Extremely High | One of the most powerful methylating agents.[3] | Very expensive, highly moisture-sensitive. |
| This compound | C₁₀H₁₄O₃S | High | Less volatile and generally less toxic than DMS/MeI, stable, good for hindered substrates. | Higher molecular weight by-product, moderately high cost. |
| Dimethyl Carbonate | (CH₃O)₂CO | Moderate | "Green" reagent, low toxicity, biodegradable.[4] | Requires higher temperatures and base catalysis.[5] |
Key Applications in Organic Synthesis
This compound is a versatile reagent for the methylation of various nucleophiles, including oxygen, nitrogen, and carbon centers.
O-Methylation of Phenols and Carboxylic Acids
A primary application is the synthesis of methyl ethers from phenols and methyl esters from carboxylic acids. It is particularly effective for substrates that are sterically hindered or sensitive to the harsh conditions sometimes required by less reactive agents.
This protocol details the methylation of a sterically hindered phenol, a transformation where less bulky reagents might fail or require forcing conditions.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add 2,6-di-tert-butylphenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous acetone or acetonitrile (approx. 0.1 M concentration relative to the phenol).
-
Reagent Addition: Add this compound (1.2 eq) to the suspension via syringe.
-
Reaction: Heat the mixture to reflux (for acetone) or ~80 °C (for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with 1 M NaOH (to remove unreacted phenol), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Causality: The use of a relatively strong base (K₂CO₃) is sufficient to deprotonate the phenol, generating the nucleophilic phenoxide. The polar aprotic solvent (acetone or acetonitrile) effectively solvates the cation without interfering with the SN2 reaction. This compound is chosen for its high reactivity, which overcomes the steric hindrance imposed by the two tert-butyl groups.
N-Methylation of Amines and Heterocycles
The methylation of amines is crucial in drug development to modulate basicity and receptor binding. A significant challenge is controlling the degree of methylation to avoid the formation of undesired over-methylated products (secondary, tertiary, or quaternary ammonium salts).[6] The controlled reactivity of this compound can be advantageous in achieving selective mono-methylation.
Caption: Experimental workflow for C-methylation of a ketone.
Synthesis and Safe Handling
Synthetic Route
This compound is typically prepared via the esterification of 2,4,6-trimethylbenzenesulfonyl chloride with a methanol source. A common laboratory-scale method involves the reaction with sodium methoxide.[7]
Caption: Synthesis of this compound.
Safety and Handling Protocols
As a member of the sulfonate ester class, this compound must be handled with care, as it is a potential genotoxic impurity (PGI) and shares hazards with other alkylating agents.[8]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[9][10] It is classified as a substance that causes burns and may be harmful if inhaled or swallowed.[9] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[10]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains. All materials contaminated with the reagent should be treated as hazardous waste.
Conclusion and Future Outlook
This compound is more than just another methylating agent; it is a specialized tool that offers a unique combination of high reactivity and manageable handling properties. Its utility in overcoming steric hindrance and potentially offering greater control in N-methylation reactions makes it an invaluable reagent for complex synthetic challenges. For drug development professionals, its classification as a potential genotoxic impurity necessitates careful control and monitoring, but its synthetic advantages often justify the additional analytical burden. As synthetic targets become more complex, the strategic application of niche reagents like this compound will continue to be a hallmark of innovative and efficient organic synthesis.
References
- Benchchem. A Comparative Guide to Methylation Agents and Strategies for the Synthesis of 2-Methylresorcinol.
- Fisher Scientific. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Merck Millipore. SAFETY DATA SHEET.
-
Wikipedia. Methylation. Available from: [Link]
- Sigma-Aldrich. SAFETY DATA SHEET.
-
Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Available from: [Link]
-
Teasdale, A. et al. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Available from: [Link]
-
Tundo, P., & Perosa, A. Green organic syntheses: organic carbonates as methylating agents. Chemical Record. Available from: [Link]
-
Popiołek, Ł. et al. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. Available from: [Link]
-
L.S.College, Muzaffarpur. Methylation. Available from: [Link]
- Google Patents. Method for preparing methyl benzenesulfonate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 70920-59-1 [amp.chemicalbook.com]
- 3. Methylation - Wikipedia [en.wikipedia.org]
- 4. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]
- 8. pqri.org [pqri.org]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,4,6-trimethylbenzenesulfonate
<
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,4,6-trimethylbenzenesulfonate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analysis, ensuring scientific integrity and providing actionable insights.
Introduction: The Significance of this compound
This compound, also known as methyl mesitylenesulfonate, belongs to the class of sulfonate esters. These compounds are of significant interest in organic chemistry due to the excellent leaving group ability of the sulfonate moiety, which is a very weak base due to the resonance stabilization of its negative charge.[1] This property makes sulfonate esters, including the title compound, valuable reagents in nucleophilic substitution and elimination reactions.[1] The bulky 2,4,6-trimethylphenyl (mesityl) group can impart specific steric and electronic properties to the molecule, influencing its reactivity and making it a useful tool in complex organic syntheses.
Synthesis of this compound: Principles and Strategy
The most common and efficient method for the synthesis of sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base.[2] This general principle is applied to the synthesis of this compound, where 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) reacts with methanol.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride's sulfur atom towards nucleophilic attack by the alcohol's oxygen. The presence of a base, typically a non-nucleophilic amine like pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This prevents the protonation of the alcohol and the potential for side reactions.
Experimental Protocol: A Step-by-Step Guide
This protocol details a reliable method for the laboratory-scale synthesis of this compound.
Materials and Equipment:
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride)[4]
-
Anhydrous Methanol
-
Anhydrous Pyridine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in anhydrous diethyl ether. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise. Following this, add anhydrous methanol (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (pyridinium hydrochloride) will be observed.
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain a white crystalline solid.
Characterization: Validating the Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Expected Chemical Shifts (δ, ppm) | Assignment |
| ¹H NMR (in CDCl₃) | |
| ~2.3 | Singlet, 9H (three methyl groups on the benzene ring) |
| ~3.8 | Singlet, 3H (methoxy group) |
| ~6.9 | Singlet, 2H (aromatic protons) |
| ¹³C NMR (in CDCl₃) | |
| ~21 | Methyl carbons (ring) |
| ~56 | Methoxy carbon |
| ~132 | Aromatic C-H |
| ~139 | Aromatic C-CH₃ |
| ~143 | Aromatic C-SO₂ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3000-2850 | C-H stretching (aliphatic) |
| ~1600, ~1470 | C=C stretching (aromatic ring) |
| ~1360 | S=O asymmetric stretching (sulfonate) |
| ~1170 | S=O symmetric stretching (sulfonate) |
| ~980 | S-O-C stretching |
These characteristic stretches, particularly the strong absorptions for the S=O bonds, are indicative of the sulfonate ester functionality.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₄O₃S), the expected molecular weight is approximately 214.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 214, along with characteristic fragment ions.
Characterization Workflow:
Caption: Workflow for the characterization of this compound.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2,4,6-Trimethylbenzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage.[6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Pyridine: Flammable, harmful if swallowed, and may cause skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7]
Conclusion
This guide has provided a detailed, scientifically grounded framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare and validate this important chemical intermediate for their specific applications. The combination of a robust synthetic method and comprehensive analytical characterization ensures the production of a high-purity compound suitable for demanding research and development endeavors.
References
-
European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Sources
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. eurjchem.com [eurjchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Mesitylenesulfonyl chloride 99 773-64-8 [sigmaaldrich.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
A Technical Guide to the Molecular Structure and Properties of Methyl 2,4,6-trimethylbenzenesulfonate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4,6-trimethylbenzenesulfonate, also known as 2,4,6-trimethylbenzenesulfonic acid methyl ester, is an organic compound belonging to the class of sulfonate esters.[1] With the Chemical Abstracts Service (CAS) number 70920-59-1, this molecule serves as a valuable reagent and building block in synthetic organic chemistry.[1][2] Its structure, characterized by a sterically hindered aromatic ring and a reactive sulfonate ester group, imparts specific chemical properties that are leveraged in various synthetic transformations. This guide provides an in-depth analysis of its molecular structure, a precise determination of its molecular weight, and an overview of the analytical protocols essential for its characterization, offering a foundational resource for professionals in chemical research and development.
Molecular Structure and Composition
Structural Elucidation
The molecular architecture of this compound is defined by two primary components: a mesitylene (2,4,6-trimethylbenzene) core and a methyl sulfonate ester functional group.
-
Mesitylene Core: The benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions. This symmetrical substitution pattern creates significant steric hindrance around the sulfonate group, which can influence its reactivity and conformational preferences.
-
Sulfonate Ester Group (-SO₃CH₃): A sulfur atom is double-bonded to two oxygen atoms and single-bonded to a third oxygen, which is in turn bonded to a methyl group (the ester portion). This functional group is a derivative of sulfonic acid and is known to be a good leaving group in nucleophilic substitution reactions.
The complete IUPAC name, this compound, precisely describes this arrangement.
Molecular Visualization
The 2D chemical structure can be represented to clarify the connectivity of the atoms.
Caption: 2D structure of this compound.
Molecular Formula and Weight
The molecular formula for this compound is C₁₀H₁₄O₃S.[1] The molecular weight is calculated by summing the atomic weights of each constituent atom.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Oxygen (O) | 3 | 15.999 | 47.997 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 214.28 |
The formula weight is confirmed to be 214.28 g/mol by multiple chemical data sources.[1]
Physicochemical Data Summary
The fundamental properties and identifiers for this compound are consolidated below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonym | 2,4,6-trimethylbenzenesulfonic acid methyl ester | [1] |
| CAS Number | 70920-59-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₃S | [1] |
| Molecular Weight | 214.28 g/mol | [1] |
| Canonical SMILES | Cc1cc(C)c(c(C)c1)S(=O)(=O)OC | - |
Synthesis Pathway and Workflow
Synthetic Rationale
The synthesis of sulfonate esters is most commonly achieved through the esterification of a corresponding sulfonyl chloride. For this compound, the logical precursors are 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) and methanol. A similar, well-documented industrial process involves the reaction of benzenesulfonyl chloride with sodium methoxide to produce methyl benzenesulfonate.[3] This approach is favored due to the high reactivity of the sulfonyl chloride and the ready availability of the alcohol or its corresponding alkoxide. The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur center.
Experimental Workflow: Esterification Protocol
The following is a representative protocol for the synthesis of this compound.
Step 1: Reaction Setup
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,4,6-trimethylbenzenesulfonyl chloride.
-
Anhydrous solvent (e.g., dichloromethane or THF) is added to dissolve the sulfonyl chloride.
-
The flask is cooled to 0 °C in an ice bath to control the exothermicity of the reaction.
Step 2: Reagent Addition
-
A solution of methanol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same anhydrous solvent is prepared. The base acts as a scavenger for the HCl byproduct.
-
This solution is added dropwise to the stirred sulfonyl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C.
Step 3: Reaction and Quenching
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Step 4: Extraction and Purification
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
To confirm the identity, structure, and purity of synthesized this compound, a combination of spectroscopic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative and relatively simple due to the molecule's symmetry.
-
A singlet integrating to 3H for the methyl ester protons (-O-CH₃).
-
A singlet integrating to 2H for the two equivalent aromatic protons.
-
A singlet integrating to 6H for the two equivalent methyl groups at positions 2 and 6.
-
A singlet integrating to 3H for the methyl group at position 4.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
A signal for the methyl ester carbon.
-
Signals for the four distinct types of aromatic carbons.
-
Signals for the two distinct types of methyl carbons attached to the ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.
-
Expected Result: For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight, approximately 214.28. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
Principle: Different chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.
-
Expected Absorptions:
-
S=O Asymmetric & Symmetric Stretching: Strong absorption bands typically appear in the regions of 1350-1300 cm⁻¹ and 1170-1120 cm⁻¹, characteristic of a sulfonate group.
-
C-O Stretching: An absorption band in the 1000-960 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
C-H Stretching: Peaks for aromatic C-H bonds appear just above 3000 cm⁻¹, while those for aliphatic (methyl) C-H bonds appear just below 3000 cm⁻¹.
-
Conclusion
This compound is a well-defined organic molecule with a molecular formula of C₁₀H₁₄O₃S and a molecular weight of 214.28 g/mol .[1] Its structure, featuring a sterically crowded mesitylene ring attached to a methyl sulfonate ester, can be synthesized through standard esterification protocols and unambiguously verified using a suite of modern analytical techniques including NMR, MS, and IR spectroscopy. This guide provides the core structural and analytical framework necessary for the confident use of this compound in advanced chemical research and drug development applications.
References
-
Axios Research. Methyl 2,4,6-Trimethoxybenzenesulfonate. Available from: [Link]
-
PubChem. 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules. Available from: [Link]
-
Chemsrc. This compound | CAS#:70920-59-1. Available from: [Link]
-
PubChem. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). National Center for Biotechnology Information. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ResearchGate. The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. Available from: [Link]
-
PubChem. 2,4,6-Trimethylbenzoic acid methyl ester. National Center for Biotechnology Information. Available from: [Link]
-
NIST. Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST Chemistry WebBook. Available from: [Link]
-
CAS Common Chemistry. Uscharidin. American Chemical Society. Available from: [Link]
- Google Patents. CN102351750A - Method for preparing methyl benzenesulfonate.
- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
Sources
Spectroscopic Characterization of Methyl 2,4,6-trimethylbenzenesulfonate: A Technical Guide
Introduction
Methyl 2,4,6-trimethylbenzenesulfonate, also known as methyl mesitylenesulfonate, is a member of the sulfonate ester class of organic compounds. Sulfonate esters are notable for their utility as leaving groups in nucleophilic substitution reactions and their applications in organic synthesis. A thorough understanding of the structural and electronic properties of these molecules is paramount for their effective application. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a detailed fingerprint of the molecular structure. This guide offers an in-depth analysis of the predicted spectroscopic data for this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its key spectral features.
Molecular Structure and Spectroscopic Rationale
The structure of this compound combines a sterically hindered aromatic ring (mesitylene) with a methyl sulfonate ester group. This unique combination of a bulky, electron-rich aromatic system and an electron-withdrawing sulfonate group dictates its characteristic spectroscopic properties. The symmetry of the 2,4,6-trisubstituted benzene ring significantly simplifies the aromatic region of the NMR spectra.
Caption: Molecular Structure of this compound.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is predicted to be relatively simple due to the high degree of symmetry in the mesitylene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8 - 7.0 | s | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern, resulting in a singlet. The electron-donating methyl groups shield these protons, shifting them upfield compared to unsubstituted benzene (7.34 ppm). |
| ~3.8 - 4.0 | s | 3H | O-CH₃ | The methyl protons of the ester group are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift. |
| ~2.6 - 2.8 | s | 6H | Ar-CH₃ (ortho) | The two methyl groups ortho to the sulfonate group are equivalent and appear as a single peak. |
| ~2.3 - 2.4 | s | 3H | Ar-CH₃ (para) | The methyl group para to the sulfonate group is in a unique chemical environment and appears as a distinct singlet. |
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum is also simplified by the molecular symmetry.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~143 - 145 | Ar-C (para) | The carbon atom para to the sulfonate group and bearing a methyl group is expected at this chemical shift. |
| ~140 - 142 | Ar-C (ortho) | The two equivalent carbon atoms ortho to the sulfonate group and bearing methyl groups. |
| ~132 - 134 | Ar-C (ipso) | The carbon atom directly attached to the sulfonate group. |
| ~130 - 132 | Ar-CH | The two equivalent aromatic methine carbons. |
| ~55 - 58 | O-CH₃ | The carbon of the methyl ester is deshielded by the oxygen atom. |
| ~22 - 24 | Ar-CH₃ (ortho) | The carbons of the two equivalent ortho methyl groups. |
| ~20 - 22 | Ar-CH₃ (para) | The carbon of the para methyl group. |
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum will show characteristic absorption bands for the sulfonate ester and the substituted aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| ~3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic stretching vibrations of C-H bonds on the benzene ring. |
| ~2980 - 2850 | C-H stretch (aliphatic) | Medium | Stretching vibrations of the methyl C-H bonds. |
| ~1600, ~1470 | C=C stretch (aromatic) | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |
| ~1370 - 1350 | S=O asymmetric stretch | Strong | A strong and characteristic absorption for sulfonate esters. |
| ~1190 - 1170 | S=O symmetric stretch | Strong | Another strong and characteristic absorption for the sulfonate group. |
| ~1000 - 960 | S-O-C stretch | Strong | Stretching vibration of the single bond between sulfur and the ester oxygen. |
Experimental Protocols
NMR Sample Preparation and Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width will be necessary (e.g., 0-160 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
The predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound provide a detailed and consistent picture of its molecular structure. The high degree of symmetry in the mesityl group leads to simplified NMR spectra, while the sulfonate ester functionality gives rise to strong, characteristic absorption bands in the IR spectrum. This guide serves as a valuable resource for the identification and characterization of this compound and provides a framework for the spectroscopic analysis of related sulfonate esters. The presented protocols and interpretations are grounded in established spectroscopic principles and data from analogous molecules, ensuring a high degree of scientific integrity.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
MDPI: Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]
-
Doc Brown's Chemistry: proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]
An In-depth Technical Guide to the Solubility of Methyl 2,4,6-trimethylbenzenesulfonate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2,4,6-trimethylbenzenesulfonate (CAS 70920-59-1), a key intermediate in organic synthesis. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility. It offers a detailed theoretical framework based on molecular structure analysis and provides robust, step-by-step experimental protocols for researchers to accurately determine solubility in a variety of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for reaction optimization, purification, and formulation.
Introduction: The Importance of Solubility in Synthesis and Development
This compound, a member of the sulfonate ester family, is a versatile reagent in organic chemistry, often employed as a methylating agent. The success of synthetic transformations, as well as the efficiency of subsequent purification and isolation procedures, are intrinsically linked to the solubility of all components within the reaction mixture. An optimal solvent system ensures homogeneity, influences reaction rates, and can be critical in preventing side reactions or precipitation issues. For drug development professionals, understanding the solubility profile of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of process development, ensuring scalability and reproducibility.
This guide will first deconstruct the molecular structure of this compound to predict its general solubility behavior. Following this theoretical analysis, a detailed experimental workflow is presented to empower researchers to generate precise, application-specific solubility data.
Theoretical Solubility Profile of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play, including dispersion forces, dipole-dipole interactions, and hydrogen bonding. By examining the structure of this compound, we can infer its polarity and predict its affinity for various classes of organic solvents.
Molecular Structure Analysis:
-
Aromatic Ring: The benzene ring substituted with three methyl groups (the mesitylene moiety) is a large, nonpolar, and sterically hindered component. This region of the molecule will favor interactions with nonpolar solvents through van der Waals forces.
-
Sulfonate Ester Group (-SO₂-O-CH₃): The sulfonate ester functional group is highly polar due to the electronegative oxygen atoms double-bonded to the sulfur atom, creating a significant dipole moment. This polar head will seek to interact with polar solvents.
-
Overall Polarity: The molecule possesses a distinct amphiphilic character, with a large nonpolar region and a highly polar functional group. The bulky mesitylene group may partially shield the polarity of the sulfonate ester, influencing its interactions with solvents. Generally, sulfonate esters are known to have limited solubility in many organic solvents[1][2][3][4].
Predicted Solubility:
Based on this structural analysis, we can formulate a hypothesis regarding the solubility of this compound in common organic solvents:
-
High Solubility: Expected in moderately polar to polar aprotic solvents that can effectively solvate both the polar sulfonate group and the nonpolar aromatic ring. Examples include dichloromethane, tetrahydrofuran (THF), and ethyl acetate.
-
Moderate Solubility: Possible in some polar protic solvents like isopropanol and ethanol, although the potential for hydrogen bonding with the solvent is limited for the solute.
-
Low to Insoluble: Expected in highly nonpolar solvents such as hexanes and heptane, which will not favorably interact with the polar sulfonate ester group. Conversely, very polar protic solvents like methanol and water are also expected to be poor solvents due to the large, nonpolar mesitylene moiety.
The following table provides a qualitative prediction of solubility based on the "like dissolves like" principle and the relative polarity of common organic solvents[5][6][7].
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Insoluble | The highly polar sulfonate ester group is incompatible with the nonpolar nature of hexane. |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene may offer some affinity for the mesitylene ring, but the polar head will limit solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM's moderate polarity can effectively solvate both the nonpolar and polar regions of the molecule. |
| Diethyl Ether | Slightly Polar | Sparingly Soluble | The ether offers some polarity but may not be sufficient to fully dissolve the compound. |
| Ethyl Acetate | Polar Aprotic | Soluble | A good balance of polarity to interact with both ends of the solute molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Similar to ethyl acetate, THF is a versatile solvent for compounds with mixed polarity. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group should interact well with the sulfonate ester. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | A highly polar solvent that may not sufficiently solvate the nonpolar mesitylene group. |
| Isopropanol | Polar Protic | Sparingly Soluble | The alkyl chain provides some nonpolar character, but the hydrogen bonding network may not favor the solute. |
| Ethanol | Polar Protic | Sparingly to Insoluble | Similar to isopropanol, but with increased polarity, likely leading to lower solubility. |
| Methanol | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of methanol will likely exclude the nonpolar part of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A very strong polar aprotic solvent that is often effective at dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent. |
Experimental Determination of Solubility
While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Assessment: A Rapid Screening Method
This method allows for a quick determination of whether a compound is soluble, partially soluble, or insoluble in a range of solvents at a given concentration.
Materials:
-
This compound
-
A selection of organic solvents (e.g., from the table above)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Vortex mixer
-
Spatula
Procedure:
-
Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record: Document the observations for each solvent.
The following diagram illustrates the workflow for this qualitative assessment.
Caption: Workflow for Qualitative Solubility Assessment.
Quantitative Solubility Determination: The Shake-Flask Method
For precise solubility values, the isothermal shake-flask method is a reliable and widely used technique. This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Sealable glass vials or flasks
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique (e.g., quantitative NMR).
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum equilibration time.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate analytical technique.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
The following diagram outlines the quantitative solubility determination workflow.
Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.
Causality in Experimental Design and Self-Validation
The protocols described are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible data.
-
Use of Excess Solute: The presence of undissolved solid throughout the equilibration period is a visual confirmation that the solution has reached saturation. This is a fundamental control for the shake-flask method.
-
Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for achieving a true equilibrium and for the reproducibility of the results.
-
Equilibration Time: Allowing sufficient time for equilibration ensures that the dissolution process has reached its thermodynamic endpoint. A pilot study to confirm the time to reach a plateau in concentration is recommended for the highest accuracy.
-
Filtration: The filtration step is crucial to prevent undissolved microparticles from being carried over into the analytical sample, which is a common source of error.
-
Validated Analytical Method: The use of a validated, sensitive, and specific analytical method like HPLC ensures that the concentration of the solute is measured accurately and without interference from impurities. A calibration curve with a high correlation coefficient (R² > 0.999) is essential for reliable quantification.
Conclusion
While a comprehensive, publicly available database on the solubility of this compound is lacking, a systematic approach based on fundamental chemical principles and robust experimental design can provide the necessary data for any research or development application. The theoretical analysis presented here, based on the molecule's amphiphilic nature, predicts good solubility in moderately polar aprotic solvents and poor solubility in very polar or nonpolar solvents. For definitive quantitative data, the detailed shake-flask protocol provides a reliable and accurate methodology. By following the outlined procedures, researchers and drug development professionals can confidently determine the solubility of this compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
-
LibreTexts Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
An In-depth Technical Guide to Methyl 2,4,6-trimethylbenzenesulfonate: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Sterically Hindered Methylating Agent in the Chemical Landscape
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting.
| Property | Value | Reference |
| CAS Number | 70920-59-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄O₃S | [2] |
| Molecular Weight | 214.28 g/mol | [4] |
| Melting Point | 41-43 °C | [5] |
| Appearance | Solid | |
| Purity (Typical) | ~97% | [1] |
Synthesis of Methyl 2,4,6-trimethylbenzenesulfonate: A Methodological Deep Dive
The synthesis of this compound is most logically achieved through the esterification of its corresponding sulfonyl chloride, 2,4,6-trimethylbenzenesulfonyl chloride, with methanol. This approach is a standard and reliable method for the preparation of sulfonate esters.[6]
Part 1: Synthesis of the Precursor - 2,4,6-Trimethylbenzenesulfonyl Chloride
The journey to obtaining the target methyl ester begins with the synthesis of its immediate precursor, 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride).
Reaction:
Experimental Protocol:
-
In a flask equipped with a dropping funnel and a stirrer, and cooled to 0°C, place chlorosulfonic acid (e.g., 0.69 mol).[7]
-
Slowly add mesitylene (1,3,5-trimethylbenzene) (e.g., 0.25 mol) dropwise to the cooled chlorosulfonic acid over a period of approximately 30 minutes, maintaining the low temperature.[7]
-
After the addition is complete, continue stirring the reaction mixture for an additional hour.[7]
-
Carefully pour the reaction mixture onto crushed ice.[7]
-
The solid precipitate, 2,4,6-trimethylbenzenesulfonyl chloride, can then be collected by filtration. This procedure typically yields the product in high purity.[7]
Causality Behind Experimental Choices:
-
Low Temperature: The reaction between mesitylene and chlorosulfonic acid is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.
-
Slow Addition: Dropwise addition of mesitylene ensures that the reaction temperature remains controlled and prevents localized overheating.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the less water-soluble sulfonyl chloride product.
Part 2: Esterification to this compound
With the sulfonyl chloride in hand, the final step is the esterification with methanol.
Reaction:
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 70920-59-1 | this compound - AiFChem [aifchem.com]
- 4. This compound;CAS No.:70920-59-1 [chemshuttle.com]
- 5. AB491269 | CAS 70920-59-1 – abcr Gute Chemie [abcr.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
The Emerging Role of Methyl 2,4,6-trimethylbenzenesulfonate in Advanced Materials: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Sulfonate Ester
In the dynamic landscape of materials science, the pursuit of novel molecules to unlock advanced functionalities is perpetual. Methyl 2,4,6-trimethylbenzenesulfonate, a sulfonate ester bearing the sterically hindered mesityl group, is emerging from the broader family of organic sulfonates as a compound of significant interest. While its applications are still being explored, its unique structural characteristics—a reactive methylating agent and a bulky, hydrophobic aromatic scaffold—suggest a multifaceted role in the design and synthesis of next-generation materials. This technical guide provides a comprehensive overview of the core properties of this compound and delineates its potential applications in polymer chemistry, surface engineering, and organic electronics. We will explore the mechanistic underpinnings of its reactivity and provide foundational experimental protocols to inspire further research and development.
Core Molecular Attributes of this compound
This compound, also known as methyl mesitylenesulfonate, possesses a distinct molecular architecture that dictates its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 70920-59-1 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₃S | [2] |
| Molecular Weight | 214.28 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Key Functional Groups | Sulfonate ester, Mesityl group | N/A |
The central feature of this molecule is the sulfonate ester group (-SO₂-O-). The mesitylenesulfonate is an excellent leaving group, making the methyl group susceptible to nucleophilic attack. This positions the molecule as a potent methylating agent, analogous to other methyl sulfonates like methyl methanesulfonate.[3] The presence of the 2,4,6-trimethylphenyl (mesityl) group provides significant steric hindrance around the sulfonate moiety. This steric bulk can influence its reactivity and impart unique solubility and thermal characteristics to materials it is incorporated into.
Potential Applications in Polymer Science
The dual functionality of this compound as both a methylating agent and a molecule with a bulky side group opens up intriguing possibilities in polymer synthesis and modification.
Post-Polymerization Modification: A Tool for Functionalization
Post-polymerization modification is a powerful strategy to introduce new functionalities into existing polymer backbones. This compound can be employed as a selective methylating agent to alter the properties of polymers containing nucleophilic pendant groups.
For instance, polymers with pendant amine or hydroxyl groups can be methylated to modify their polarity, solubility, and reactivity.[4] The methylation of a polymer can convert a non-reactive polymer into a more reactive one, enabling further functionalization.[4]
Diagram 1: Proposed Post-Polymerization Methylation Workflow
Caption: Workflow for post-polymerization methylation.
Monomer Synthesis and Polymerization
While direct polymerization of this compound is unlikely, the mesityl group can be incorporated into novel monomers. For example, a vinyl or other polymerizable group could be attached to the mesityl ring, creating a monomer that, when polymerized, would yield a polymer with pendant methylsulfonate groups. The steric bulk of the mesityl group could influence the polymer's tacticity and chain rigidity, potentially leading to materials with high glass transition temperatures and altered mechanical properties, similar to what has been observed for poly(2,4,6-trimethylstyrene).[5]
Surface Functionalization and Engineering
The reactivity of this compound can be harnessed to modify the surfaces of various materials, altering their hydrophobicity, reactivity, and biocompatibility.
Covalent Surface Modification
Surfaces rich in nucleophilic groups, such as hydroxylated silica or plasma-treated polymers, can be functionalized through reaction with this compound. This would result in the covalent attachment of methyl groups to the surface, a process known as "methylation." This modification can significantly increase the hydrophobicity of a surface.
Diagram 2: Surface Methylation Signaling Pathway
Caption: Pathway of surface methylation.
This surface modification could be valuable in applications requiring controlled wetting, such as in microfluidics, or for reducing the surface energy of materials to prevent biofouling.
Preparation of Initiator-Functionalized Surfaces
The mesitylenesulfonate group is a good leaving group. It is conceivable that surfaces could be functionalized with 2,4,6-trimethylbenzenesulfonate moieties, which could then act as initiation sites for surface-initiated polymerization techniques, such as atom transfer radical polymerization (ATRP) or related methods. This would involve a preliminary step of attaching a molecule containing the mesitylenesulfonate group to the surface, from which polymer brushes could then be grown.
Applications in Organic Electronics
The incorporation of the bulky and hydrophobic mesityl group into organic electronic materials could offer advantages in controlling morphology and solubility.
Solution-processed organic semiconductors are crucial for the fabrication of flexible and low-cost electronic devices like organic field-effect transistors (OFETs). The solubility of these materials in common organic solvents is a key parameter. The introduction of the 2,4,6-trimethylphenyl group, either as a side chain on a conjugated polymer or as part of a small molecule semiconductor, could enhance solubility and influence the solid-state packing of the material, which in turn affects charge transport properties. While direct use of this compound in a device is not its primary proposed application, its utility in the synthesis of bespoke organic semiconductors is a promising avenue.
Experimental Protocols: Foundational Methodologies
The following protocols are proposed as starting points for exploring the potential applications of this compound in materials science.
Protocol: Methylation of a Hydroxyl-Terminated Polymer
Objective: To introduce methyl groups onto a polymer backbone containing pendant hydroxyl groups.
Materials:
-
Polymer with hydroxyl groups (e.g., Poly(vinyl alcohol))
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Methanol (for precipitation)
-
Dialysis tubing (if applicable)
Procedure:
-
Dissolve the hydroxyl-containing polymer in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Proton Sponge® (1.5 equivalents per hydroxyl group) to the solution and stir until dissolved.
-
In a separate flask, dissolve this compound (1.2 equivalents per hydroxyl group) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the polymer solution at room temperature.
-
Allow the reaction to stir at 50 °C for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via FTIR or ¹H NMR for the disappearance of the -OH signal and the appearance of an -O-CH₃ signal.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the methylated polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the precipitate by filtration, wash with fresh methanol, and dry under vacuum.
-
For further purification, the polymer can be redissolved in a suitable solvent and purified by dialysis to remove any remaining low molecular weight impurities.
-
Characterize the final product using FTIR, ¹H NMR, and Gel Permeation Chromatography (GPC) to confirm methylation and assess any changes in molecular weight.
Protocol: Hydrophobization of a Silica Surface
Objective: To increase the hydrophobicity of a silica surface through methylation.
Materials:
-
Silicon wafers or silica gel
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Anhydrous toluene
-
Triethylamine (distilled)
-
This compound
-
Acetone and isopropanol (for rinsing)
Procedure:
-
Clean the silica substrates by sonicating in acetone and isopropanol for 15 minutes each, then dry with a stream of nitrogen.
-
Activate the surface by immersing the substrates in piranha solution for 30 minutes at 80 °C. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates copiously with deionized water and dry with a stream of nitrogen. This creates a hydroxyl-terminated surface.
-
Place the activated substrates in a reaction vessel and add anhydrous toluene to cover them.
-
Add distilled triethylamine (as a base) and this compound to the toluene.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours under an inert atmosphere.
-
After the reaction, cool the vessel to room temperature.
-
Remove the substrates and rinse them sequentially with toluene, acetone, and isopropanol.
-
Dry the modified substrates with a stream of nitrogen.
-
Characterize the surface modification using contact angle goniometry (to measure the change in hydrophobicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of additional carbon), and Atomic Force Microscopy (AFM) (to assess surface morphology).
Conclusion and Future Outlook
This compound stands as a promising, yet underexplored, reagent for materials science. Its capacity to act as a methylating agent, combined with the steric and hydrophobic characteristics of its mesityl group, provides a compelling basis for its application in polymer modification, surface engineering, and the synthesis of novel organic electronic materials. The foundational protocols provided in this guide are intended to catalyze further investigation into this versatile molecule. Future research should focus on quantifying the efficiency of its reactions in various material systems, exploring the properties of the resulting materials, and expanding its application to other areas such as the development of novel photoresists or functional coatings. As our understanding of this molecule deepens, this compound is poised to become a valuable tool in the materials scientist's arsenal.
References
-
Wikipedia. Methyl methanesulfonate. [Link]
-
Lang, X., et al. (2022). Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers. Polymer Chemistry, 13, 5905-5911. [Link]
-
Beier, F., et al. (1979). Synthesis and properties of poly(2,4,6-trimethylstyrene). Die Makromolekulare Chemie, 180(9), 1979-1986. [Link]
-
Khan, A. H., et al. (2016). Identifying orthogonal solvents for solution processed organic transistors. Organic Electronics, 37, 132-139. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 4. Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide to the Derivatives of Methyl 2,4,6-trimethylbenzenesulfonate and Their Properties
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2,4,6-trimethylbenzenesulfonate and its derivatives, compounds of significant interest in modern organic synthesis and medicinal chemistry. The unique steric and electronic properties imparted by the 2,4,6-trimethylbenzenesulfonyl (mesityl) moiety offer distinct advantages in various applications, from serving as a robust protecting group to acting as a key building block in the synthesis of complex molecules with therapeutic potential. This document delves into the synthesis, physicochemical properties, and diverse applications of these compounds, with a particular focus on their relevance in drug discovery and development. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the practical knowledge required to effectively utilize this versatile class of molecules.
Introduction: The Significance of the 2,4,6-Trimethylbenzenesulfonyl Moiety
In the landscape of organic chemistry, the sulfonate ester is a ubiquitous functional group, valued for its role as a good leaving group in nucleophilic substitution reactions and as a protecting group for alcohols.[1] Among the various arylsulfonates, those bearing sterically demanding groups on the aromatic ring exhibit unique reactivity and stability profiles. This compound, and its parent acid, are exemplars of such sterically hindered sulfonates. The three methyl groups on the benzene ring create a sterically congested environment around the sulfonyl group, which significantly influences its chemical behavior.
This steric hindrance is not a liability but rather a key feature that chemists can exploit. It modulates the electrophilicity of the sulfur atom and the stability of the ester linkage, offering a nuanced tool for selective chemical transformations.[1] This guide will explore the synthesis of the parent methyl ester and its conversion into a variety of derivatives, with a particular emphasis on their properties and applications in the synthesis of pharmaceutically relevant compounds.
Synthesis and Physicochemical Properties of this compound
The primary precursor for the synthesis of this compound is 2,4,6-trimethylbenzenesulfonyl chloride, also known as mesitylenesulfonyl chloride. This starting material is commercially available and can be synthesized by the chlorosulfonation of mesitylene.
Synthesis of the Parent Ester
The synthesis of this compound is typically achieved through the esterification of 2,4,6-trimethylbenzenesulfonyl chloride with methanol in the presence of a base to neutralize the hydrochloric acid byproduct.
DOT Script for Synthesis of this compound:
Caption: General synthesis of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C10H14O3S | [2] |
| Molecular Weight | 214.28 g/mol | [2] |
| LogP | 3.02770 | [2] |
| PSA (Polar Surface Area) | 51.75 Ų | [2] |
The relatively high LogP value indicates a significant nonpolar character, which influences its solubility in organic solvents.
Applications in Organic Synthesis and Drug Development
The derivatives of this compound are diverse, with each class of compounds exhibiting unique properties and applications.
Role as a Methylating Agent
This compound can serve as a methylating agent, offering an alternative to more common reagents like dimethyl sulfate (DMS) and methyl iodide (MeI).[3] A key advantage is its stability in neutral and weakly acidic conditions, where agents like DMS might decompose.[3][4] This stability simplifies reaction control and can lead to improved process efficiency.[3] However, it is important to note that, like other sulfonate esters, it is considered a potential genotoxic impurity in drug substances.[3][4]
Comparative Overview of Methylating Agents:
| Agent | Reactivity | Advantages | Disadvantages |
| This compound | Moderate | Stable in neutral/weakly acidic conditions | Potential genotoxic impurity |
| Dimethyl Sulfate (DMS) | High | Cost-effective, highly reactive | Extremely toxic, probable human carcinogen |
| Methyl Iodide (MeI) | High | Excellent leaving group, rapid reactions | Volatile, high cost, suspected carcinogen |
| Diazomethane (CH₂N₂) | Very High | Clean reactions (N₂ byproduct) | Extremely toxic and explosive |
The 2,4,6-Trimethylbenzenesulfonyl Group in Protecting Group Chemistry
The steric hindrance of the mesityl group makes 2,4,6-trimethylbenzenesulfonate esters more resistant to nucleophilic attack compared to less hindered sulfonates.[1] This property is valuable in protecting group strategies where robustness is required.
Cleavage and Stability:
The stability of sulfonate esters is a critical consideration in their use as protecting groups. Generally, sterically hindered sulfonates like mesitylenesulfonates show increased stability.[1] Cleavage of such robust protecting groups often requires forcing conditions. For instance, while some simple sulfonates can be cleaved with NaOH, highly hindered esters may necessitate refluxing in strong acids like 48% HBr.[1] A recent development has shown that the S-O bond of aryl sulfonate esters can be cleaved under mild, visible light-induced conditions, offering a novel deprotection strategy.[5][6]
Derivatives with Biological Activity: The Case of 2,4,6-Trimethylbenzenesulfonyl Hydrazones
A significant class of derivatives with well-documented biological activity is the 2,4,6-trimethylbenzenesulfonyl hydrazones. These compounds are synthesized through the condensation reaction of 2,4,6-trimethylbenzenesulfonohydrazide with various aldehydes.[7][8]
DOT Script for Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones:
Caption: Synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones.
These derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][9][10] For example, certain 2,4,6-trimethylbenzenesulfonyl hydrazones have shown significant antibacterial activity, particularly against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range.[8][11]
Experimental Protocol: Synthesis of a 2,4,6-Trimethylbenzenesulfonyl Hydrazone Derivative [7]
-
Dissolution: Dissolve 0.01 mole of 2,4,6-trimethylbenzenesulfonohydrazide in 5 mL of 96% ethanol.
-
Addition: Add 0.011 mole of the appropriate substituted benzaldehyde to the solution.
-
Reflux: Heat the mixture under reflux for 3 hours.
-
Cooling and Crystallization: Cool the solution to room temperature and then place it in a refrigerator for 24 hours to facilitate crystallization.
-
Isolation: Collect the solid product by filtration.
Spectroscopic Data for a Representative Derivative (N'-[(4-chlorophenyl)methylidene]-2,4,6-trimethylbenzenesulfonohydrazide): [7]
-
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 2.24 (s, 3H, CH₃), 2.63 (s, 6H, 2 × CH₃), 7.05 (s, 2H, ArH), 7.53–7.56 (d, 2H, ArH, J = 9 Hz), 7.64–7.67 (d, 2H, ArH, J = 9 Hz), 7.97 (s, 1H, =CH), 11.75 (s, 1H, NH).
-
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 20.88 (CH₃), 23.18 (2 × CH₃), 128.69, 129.40, 132.12, 133.32, 133.74, 135.15, 139.64, 142.81 (12 × Cₐᵣ), 144.38 (=CH).
Mechanistic Considerations: The Impact of Steric Hindrance
The steric bulk of the 2,4,6-trimethylphenyl group plays a crucial role in the reactivity of its sulfonate derivatives.[12] In nucleophilic substitution reactions where the sulfonate acts as a leaving group, the steric hindrance around the reaction center can influence the reaction pathway, potentially favoring SN1-type mechanisms over SN2 by impeding backside attack.[12] This steric effect can be a powerful tool for controlling selectivity in complex syntheses.
Conclusion and Future Outlook
This compound and its derivatives represent a versatile class of compounds with significant utility in organic synthesis and drug discovery. The steric hindrance provided by the mesityl group offers a unique handle for modulating reactivity and stability, making these compounds valuable as protecting groups and synthetic intermediates. The demonstrated biological activity of derivatives such as the 2,4,6-trimethylbenzenesulfonyl hydrazones highlights the potential of this scaffold in medicinal chemistry. Future research in this area is likely to focus on the development of new derivatives with tailored properties for specific applications, as well as the exploration of novel, milder methods for the cleavage of these robust sulfonate esters. The continued investigation of these compounds will undoubtedly lead to new and innovative solutions for challenges in both academic and industrial research.
References
-
This compound | CAS#:70920-59-1. Chemsrc. Accessed January 18, 2026. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Accessed January 18, 2026. [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. Accessed January 18, 2026. [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Accessed January 18, 2026. [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Accessed January 18, 2026. [Link]
-
2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545. PubChem. Accessed January 18, 2026. [Link]
-
The utility of sulfonate salts in drug development. PubMed. Accessed January 18, 2026. [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. NIH. Accessed January 18, 2026. [Link]
-
The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. ResearchGate. Accessed January 18, 2026. [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PubMed. Accessed January 18, 2026. [Link]
-
a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry (RSC Publishing). Accessed January 18, 2026. [Link]
-
A comparison of several modern alkylating agents. Arkivoc. Accessed January 18, 2026. [Link]
-
A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. PMC - NIH. Accessed January 18, 2026. [Link]
-
2,4,6-Trimethylbenzenesulfonyl Chloride. ChemBK. Accessed January 18, 2026. [Link]
-
Steric Effects | PDF. Scribd. Accessed January 18, 2026. [Link]
-
Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | C9H11NaO3S. PubChem. Accessed January 18, 2026. [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. Accessed January 18, 2026. [Link]
-
Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook. Accessed January 18, 2026. [Link]
-
Recent developments in chemical deprotection of ester functional group. ResearchGate. Accessed January 18, 2026. [Link]
-
Methyl Esters. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
-
A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. Accessed January 18, 2026. [Link]
-
A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Chemical Science (RSC Publishing). Accessed January 18, 2026. [Link]
-
Sulfonate Esters – How Real is the Risk? PQRI. Accessed January 18, 2026. [Link]
-
Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution. ResearchGate. Accessed January 18, 2026. [Link]
-
Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. Accessed January 18, 2026. [Link]
Sources
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:70920-59-1 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
An In-Depth Technical Guide to the Safety and Handling of Methyl 2,4,6-trimethylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4,6-trimethylbenzenesulfonate, also known as methyl mesitylenesulfonate, is a versatile reagent in organic synthesis, primarily utilized for the methylation of various nucleophiles. Its utility stems from the excellent leaving group ability of the 2,4,6-trimethylbenzenesulfonate anion, facilitating SN2 reactions. However, this reactivity also underpins its potential hazards, classifying it as a substance requiring meticulous handling and a thorough understanding of its safety profile. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Hazard Identification and Risk Assessment
A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents several potential risks that necessitate careful management.
Toxicological Profile: The Alkylating Nature of Sulfonate Esters
The primary toxicological concern associated with this compound and other sulfonate esters is their activity as alkylating agents.[1] The electrophilic nature of the methyl group, coupled with the stable sulfonate leaving group, allows this compound to react with nucleophilic sites in biological macromolecules, including DNA.[1] This alkylation of DNA can lead to genetic mutations, making such compounds potential mutagens and carcinogens.[1] While specific long-term toxicity data for this compound is not extensively documented, the well-established genotoxicity of other alkyl sulfonate esters warrants treating it with a high degree of caution.[1]
Acute Hazards
Based on data from safety data sheets for this compound and analogous compounds, the following acute hazards are identified:
-
Skin Corrosion/Irritation: Causes skin irritation.[2] Prolonged or repeated contact can lead to more severe irritation. The mechanism of irritation is believed to involve the disruption of the lipid barrier of the stratum corneum and interaction with skin proteins.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2] Direct contact can result in significant damage to the eye.
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O₃S | [1] |
| Molecular Weight | 214.28 g/mol | [1] |
| CAS Number | 70920-59-1 | [1] |
| Appearance | Not specified, likely a solid or liquid | [1] |
| Boiling Point | No data available | [1] |
| Melting Point | No data available | [1] |
| Flash Point | No data available | [1] |
| Solubility | No data available | |
| Stability | Stable under normal temperatures and pressures. | |
| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases. |
Section 2: Safe Handling and Storage
Adherence to stringent handling and storage protocols is paramount to mitigate the risks associated with this compound.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of any vapors or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of PPE are critical for preventing direct contact with the chemical.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations where there is a higher risk of splashing.
-
Hand Protection: Due to the potential for skin irritation and absorption, the selection of appropriate gloves is crucial. Butyl rubber or nitrile gloves are recommended for handling sulfonate esters.[4][5][6] Always inspect gloves for any signs of degradation or perforation before use. It is good practice to double-glove for added protection, especially during procedures with a higher risk of exposure.
-
Skin and Body Protection: A laboratory coat must be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory in the laboratory.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Experimental Workflow: Personal Protective Equipment (PPE) Protocol
Caption: A flowchart illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Hygiene Practices
-
Avoid eating, drinking, smoking, or applying cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating or drinking.
-
Remove any contaminated clothing immediately and launder it before reuse.
Storage Requirements
Proper storage is essential to maintain the stability of this compound and to prevent accidental contact or reaction.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
Section 3: Emergency Procedures
Prompt and correct action in the event of an emergency is crucial to minimize harm.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
A well-rehearsed spill response plan is essential for all laboratory personnel.
Experimental Protocol: Minor Spill Cleanup
For spills of less than 100 mL in a chemical fume hood.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, a face shield, and double gloves (nitrile inner, butyl or nitrile outer).
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be disposed of as hazardous waste according to institutional guidelines.
-
Report the Incident: Report the spill to the laboratory supervisor and follow any institutional reporting procedures.
Logical Relationship: Spill Response Decision Tree
Sources
Methodological & Application
Experimental protocol for the synthesis of Methyl 2,4,6-trimethylbenzenesulfonate
An Application Note and Protocol for the Synthesis of Methyl 2,4,6-trimethylbenzenesulfonate
Abstract
This document provides a comprehensive, two-part experimental protocol for the synthesis of this compound, a valuable sulfonating agent and intermediate in organic synthesis. The described methodology is designed for researchers and professionals in chemical and pharmaceutical development, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations. The synthesis is achieved through a robust two-step process: (1) the electrophilic sulfonation and chlorination of mesitylene to produce 2,4,6-trimethylbenzenesulfonyl chloride, and (2) the subsequent esterification of the sulfonyl chloride with methanol. This guide incorporates expert insights, detailed procedural logic, and methods for the characterization of the final product to ensure reliability and reproducibility.
PART 1: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride
Introduction and Mechanistic Insight
The initial step in the synthesis is the preparation of the key intermediate, 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride). This is accomplished via an electrophilic aromatic substitution reaction. Mesitylene (1,3,5-trimethylbenzene) is treated with chlorosulfonic acid (ClSO₃H). The high electron density of the mesitylene ring, activated by three ortho, para-directing methyl groups, facilitates a rapid reaction. Chlorosulfonic acid serves as both the sulfonating agent and the source of chlorine. The reaction proceeds by the attack of the aromatic ring on the electrophilic sulfur atom of chlorosulfonic acid, followed by chlorination at the sulfonyl group.
Materials and Equipment
| Reagent/Material | Molecular Formula | M.Wt. ( g/mol ) | Amount | Moles |
| Mesitylene | C₉H₁₂ | 120.19 | 30.0 g | 0.25 |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 80.0 g (46.2 mL) | 0.69 |
| Crushed Ice | H₂O | 18.02 | ~500 g | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - |
Equipment: 250 mL three-necked round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice-salt bath, Buchner funnel, separatory funnel, rotary evaporator.
Detailed Experimental Protocol
-
Reaction Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Ensure all glassware is oven-dried to prevent premature hydrolysis of the chlorosulfonic acid. The setup should be placed in a well-ventilated fume hood.
-
Reagent Cooling: Place the flask in an ice-salt bath and charge it with 80 g (46.2 mL) of chlorosulfonic acid. Begin stirring and allow the acid to cool to 0°C.
-
Addition of Mesitylene: Add 30 g of mesitylene to the dropping funnel. Add the mesitylene dropwise to the cold, stirring chlorosulfonic acid over a period of approximately 30 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of undesired side products. Maintain the internal temperature at or below 5°C throughout the addition.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Work-up and Isolation: Prepare a large beaker containing approximately 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.[1] Causality: This step quenches the reaction and precipitates the solid sulfonyl chloride product. This procedure must be done with extreme caution as the reaction of residual chlorosulfonic acid with water is highly exothermic and releases corrosive HCl gas.
-
Product Collection: The precipitated white solid, 2,4,6-trimethylbenzenesulfonyl chloride, is collected by vacuum filtration using a Buchner funnel. Wash the solid cake with copious amounts of cold water to remove any residual acid.
-
Drying: The product can be air-dried or dried in a desiccator. For a purer, anhydrous product suitable for the next step, dissolve the crude solid in dichloromethane, separate the organic layer, dry it over anhydrous magnesium or sodium sulfate, filter, and remove the solvent under reduced pressure. The expected yield is approximately 50 g (92%).[1]
Safety Precautions
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
The quenching process generates large volumes of HCl gas. Ensure the procedure is performed in a well-ventilated fume hood.
PART 2: Synthesis of this compound
Introduction and Mechanistic Insight
The second stage of the synthesis is the esterification of the newly prepared 2,4,6-trimethylbenzenesulfonyl chloride. This reaction follows a nucleophilic substitution mechanism. The alcohol (methanol) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride ion, which is a good leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is essential for this reaction.[2] Its primary role is to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.[3]
Materials and Equipment
| Reagent/Material | Molecular Formula | M.Wt. ( g/mol ) | Amount | Moles |
| 2,4,6-Trimethylbenzenesulfonyl Chloride | C₉H₁₁ClO₂S | 218.70 | 10.94 g | 0.05 |
| Methanol | CH₃OH | 32.04 | 2.0 g (2.5 mL) | 0.06 |
| Pyridine | C₅H₅N | 79.10 | 4.35 g (4.4 mL) | 0.055 |
| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Saturated Brine (NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of methanol and 4.35 g of pyridine in 100 mL of dry dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Sulfonyl Chloride: Dissolve 10.94 g of 2,4,6-trimethylbenzenesulfonyl chloride in a small amount of dry dichloromethane and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the cold methanol/pyridine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl (2 x 50 mL) to remove pyridine, water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally, saturated brine (1 x 50 mL). Causality: The series of washes removes the base, unreacted starting materials, and salts, purifying the desired ester in the organic phase.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The resulting product, this compound, can be further purified by recrystallization (e.g., from ethanol or hexanes) if necessary, to yield a white crystalline solid.
Visualization of Experimental Workflow
Caption: Workflow for the two-part synthesis of this compound.
Characterization of Final Product
-
Appearance: White to off-white crystalline solid.
-
Spectroscopic Analysis: The structure of the final product should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
-
¹H NMR: Expected signals would include a singlet for the methoxy group (-OCH₃) protons, singlets for the two types of aromatic methyl group protons, and a singlet for the two aromatic protons.
-
¹³C NMR: Expected signals would correspond to the methoxy carbon, the four distinct aromatic carbons, and the two types of methyl group carbons attached to the aromatic ring.
-
References
- Vertex AI Search. Synthesis of sulfonyl chloride substrate precursors. Accessed January 18, 2026.
-
Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Available at: [Link]. Accessed January 18, 2026.
-
Organic Syntheses. Methanesulfonyl chloride. Available at: [Link]. Accessed January 18, 2026.
- MilliporeSigma.
-
Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. Available at: [Link]. Accessed January 18, 2026.
-
J&K Scientific LLC. 2-Mesitylenesulfonyl chloride | 773-64-8. Available at: [Link]. Accessed January 18, 2026.
Sources
Application Notes and Protocols: Methyl 2,4,6-trimethylbenzenesulfonate as a Strategic Methylating Agent in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Methylation in Glycoscience
Methylation of hydroxyl groups is a fundamental transformation in carbohydrate chemistry, profoundly influencing the physicochemical and biological properties of monosaccharides, oligosaccharides, and polysaccharides. This modification is pivotal in the synthesis of therapeutic agents, functional biomaterials, and as a crucial step in the structural elucidation of complex glycans.[1] The introduction of a methyl group can enhance hydrophobicity, modulate conformational equilibria, and block specific sites from further reaction, thereby guiding synthetic pathways towards desired products.[2] While traditional methylating agents such as methyl iodide and dimethyl sulfate are widely used, their high toxicity and lack of selectivity in complex polyol systems present significant challenges.[3] This guide introduces Methyl 2,4,6-trimethylbenzenesulfonate (mesitylenesulfonate) as a valuable alternative, focusing on its unique reactivity profile and strategic application in modern carbohydrate synthesis.
The Strategic Advantage of this compound
This compound, a sulfonate ester, offers a compelling balance of reactivity, stability, and steric bulk, making it a strategic choice for specific applications in carbohydrate chemistry. Unlike the highly reactive and often indiscriminately aggressive traditional agents, the mesitylenesulfonate provides a more controlled methylation process.
The rationale behind employing this reagent lies in the principles of SN2 reactions, which are common in O-alkylation of alcohols. The reaction proceeds via a backside attack of the nucleophilic hydroxyl group (or its corresponding alkoxide) on the methyl group of the sulfonate ester.[4][5] The sulfonate group, being the conjugate base of a strong acid, is an excellent leaving group, facilitating the reaction.[6]
The key feature of this compound is the steric hindrance provided by the 2,4,6-trimethylphenyl (mesityl) group. This bulk can influence the regioselectivity of methylation in polyhydroxylated compounds like carbohydrates, potentially favoring methylation at less sterically hindered positions.[7][8] This property can be harnessed to achieve selective methylation, a significant challenge in the synthesis of complex carbohydrate-based molecules.[9]
Mechanistic Overview: SN2 Pathway in Carbohydrate Methylation
The methylation of a carbohydrate hydroxyl group using this compound follows a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
Figure 1: General workflow for the SN2 methylation of a carbohydrate hydroxyl group.
The key steps are:
-
Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the proton from a hydroxyl group on the carbohydrate, forming a highly nucleophilic alkoxide ion.
-
Nucleophilic Attack: The alkoxide ion attacks the electrophilic methyl group of the this compound from the backside relative to the sulfonate leaving group.[10]
-
Transition State: A pentacoordinate transition state is formed where the oxygen of the alkoxide is partially bonded to the methyl group, and the methyl group is partially bonded to the sulfonate leaving group.[11]
-
Product Formation: The carbon-oxygen bond is fully formed, and the mesitylenesulfonate anion departs as the leaving group, resulting in the methylated carbohydrate.
Comparative Analysis of Common Methylating Agents
The choice of methylating agent is critical and depends on the specific requirements of the synthesis, including desired reactivity, selectivity, and safety considerations.
| Feature | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | This compound |
| Reactivity | Very High | High | Moderate to High |
| Mechanism | SN2 | SN2 | SN2 |
| Steric Hindrance | Low | Low | High |
| Selectivity | Low (can be difficult to control) | Moderate (can be influenced by conditions) | Potentially High (influenced by steric factors) |
| Toxicity | High (toxic, suspected carcinogen) | High (extremely toxic, corrosive, carcinogen)[12] | Moderate (hazardous, less volatile than MeI/DMS)[13] |
| Byproducts | Iodide salts | Sulfate salts | Mesitylenesulfonate salts |
| Cost | Moderate to High | Low (cost-effective for industrial scale)[12] | High |
| Key Advantage | High reactivity for difficult methylations | Low cost and high reactivity | Controlled reactivity and potential for regioselectivity |
Experimental Protocols
The following protocols are representative and should be optimized for specific carbohydrate substrates and desired outcomes. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Procedure for the Methylation of a Primary Hydroxyl Group in a Partially Protected Monosaccharide
This protocol is a representative procedure for the methylation of a primary alcohol in the presence of secondary alcohols, leveraging the potential steric selectivity of this compound.
Materials:
-
Partially protected monosaccharide (e.g., Methyl 4,6-O-benzylidene-α-D-glucopyranoside)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with the partially protected monosaccharide (1.0 eq).
-
Dissolution: Anhydrous DMF is added to dissolve the carbohydrate substrate. The solution is cooled to 0 °C in an ice bath.
-
Deprotonation: Sodium hydride (1.2 eq per hydroxyl group to be methylated) is washed with anhydrous toluene to remove the mineral oil and then carefully added portion-wise to the stirred solution at 0 °C. The mixture is stirred at this temperature for 1 hour to allow for complete deprotonation.
-
Addition of Methylating Agent: this compound (1.5 eq per hydroxyl group) dissolved in a minimal amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess NaH.
-
Work-up: The mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the methylated product.
Protocol 2: Permethylation of a Small Oligosaccharide
This protocol outlines a general approach for the exhaustive methylation (permethylation) of a small oligosaccharide.
Materials:
-
Oligosaccharide
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Toluene
-
Methanol
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: A flame-dried flask is charged with the oligosaccharide (1.0 eq).
-
Dissolution: The oligosaccharide is dissolved in anhydrous DMSO.
-
Deprotonation: Sodium hydride (2.0 eq per hydroxyl group) is washed with anhydrous toluene and added to the solution. The mixture is stirred at room temperature for 2 hours.
-
Addition of Methylating Agent: this compound (2.5 eq per hydroxyl group) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 24-48 hours, or until TLC analysis indicates complete methylation.
-
Quenching: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol.
-
Work-up: The reaction mixture is partitioned between chloroform and water. The aqueous layer is extracted three times with chloroform.
-
Drying and Concentration: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting residue is purified by an appropriate method, such as silica gel chromatography or size-exclusion chromatography, to yield the permethylated oligosaccharide.
Logical Workflow for a Selective Methylation Experiment
Figure 2: A step-by-step workflow for a typical selective methylation experiment.
Conclusion and Future Perspectives
This compound presents itself as a sophisticated tool in the carbohydrate chemist's arsenal. Its moderated reactivity and significant steric bulk offer pathways to regioselective methylations that are challenging to achieve with smaller, more aggressive reagents. While the cost may be higher than traditional agents, the potential for improved selectivity and reduced purification efforts can offer significant advantages in complex, multi-step syntheses. Future research will likely focus on further elucidating the regioselectivity patterns with a wider range of carbohydrate scaffolds and the development of catalytic methods for methylation using sulfonate esters to improve atom economy and reduce waste.
References
-
O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Fact Factor. Retrieved January 18, 2026, from [Link]
-
The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Trimethylsulfoxonium iodide: a green methylating agent for site-selective methylation of carbohydrates. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (n.d.). Aceto. Retrieved January 18, 2026, from [Link]
-
Trimethylsulfoxonium Iodide: A Green Methylating Agent for Site-Selective Methylation of Carbohydrates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
SN2 reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]
-
Preparation of methyl tosylate, safe methylating agent. (2008). Sciencemadness Discussion Board. Retrieved January 18, 2026, from [Link]
-
A comparison of several modern alkylating agents. (n.d.). Arkivoc. Retrieved January 18, 2026, from [Link]
-
The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. (2021). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). PubMed. Retrieved January 18, 2026, from [Link]
-
(PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
(PDF) Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (2019). PMC. Retrieved January 18, 2026, from [Link]
-
Regioselective Acetylation of Carbohydrates. (2016). University of Basel. Retrieved January 18, 2026, from [Link]
-
Towards better syntheses of partially methylated carbohydrates?. (n.d.). Bohrium. Retrieved January 18, 2026, from [Link]
- Method for preparing methyl benzenesulfonate. (n.d.). Google Patents.
-
Methylation of Polyols with Trimethylphosphate in the Presence of a Lewis or Brønsted Acid Catalyst. (2018). PubMed. Retrieved January 18, 2026, from [Link]
-
Methylation – an uncommon modification of glycans. (n.d.). PMC. Retrieved January 18, 2026, from [Link]
-
Steric effect (chemistry). (n.d.). McGraw Hill's AccessScience. Retrieved January 18, 2026, from [Link]
-
04.07 Stability Factors: Steric Effects. (2017). YouTube. Retrieved January 18, 2026, from [Link]
-
DNA Methylation Protocols. (n.d.). SpringerLink. Retrieved January 18, 2026, from [Link]
Sources
- 1. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessscience.com [accessscience.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methylation Reactions Using Methyl 2,4,6-trimethylbenzenesulfonate: A Detailed Guide for Researchers
This document provides a comprehensive guide to utilizing Methyl 2,4,6-trimethylbenzenesulfonate as a methylating agent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of the procedural steps, underlying chemical principles, and safety considerations associated with this reagent.
Introduction: The Role of this compound in Methylation Chemistry
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The choice of methylating agent is critical, dictating the reaction's efficiency, selectivity, and safety profile. While traditional reagents like methyl iodide and dimethyl sulfate are effective, they are often highly toxic and volatile.
This compound, also known as methyl mesitylenesulfonate, emerges as a valuable alternative. Its structure, featuring a reactive methyl group attached to a bulky and good leaving group (the 2,4,6-trimethylbenzenesulfonate anion), renders it an effective electrophile for methylation reactions. The steric hindrance provided by the ortho-methyl groups on the benzene ring can influence its reactivity and selectivity. This guide will delve into the practical application of this reagent for the O-methylation of phenols and N-methylation of amines, two common and important classes of methylation reactions.
Core Principles: The Williamson Ether Synthesis and Nucleophilic Substitution
The methylation of phenols and amines using this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This reaction is a cornerstone of ether and amine synthesis, widely known as the Williamson ether synthesis in the context of O-alkylation.[2][3]
The fundamental steps involve:
-
Deprotonation: A base is used to remove a proton from the acidic hydroxyl group of a phenol or the N-H group of an amine. This generates a more nucleophilic phenoxide or amide anion.
-
Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic methyl group of this compound.
-
Displacement: The attack leads to the displacement of the 2,4,6-trimethylbenzenesulfonate leaving group, forming the desired methylated product.
The choice of base and solvent is crucial for the success of these reactions, influencing the rate of deprotonation and the solubility of the reactants.
Safety and Handling of this compound
As with any sulfonate ester, this compound should be handled with care, as it is a potential alkylating agent with associated health risks. While a specific safety data sheet (SDS) for this compound was not found during the literature search, data for the closely related methyl benzenesulfonate (CAS 80-18-2) provides essential safety guidance.[4][5][6]
Hazard Identification:
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Experimental Protocols
The following protocols are representative procedures for the O-methylation of phenols and N-methylation of amines. These are based on established principles of Williamson ether synthesis and nucleophilic substitution reactions with sulfonate esters.[7][8] Researchers should optimize these conditions for their specific substrates.
Protocol 1: O-Methylation of a Phenolic Substrate
This protocol outlines a general procedure for the methylation of a phenol using this compound.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Comments |
| Phenolic Substrate | - | - | e.g., 4-nitrophenol, vanillin |
| This compound | 70920-59-1 | 214.28 | The methylating agent |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Anhydrous Acetone or DMF | 67-64-1 or 68-12-2 | - | Reaction Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |
Experimental Workflow:
Caption: O-Methylation Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic substrate (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone or dimethylformamide (DMF) to achieve a substrate concentration of 0.1-0.5 M.
-
Addition of Methylating Agent: Stir the resulting suspension at room temperature. Add this compound (1.1 - 1.5 eq.) dropwise to the flask.
-
Reaction: Heat the reaction mixture to reflux if using acetone (approximately 56 °C). If using DMF, heat the mixture to a suitable temperature, typically between 60-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methylated phenol.
Protocol 2: N-Methylation of an Aromatic Amine
This protocol provides a general method for the N-methylation of a primary or secondary aromatic amine.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Comments |
| Aromatic Amine Substrate | - | - | e.g., aniline, 4-bromoaniline |
| This compound | 70920-59-1 | 214.28 | The methylating agent |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 | Strong base |
| Anhydrous Tetrahydrofuran (THF) or DMF | 109-99-9 or 68-12-2 | - | Reaction Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction Solvent |
| Saturated Ammonium Chloride Solution | - | - | For quenching |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
Experimental Workflow:
Caption: N-Methylation Experimental Workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the aromatic amine (1.0 eq.) and anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq. for primary amines, 2.2 eq. for selective dimethylation) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of Methylating Agent: Add this compound (1.1 eq. for monomethylation, 2.2 eq. for dimethylation) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it may be gently heated (e.g., to 50-80 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated amine.
Mechanistic Considerations and Causality
The choice of a sulfonate ester like this compound is predicated on the excellent leaving group ability of the 2,4,6-trimethylbenzenesulfonate anion. This is due to the resonance stabilization of the negative charge across the sulfonate group and the aromatic ring.
The use of a base is essential to generate the nucleophilic species. For phenols, a moderately strong base like potassium carbonate is often sufficient due to the relatively acidic nature of the phenolic proton. For amines, which are generally less acidic, a stronger base like sodium hydride is typically required to achieve complete deprotonation and facilitate a faster reaction rate.
The choice of solvent is also critical. Aprotic polar solvents like acetone, DMF, or THF are commonly used as they can dissolve the reactants and intermediates, and they do not participate in the reaction.
Troubleshooting and Optimization
-
Low Conversion: If the reaction is sluggish or incomplete, consider using a stronger base (for amines), a higher reaction temperature, or a more polar aprotic solvent like DMF or DMSO. Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the methylating agent.
-
Side Reactions: In the case of N-methylation of primary amines, over-methylation to the tertiary amine can be a problem. Careful control of the stoichiometry of the methylating agent (using close to 1 equivalent) and lower reaction temperatures can favor mono-methylation. For selective di-methylation, an excess of the methylating agent and base is required.
-
Difficult Purification: If the product is difficult to separate from the starting material, ensure the reaction has gone to completion. If purification by column chromatography is challenging, consider recrystallization or distillation if the product is suitable.
Conclusion
This compound is a viable and effective reagent for the methylation of phenols and amines. Its reactivity, coupled with potentially improved handling characteristics compared to some traditional methylating agents, makes it a valuable tool in the synthetic chemist's arsenal. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, researchers can achieve efficient and selective methylation of a wide range of substrates. Adherence to strict safety protocols is paramount when working with this and any other alkylating agent.
References
- (No specific reference for a detailed protocol using this compound was found in the provided search results. The protocols and explanations are based on general principles of organic chemistry.)
- (No specific reference for this point was found in the provided search results.)
- (No specific reference for this point was found in the provided search results.)
-
Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
- (No specific reference for this point was found in the provided search results.)
-
Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24). [Link]
- (No specific reference for this point was found in the provided search results.)
Sources
- 1. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application of Methyl 2,4,6-trimethylbenzenesulfonate in the Synthesis of Bioactive Molecules: A Detailed Guide
Introduction: Unveiling the Potential of a Specialized Methylating Agent
In the intricate landscape of bioactive molecule synthesis, the precise installation of a methyl group can profoundly influence a compound's pharmacological profile, enhancing its efficacy, selectivity, and metabolic stability. Methyl 2,4,6-trimethylbenzenesulfonate, a potent yet manageable methylating agent, has emerged as a valuable tool for medicinal chemists and drug development professionals. This document provides a comprehensive overview of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in harnessing its full potential.
Methylation is a fundamental transformation in organic synthesis, and the choice of a methylating agent is critical, balancing reactivity with safety and selectivity. While traditional reagents like dimethyl sulfate and methyl iodide are effective, their high toxicity and volatility pose significant handling challenges. This compound offers a compelling alternative, providing robust methylating capabilities with improved handling characteristics. Its utility is particularly evident in the synthesis of complex molecules where chemo- and regioselectivity are paramount.
This guide delves into the practical applications of this compound, focusing on the synthesis of bioactive scaffolds through O-methylation of phenols and N-methylation of amines and heterocyclic systems. We will explore the underlying principles of these transformations and provide step-by-step protocols for their successful implementation in a laboratory setting.
Strategic Advantages of this compound
The selection of a methylating agent is a critical decision in any synthetic campaign. This compound presents several key advantages over more conventional reagents:
| Feature | This compound | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| Reactivity | High, but generally more controllable | Very high, can lead to overmethylation | Very high, often requires cryogenic conditions |
| Toxicity | Lower volatility and less toxic | Highly toxic and carcinogenic | Toxic and a suspected carcinogen |
| Handling | Solid or high-boiling liquid, easier to handle | Volatile and highly corrosive liquid | Highly volatile liquid |
| Byproducts | Water-soluble and easily removable sulfonate salts | Corrosive sulfuric acid | Iodide salts that can interfere with catalysis |
| Selectivity | Can offer improved chemoselectivity in polyfunctional molecules | Often less selective, leading to mixtures of products | Can be highly reactive with multiple functional groups |
The bulky 2,4,6-trimethylbenzenesulfonate leaving group can influence the steric environment of the reaction, in some cases leading to enhanced regioselectivity in the methylation of polyfunctional molecules. Furthermore, the solid nature of the reagent and its lower vapor pressure significantly reduce the risk of inhalation exposure, a major concern with reagents like dimethyl sulfate and methyl iodide.
Core Applications in Bioactive Molecule Synthesis
O-Methylation of Phenolic Compounds: Accessing Bioactive Aryl Methyl Ethers
The O-methylation of phenols is a cornerstone transformation in the synthesis of a vast array of bioactive natural products and pharmaceuticals, including flavonoids, alkaloids, and various small-molecule drugs. Aryl methyl ethers often exhibit enhanced metabolic stability and improved membrane permeability compared to their parent phenols.
Reaction Principle: Williamson Ether Synthesis
The O-methylation of phenols with this compound proceeds via a classic SN2 mechanism, known as the Williamson ether synthesis. The reaction involves two key steps:
-
Deprotonation: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a highly nucleophilic phenoxide anion.
-
Nucleophilic Substitution: The phenoxide anion attacks the electrophilic methyl group of this compound, displacing the bulky and stable 2,4,6-trimethylbenzenesulfonate leaving group to form the desired aryl methyl ether.
Figure 2: Synthesis of bioactive 2,4,6-trimethylbenzenesulfonyl hydrazones.
Detailed Experimental Protocols
Safety Precautions: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Protocol 1: General Procedure for the O-Methylation of a Phenolic Substrate
This protocol is adapted from established procedures for Williamson ether synthesis using sulfonate esters and is applicable to a wide range of phenolic compounds.
Materials:
-
Phenolic substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv), finely powdered
-
Anhydrous acetone or N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous acetone or DMF to achieve a substrate concentration of 0.1-0.5 M.
-
Addition of Methylating Agent: While stirring the suspension at room temperature, add this compound (1.2 equiv) portion-wise or as a solution in the reaction solvent.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure aryl methyl ether.
Protocol 2: Synthesis of a Bioactive 2,4,6-Trimethylbenzenesulfonyl Hydrazone
This protocol is based on the published synthesis of antibacterial 2,4,6-trimethylbenzenesulfonyl hydrazones. [1][2][3][4] Materials:
-
2,4,6-Trimethylbenzenesulfonohydrazide (1.0 equiv)
-
Substituted benzaldehyde (1.1 equiv)
-
Ethanol (96%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolution: Dissolve 2,4,6-trimethylbenzenesulfonohydrazide (1.0 equiv) in 96% ethanol in a round-bottom flask.
-
Addition of Aldehyde: Add the appropriate substituted benzaldehyde (1.1 equiv) to the solution.
-
Reaction: Heat the mixture under reflux with stirring for 3 hours.
-
Crystallization: Cool the solution to room temperature and then place it in a refrigerator for 24 hours to induce crystallization.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure 2,4,6-trimethylbenzenesulfonyl hydrazone.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent for the synthesis of bioactive molecules. Its favorable safety profile and controlled reactivity make it an attractive alternative to traditional methylating agents, particularly in the context of complex molecule synthesis and late-stage functionalization. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of this reagent in their own synthetic endeavors.
Future research in this area may focus on expanding the scope of its applications, including the development of stereoselective methylation reactions and its use in flow chemistry for safer and more efficient synthesis. As the demand for novel bioactive compounds continues to grow, reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and development.
References
-
Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials (Basel, Switzerland), 14(11), 2723. [Link]
-
Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PubMed, 34064168. [Link]
-
Popiołek, Ł., et al. (2021). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. ResearchGate. [Link]
-
Popiołek, Ł., et al. (2021). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. [Link]
Sources
- 1. Structure, bioactivity, and synthesis of methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Aromatic Sulfonates as Building Blocks for Nonlinear Optical Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Aromatic Sulfonates in Nonlinear Optical Crystal Engineering
Organic nonlinear optical (NLO) materials are at the forefront of photonics research, offering significant advantages over their inorganic counterparts, such as large optical susceptibilities, ultrafast response times, and high laser damage thresholds.[1] These properties are crucial for developing advanced technologies in telecommunications, optical computing, and frequency conversion.[2] A primary challenge in the field, however, is controlling the solid-state packing of NLO-active molecules (chromophores) to achieve a non-centrosymmetric crystal structure—a prerequisite for second-order NLO effects like second-harmonic generation (SHG).[3][4]
Crystal engineering provides a powerful strategy to overcome this challenge.[3] One of the most successful approaches involves ionic chromophores, where a molecule with a large hyperpolarizability is designed as a cation and is paired with a suitable anion. This "counterion strategy" uses the anion to steer the crystal packing, breaking the natural tendency of dipolar molecules to arrange in a centrosymmetric fashion.
Aromatic sulfonates, such as methyl 2,4,6-trimethylbenzenesulfonate and the more common p-toluenesulfonate (tosylate), have emerged as exceptionally effective counterions in this regard.[5][6] Their rigid structure, combined with the ability to form strong hydrogen bonds and other non-covalent interactions, allows them to act as templates, guiding the alignment of cationic chromophores into the desired non-centrosymmetric lattices. The iconic NLO crystal, DAST (4-N,N-dimethylamino-4'-N'-methyl-stilbazolium tosylate), stands as a testament to the success of this strategy, exhibiting one of the largest known NLO coefficients.[7][8][9]
This guide provides a comprehensive overview and detailed protocols for utilizing aromatic sulfonates, with a conceptual focus on this compound, as a building block for designing and growing high-quality organic NLO crystals.
Synthesis of the Building Blocks
The overall process begins with the synthesis of the individual components: the aromatic sulfonate and the NLO-active cationic chromophore. These are then combined to form the target NLO salt.
Protocol 2.1: Synthesis of this compound
This compound is synthesized via a standard esterification reaction from the corresponding sulfonyl chloride.
Materials:
-
2,4,6-trimethylbenzenesulfonyl chloride
-
Methanol (anhydrous)
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (anhydrous, as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of anhydrous methanol (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Protocol 2.2: Synthesis of a Stilbazolium-type NLO Salt
This protocol describes the formation of the NLO salt by reacting the aromatic sulfonate with a stilbazolium precursor. The example uses a generic stilbazolium cation, analogous to the formation of DAST.[5]
Materials:
-
4-methyl-N-methylpyridinium iodide (or similar pyridinium salt)
-
4-(N,N-dimethylamino)benzaldehyde
-
This compound (from Protocol 2.1)
-
Piperidine (as catalyst)
-
Ethanol or Methanol
-
Reflux apparatus
Step-by-Step Procedure:
-
Dissolve 4-methyl-N-methylpyridinium iodide (1.0 eq) and 4-(N,N-dimethylamino)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The solution will typically turn a deep red color, indicating the formation of the stilbazolium cation.
-
Cool the reaction mixture to room temperature.
-
Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture. An ion exchange reaction will occur, precipitating the desired stilbazolium sulfonate salt.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove impurities.
-
The crude salt should be recrystallized multiple times from methanol or a methanol/acetonitrile mixture to achieve the high purity required for crystal growth.
Crystal Growth by Slow Solvent Evaporation
Growing large, high-quality single crystals is paramount for characterizing NLO properties and for device fabrication. The slow evaporation solution technique (SEST) is one of the most effective methods for organic salts.[1][10][11]
Core Principle: A saturated solution of the NLO salt is prepared in a suitable solvent. The solvent is allowed to evaporate very slowly, causing the solution to become supersaturated and inducing the controlled growth of single crystals.[12]
Protocol 3.1: Single Crystal Growth
Materials:
-
High-purity NLO salt (from Protocol 2.2)
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, or a mixture)
-
Crystallization dish or small beaker
-
Parafilm or aluminum foil
-
A vibration-free environment (e.g., a dedicated quiet cabinet or desiccator)
Step-by-Step Procedure:
-
Prepare a saturated solution of the NLO salt by dissolving it in the chosen solvent at a slightly elevated temperature (e.g., 35-40 °C) to ensure complete dissolution.
-
Filter the warm solution through a syringe filter (0.2 µm) into a clean crystallization dish. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites.[13]
-
Cover the dish with parafilm or aluminum foil and pierce a few small holes in the cover with a needle. The number and size of the holes will control the rate of evaporation.[10]
-
Place the dish in a location with a stable temperature and free from vibrations. A slow rate of evaporation is key to growing large, defect-free crystals. The process can take several days to weeks.[12]
-
Monitor the dish for the formation of small seed crystals. Once crystals of a suitable size have formed, they can be harvested from the solution.
Characterization Workflow
A systematic characterization process is essential to confirm the synthesis of the desired material and to evaluate its NLO properties.
Structural and Optical Characterization
-
NMR & FT-IR Spectroscopy: Confirms the molecular structure of the synthesized salt and verifies the presence of all functional groups.
-
UV-Vis Spectroscopy: Determines the optical transparency window of the crystal. A wide window with a cutoff wavelength in the UV region is desirable for many NLO applications.[2]
-
Single Crystal X-ray Diffraction (XRD): This is the definitive technique to determine the precise three-dimensional arrangement of atoms in the crystal. Critically, it identifies the crystal's space group. For second-order NLO activity, the crystal must belong to a non-centrosymmetric space group.[4]
Nonlinear Optical Property Measurement
The Kurtz-Perry powder technique is the standard method for the initial screening of the second-harmonic generation (SHG) efficiency of a new material.[14][15]
Core Principle: A powdered sample of the crystalline material is irradiated with a high-intensity laser (typically a Nd:YAG laser at 1064 nm). If the material is NLO-active, it will generate light at exactly half the wavelength (532 nm, which is green light). The intensity of this generated green light is measured and compared to that produced by a standard reference material, such as potassium dihydrogen phosphate (KDP) or urea.[16][17]
Simplified Protocol:
-
The grown single crystals are carefully ground into a fine powder and sieved to obtain a uniform particle size.
-
The powder is packed into a thin cell with transparent windows.
-
The sample is irradiated with pulses from a Q-switched Nd:YAG laser (λ = 1064 nm).
-
A photomultiplier tube, placed after a filter that blocks the fundamental 1064 nm light, detects the intensity of the generated 532 nm light.
-
The signal is compared to that obtained from a powdered KDP reference sample under identical conditions.
Data Summary and Expected Results
The success of the crystal engineering approach is quantified by the material's structural and NLO properties.
| Property | Technique | Desired Outcome / Significance |
| Molecular Structure | NMR, FT-IR | Confirmation of the stilbazolium cation and sulfonate anion. |
| Crystal System | Single Crystal XRD | Orthorhombic, Monoclinic, etc. |
| Space Group | Single Crystal XRD | Non-centrosymmetric (e.g., P2₁, Cc, Pna2₁) is required for SHG. |
| Optical Cutoff | UV-Vis Spectroscopy | A cutoff wavelength < 400 nm is desirable for transparency to visible light. |
| Thermal Stability | TGA/DTA | High decomposition temperature indicates material robustness. |
| SHG Efficiency | Kurtz-Perry Method | Measured relative to a standard (e.g., "X times KDP"). A high value indicates a strong NLO response. |
Causality and Mechanistic Insights
// Nodes Cation [label="{Cationic Chromophore|+ High Hyperpolarizability (β)\l+ π-conjugated system\l}", fillcolor="#D1E2FC", fontcolor="#202124"]; Anion [label="{Aromatic Sulfonate Anion|- Bulky, Rigid Structure\l- H-bond Acceptor (O=S=O)\l}", fillcolor="#FCE8B2", fontcolor="#202124"]; Packing [label="Crystal Packing\n(Supramolecular Assembly)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; NCS [label="{Non-Centrosymmetric (NCS) Crystal Lattice}", fillcolor="#B2DFDB", fontcolor="#202124"]; SHG [label="{Macroscopic NLO Effect\n(e.g., SHG)}", shape=diamond, fillcolor="#F8BBD0", fontcolor="#202124"];
// Edges Cation -> Packing [label="Dipole Moment"]; Anion -> Packing [label="Steric Guidance &\nH-Bonding"]; Packing -> NCS [label="Breaks Inversion\nSymmetry"]; NCS -> SHG [label="Enables χ(2) ≠ 0"]; } dot Caption: Role of the aromatic sulfonate anion in achieving a non-centrosymmetric crystal structure.
The choice of the aromatic sulfonate anion is not arbitrary. Its specific features directly influence the final crystal structure:
-
Steric Hindrance: Bulky groups, like the three methyl groups in 2,4,6-trimethylbenzenesulfonate, create significant steric hindrance. This can physically prevent the cationic chromophores from adopting a thermodynamically stable but NLO-inactive centrosymmetric arrangement.
-
Hydrogen Bonding: The sulfonate group (–SO₃⁻) is an excellent hydrogen bond acceptor. It can form strong, directional hydrogen bonds with acidic protons on the stilbazolium cation, creating a robust network that locks the chromophores into a specific, ordered alignment.
-
Charge Distribution: The delocalized negative charge on the sulfonate group interacts electrostatically with the positive charge on the pyridinium ring of the cation, further directing the packing arrangement.
By carefully selecting an anion with the right combination of size, shape, and hydrogen bonding capability, a scientist can effectively "program" the crystallization process to favor a non-centrosymmetric outcome, thereby activating the material's potent NLO properties.
References
- Acrhem, A., et al. (2015). Growth and characterization of a new organic nonlinear optical crystal. Optik, 126(24), 5568-5572.
- IEEE. (2023).
- ACS Publications. (2001). Crystal Engineering of NLO Materials Based on Metal−Organic Coordination Networks. Accounts of Chemical Research, 34(7), 525-536.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2315-2337.
- SPIE Digital Library. (1998).
- International Journal of Computer Applications. (2012). Growth and Characterization of Organic NLO Material. IJCA Proceedings on International Conference on Recent Trends in Computer Science and Engineering (ICRTCSE 2012), (3), 1-4.
- IEEE. (2023).
- MDPI. (2023).
- University of Florida. (n.d.).
- ResearchGate. (2022).
- Chinese Chemical Society. (2023). A Deep-Ultraviolet Transparent Crystal with Excellent Optical Nonlinearity Based on a New Polar Non-π-Conjugated NLO Building Unit SO3CH3−. CCS Chemistry.
- MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(23), 7338.
- AIP Publishing. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. Journal of Applied Physics, 115(6), 063102.
- PubMed. (2023).
- Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide.
- Science.gov. (n.d.). kurtz-perry powder technique: Topics by Science.gov.
- University of Washington. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Department of Chemistry.
- MIT. (n.d.). Growing Crystals. Department of Chemistry.
- RSC Publishing. (2023). Na10Zn(NO3)4(SO3S)4: a nonlinear optical crystal combining inorganic π-conjugated and non-π-conjugated heteroanion groups. Inorganic Chemistry Frontiers.
- NIH. (2012). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry, 8, 1266–1276.
- ACS Publications. (2023). Anionic Group Trimming Strategy: Oriented Fabrication of Sulfonate UV Birefringent Crystals with High Optical Anisotropy.
- AIP Publishing. (2014). Theoretical investigation on the linear and nonlinear optical properties of DAPSH crystal. AIP Advances, 4(11), 117134.
- ResearchGate. (2023).
- ResearchGate. (2021). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones.
- Anusandhan National Research Foundation. (2023).
- Springer. (2022). Growth, spectral, optical, thermal and Z-scan study of organic NLO crystal: ethylenediammonium bis(p-methylbenzenesulfonate) monohydrate.
- ResearchGate. (2002). Photonic Applications With the Organic Nonlinear Optical Crystal DAST.
- PubMed. (2010). Noncentrosymmetric crystals with marked nonlinear optical properties. The Journal of Physical Chemistry A, 114(15), 5099-103.
- ResearchGate. (2015).
- PubMed Central. (2019).
Sources
- 1. acrhem.org [acrhem.org]
- 2. ijcaonline.org [ijcaonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Noncentrosymmetric crystals with marked nonlinear optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical investigation on the linear and nonlinear optical properties of DAPSH crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth, spectral, optical, thermal and Z-scan study of organic NLO crystal: ethylenediammonium bis(p-methylbenzenesulfonate) monohydrate | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rainbow Photonics: Growth of Nonlinear Optical DAST Crystals | CHIMIA [chimia.ch]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. Growing Crystals [web.mit.edu]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. mdpi.com [mdpi.com]
- 15. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 16. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Methyl 2,4,6-trimethylbenzenesulfonate in the Formation of Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the proposed application of Methyl 2,4,6-trimethylbenzenesulfonate as a methylating agent in the synthesis of ionic liquids (ILs). While not a conventional choice due to steric considerations, its unique properties warrant investigation for specialized applications. These notes offer a comprehensive overview of the underlying chemical principles, a hypothetical protocol for the synthesis of a 1-butyl-3-methylimidazolium-based ionic liquid, and essential safety and characterization guidelines. The information presented is synthesized from established principles of quaternization reactions and the known reactivity of analogous sulfonate esters.
Introduction: this compound as a Novel Methylating Agent for Ionic Liquid Synthesis
Ionic liquids, salts with melting points below 100°C, have garnered significant interest across various scientific disciplines due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1] The synthesis of ILs typically involves the quaternization of a nitrogen-containing heterocyclic compound, such as an imidazole or pyridine derivative, with an alkylating agent.[2] Common alkylating agents include alkyl halides and dialkyl sulfates.[1]
This compound, also known as methyl mesitylenesulfonate, is a sulfonate ester that can theoretically serve as a methylating agent. The 2,4,6-trimethylbenzenesulfonate (mesitylate) anion is a good leaving group, a prerequisite for effective alkylation. However, the bulky mesityl group introduces significant steric hindrance around the sulfonate ester, which is expected to decrease its reactivity compared to less hindered analogs like methyl tosylate or methyl benzenesulfonate.[3] This reduced reactivity could be advantageous in scenarios requiring controlled or selective methylation.
These application notes explore the theoretical framework and provide a proposed experimental protocol for the use of this compound in the synthesis of imidazolium-based ionic liquids.
The Underlying Chemistry: Quaternization via SN2 Reaction
The formation of the cationic component of an ionic liquid from a neutral precursor is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction.[2] In the context of synthesizing a 1-alkyl-3-methylimidazolium salt, the nitrogen atom of the substituted imidazole acts as the nucleophile, attacking the electrophilic methyl group of the methylating agent.
The rate of this reaction is influenced by several factors:
-
Nucleophilicity of the Amine: The basicity and steric accessibility of the nitrogen atom in the heterocyclic precursor play a crucial role.
-
Nature of the Leaving Group: A good leaving group is essential for the reaction to proceed efficiently. The 2,4,6-trimethylbenzenesulfonate anion is a stable, non-nucleophilic species, making it a competent leaving group.
-
Steric Hindrance: The steric bulk around the electrophilic center and the nucleophile can significantly impact the reaction rate. The three methyl groups on the benzene ring of this compound create considerable steric hindrance, which is anticipated to necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to less hindered methylating agents.[4]
Proposed Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium 2,4,6-trimethylbenzenesulfonate
This protocol is a proposed methodology and may require optimization.
Materials and Equipment
| Material/Equipment | Purpose |
| 1-Butylimidazole | Nucleophilic precursor |
| This compound | Methylating agent |
| Anhydrous Acetonitrile | Reaction solvent |
| Diethyl ether | For washing/precipitation |
| Round-bottom flask with reflux condenser | Reaction vessel |
| Magnetic stirrer with heating mantle | For agitation and temperature control |
| Schlenk line or inert gas (N2/Ar) setup | To maintain an inert atmosphere |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | --- |
| Analytical instruments (NMR, FT-IR, Mass Spec) | For product characterization |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-butylimidazole (1.0 equivalent) and anhydrous acetonitrile. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: Slowly add this compound (1.05 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring. Due to the anticipated lower reactivity of the methylating agent, a prolonged reaction time (e.g., 24-72 hours) may be necessary.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC) or 1H NMR spectroscopy to observe the disappearance of the starting materials and the appearance of the product.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude ionic liquid (likely a viscous oil or a solid) should be washed several times with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Carefully decant the ether layer after each wash.
-
Dry the purified ionic liquid under high vacuum to remove any residual solvent.
-
Characterization of the Final Product
The identity and purity of the synthesized 1-butyl-3-methylimidazolium 2,4,6-trimethylbenzenesulfonate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the cation and anion.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To determine the mass of the cation and anion, confirming the successful quaternization.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the newly synthesized ionic liquid.
Safety and Handling Precautions
This compound and related sulfonate compounds are potentially hazardous.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Concluding Remarks
The use of this compound as a methylating agent for the synthesis of ionic liquids presents an intriguing, albeit challenging, avenue for research. The significant steric hindrance of the mesityl group is a key factor that must be considered, likely necessitating more vigorous reaction conditions than those required for conventional methylating agents. However, this reduced reactivity could be exploited for selective methylation in complex molecules or to achieve a more controlled reaction profile. The proposed protocol provides a solid foundation for researchers to begin exploring the potential of this novel reagent in the expanding field of ionic liquid chemistry. It is imperative that any experimental work is conducted with a thorough understanding of the potential challenges and with strict adherence to safety protocols.
References
-
Szeremeta, S., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(9), 2734. Available at: [Link]
-
Lv, T., et al. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723-5730. Available at: [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). National Center for Biotechnology Information. Retrieved from: [Link]
-
El Seoud, O. A., et al. (2021). Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. Molecules, 26(19), 5940. Available at: [Link]
-
Kowalczyk, R., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2167. Available at: [Link]
- Holbrey, J. D., & Seddon, K. R. (1999). Ionic Liquids. Clean Products and Processes, 1(4), 223-236.
- Ghandi, K. (2014). A review of ionic liquids, their properties and applications. Journal of Chemical Reviews, 1(2), 68-88.
-
Kieda, A., et al. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside With Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2167. Available at: [Link]
-
PubChem. (n.d.). Methyl benzenesulfonate. National Center for Biotechnology Information. Retrieved from: [Link]
-
Holbrey, J. D., et al. (2002). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry, 41(19), 4966-4974. Available at: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl benzenesulfonate: Preparation, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Real-Time Reaction Monitoring of Methyl 2,4,6-trimethylbenzenesulfonate via ¹H and ¹³C NMR Spectroscopy
Introduction
Methyl 2,4,6-trimethylbenzenesulfonate, also known as methyl mesitylenesulfonate, is a versatile reagent and intermediate in organic synthesis. Its sterically hindered aromatic ring and reactive sulfonate ester group make it a subject of interest in studies of reaction mechanisms and as a building block for complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of organic compounds.[1] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound and its potential reaction products, offering insights into reaction monitoring and product characterization. The non-invasive nature of NMR allows for in-situ monitoring of chemical reactions, providing real-time data on the concentration of reactants, intermediates, and products.[2][3][4]
1. Structural Features and Expected NMR Spectra of this compound
The structure of this compound presents distinct features that translate to a characteristic NMR signature. The high degree of symmetry in the mesitylene (1,3,5-trimethylbenzene) core simplifies the aromatic region of the spectrum.[5][6]
¹H NMR Spectrum:
-
Aromatic Protons (Ar-H): Due to the symmetry of the 2,4,6-trisubstituted ring, the two aromatic protons are chemically equivalent and appear as a single sharp singlet. Their chemical shift is typically in the aromatic region, around 6.5-8.0 ppm.[7][8]
-
Methyl Protons (Ar-CH₃): The three methyl groups on the aromatic ring are also equivalent. The two ortho-methyl groups (at C2 and C6) are in an identical chemical environment, and the para-methyl group (at C4) is also equivalent due to molecular symmetry. This results in two distinct singlets for the aromatic methyl protons.
-
Methanesulfonate Protons (-O-CH₃): The methyl group of the ester will appear as a singlet, typically in the range of 3.5-4.0 ppm.
¹³C NMR Spectrum:
-
Aromatic Carbons: The symmetry of the mesitylene ring results in only four signals for the six aromatic carbons. The carbons bearing the methyl groups (C2, C4, C6) will be distinct from the unsubstituted carbons (C3, C5) and the carbon attached to the sulfonate group (C1). Aromatic carbons typically resonate in the 120-150 ppm range.[7][8]
-
Methyl Carbons (Ar-CH₃): The three methyl carbons will give rise to a single signal due to their equivalence.
-
Methanesulfonate Carbon (-O-CH₃): The carbon of the methyl ester group will appear as a single signal.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent that will dissolve the starting material and all expected reaction products. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.[9] Ensure the solvent does not react with any components of the reaction mixture.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (0 ppm) but is not suitable as a quantitative standard due to its volatility.[5][6] A more stable internal standard with a singlet in a clear region of the spectrum, such as 1,4-dioxane or hexamethyldisiloxane (HMDS), should be used for accurate quantification.
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the tube and invert it several times to ensure a homogeneous solution.
Data Analysis: Interpreting NMR Spectra of Starting Material and Reaction Products
This compound: Starting Material
The following table summarizes the expected chemical shifts for the starting material.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ar-H | ~6.9-7.1 (s, 2H) | ~130-132 (C3, C5) |
| Ar-CH₃ (ortho) | ~2.6 (s, 6H) | ~22-24 (C2, C6-CH₃) |
| Ar-CH₃ (para) | ~2.3 (s, 3H) | ~20-22 (C4-CH₃) |
| -O-CH₃ | ~3.7 (s, 3H) | ~55-60 |
| Ar-C (ipso) | - | ~135-140 (C1) |
| Ar-C (ortho) | - | ~140-145 (C2, C6) |
| Ar-C (para) | - | ~142-147 (C4) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Monitoring Potential Reactions
NMR spectroscopy is a powerful technique for monitoring the progress of a reaction in real-time.[2][3] By acquiring spectra at regular intervals, one can observe the disappearance of starting material signals and the appearance of product signals, allowing for kinetic analysis.[4][10]
Reaction 1: Hydrolysis of this compound
Hydrolysis of the sulfonate ester can occur under acidic or basic conditions, yielding 2,4,6-trimethylbenzenesulfonic acid and methanol. Due to steric hindrance around the sulfonyl group, this reaction may proceed via an Sₙ2 attack on the methyl group of the ester.[11]
Expected NMR Changes:
-
Disappearance of -O-CH₃ signal: The singlet corresponding to the methyl ester protons (~3.7 ppm) will decrease in intensity.
-
Appearance of Methanol Signal: A new singlet corresponding to the methyl protons of methanol will appear. The chemical shift of this signal is highly dependent on the solvent and its concentration.
-
Shifts in Aromatic and Ar-CH₃ Signals: The electronic environment of the aromatic ring will change upon hydrolysis, leading to slight shifts in the signals of the aromatic protons and methyl groups.
dot graph "Hydrolysis_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Hydrolysis of this compound.
Reaction 2: Friedel-Crafts Type Reactions
The electron-rich mesitylene ring can undergo electrophilic aromatic substitution, such as Friedel-Crafts alkylation or acylation, though the sulfonate group is deactivating.[12][13][14][15] If a reaction occurs at one of the unsubstituted aromatic positions, the symmetry of the molecule will be broken, leading to a more complex NMR spectrum.
Expected NMR Changes:
-
Loss of Aromatic Symmetry: The singlet for the two aromatic protons will be replaced by two distinct signals, likely doublets, due to coupling between them.
-
Differentiation of ortho-Methyl Groups: The two ortho-methyl groups will become non-equivalent, resulting in two separate singlets in the ¹H NMR spectrum.
-
More Complex ¹³C Spectrum: The number of aromatic carbon signals will increase from four to six, and the two ortho-methyl carbons will also show separate signals.
dot graph "Friedel_Crafts_Reaction" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Friedel-Crafts reaction on the aromatic ring.
Quantitative Analysis (qNMR)
The inherent quantitative nature of NMR spectroscopy allows for the determination of the relative concentrations of different species in a mixture without the need for calibration curves for each component.[1][10]
Protocol 2: Quantitative NMR (qNMR) for Reaction Monitoring
-
Sample Preparation: Prepare the NMR sample as described in Protocol 1, ensuring the accurate addition of a known amount of an internal standard.
-
Acquisition Parameters:
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. A d1 of 30 seconds is generally sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (ns) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase and baseline correct the spectrum carefully.
-
Integrate the signals of interest (from the starting material, products, and internal standard).
-
-
Calculation: The concentration of an analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / V)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons giving rise to the signal
-
MW = molecular weight
-
m = mass
-
V = volume
-
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and versatile tools for the analysis of reactions involving this compound. The distinct and well-resolved signals in the NMR spectra of the starting material and its potential products allow for unambiguous structural elucidation and straightforward reaction monitoring. By following the protocols outlined in this application note, researchers can gain valuable insights into reaction kinetics, mechanisms, and product distributions, facilitating the development of robust and efficient synthetic methodologies.
References
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. Retrieved from [Link]
-
Macomber, D. (2010). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Retrieved from [Link]
-
Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. kluedo. Retrieved from [Link]
-
Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. Retrieved from [Link]
-
TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. (n.d.). AWS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Wang, W., et al. (2019). Electronic Supplementary Information for Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves: preparation, acidity regulation and catalytic application in Strecker reactions. The Royal Society of Chemistry. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra in d12-mesitylene showing trans-978 (bottom) and self-contained cis-978 (top). Retrieved from [Link]
-
Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
-
ResearchGate. (n.d.). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]
-
Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]
-
Kose, E., et al. (2013). FT-IR and FT-Raman, NMR and UV spectroscopic investigation and hybrid computational (HF and DFT) analysis on the molecular structure of mesitylene. PubMed. Retrieved from [Link]
-
Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Methane-sulfonic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Gauthier, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
Semantic Scholar. (2021). Nitrogen-Based Linkers with a Mesitylene Core: Synthesis and Characterization. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Retrieved from [Link]
-
Jirman, J., & Lycka, A. (n.d.). 33S NMR SPECTRA OF SOME SULFONATED NAPHTHALENES, NAPHTHOLS, AND THEIR ANIONS. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table 1 29Si-NMR chemical shifts of trimethylsilyl esters of sulfonic acid ROSiMe3. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]
-
Chemguide. (n.d.). FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Retrieved from [Link]
- Google Patents. (n.d.). CN102351750A - Method for preparing methyl benzenesulfonate.
- Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
- Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Magritek [magritek.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Khan Academy [khanacademy.org]
Application and Protocol for the Purification of Methyl 2,4,6-trimethylbenzenesulfonate via Recrystallization
Abstract
This comprehensive guide details a robust protocol for the purification of Methyl 2,4,6-trimethylbenzenesulfonate, a key intermediate in various chemical syntheses. The procedure is grounded in the fundamental principles of recrystallization, a powerful technique for the selective removal of impurities from a solid sample. This document provides not only a step-by-step methodology but also the underlying scientific rationale for each stage of the process, empowering researchers to adapt and troubleshoot as necessary. The protocol is designed for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Principle of Recrystallization
Recrystallization is a cornerstone purification technique in organic chemistry, predicated on the differential solubility of a target compound and its impurities in a given solvent at varying temperatures.[1][2] The ideal recrystallization solvent will exhibit high solubility for the compound of interest at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be highly soluble at all temperatures, remaining in the liquid phase (mother liquor) upon cooling, or sparingly soluble at elevated temperatures, allowing for their removal via hot filtration.[3]
The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] As this solution is allowed to cool slowly and without agitation, the solubility of the target compound decreases, leading to the gradual formation of a crystalline lattice. This ordered crystal growth inherently excludes impurity molecules, which do not fit into the well-defined crystal structure, thus effecting purification.[5] The final step involves the isolation of the purified crystals by filtration.[6]
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents utilized.
-
This compound: While specific toxicity data is limited, it should be handled with care. Avoid inhalation, ingestion, and skin contact.[5]
-
Solvents: The solvents proposed in this protocol may be flammable, volatile, and/or toxic. All manipulations should be performed within a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, is mandatory.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, but recommended for volatile solvents)
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper for Büchner funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Analytical balance
-
Candidate recrystallization solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexanes, toluene)
Experimental Protocol
Part I: Solvent Selection
The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should meet the following criteria:
-
The compound of interest is highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).
-
Impurities are either soluble at all temperatures or insoluble at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Procedure for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
To each test tube, add a different candidate solvent (e.g., methanol, ethanol, ethyl acetate, a mixture of ethyl acetate and hexanes) dropwise at room temperature, while gently agitating.
-
If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
A suitable solvent will result in the formation of a significant amount of crystals upon cooling.
-
Based on literature for similar sulfonate esters and mesitylene derivatives, short-chain alcohols (methanol, ethanol) or a two-solvent system like ethyl acetate/hexanes are promising candidates.[7]
Part II: Recrystallization Procedure
The following is a general procedure. The choice of solvent and specific volumes should be determined based on the solvent screening in Part I.
Step 1: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.[4]
Step 2: Hot Filtration (if necessary)
-
If insoluble impurities are present in the hot solution, a hot filtration must be performed.
-
Preheat a glass funnel and a receiving Erlenmeyer flask by placing them on a hot plate or in an oven. This prevents premature crystallization in the funnel.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
Step 4: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor containing impurities.
-
Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.
Step 5: Drying
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
Step 6: Purity Assessment
-
Determine the melting point of the purified this compound. A sharp melting point range close to the literature value (if available) is indicative of high purity.
-
Calculate the percent recovery of the purified product.
Visualization of the Recrystallization Workflow
Caption: Workflow diagram of the recrystallization procedure.
Quantitative Data Summary
The following table provides a template for recording key quantitative data during the recrystallization process. The values are illustrative and will vary based on the scale of the experiment and the purity of the starting material.
| Parameter | Value | Units | Notes |
| Mass of Crude Sample | 5.00 | g | |
| Chosen Solvent System | Ethanol | - | Determined from solvent screening |
| Volume of Solvent Used | ~ 25 | mL | Use the minimum required for dissolution |
| Mass of Purified Product | 4.25 | g | After drying to a constant weight |
| Percent Recovery | 85 | % | (Mass of Purified / Mass of Crude) x 100 |
| Melting Point of Crude | 58-63 | °C | Example range |
| Melting Point of Purified | 65-66 | °C | Example of a sharper, higher range |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add a small amount more solvent. If the problem persists, try a lower boiling point solvent. |
| No Crystal Formation | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration. | Concentrate the mother liquor to obtain a second crop of crystals. Ensure the filtration apparatus is adequately preheated. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]
- Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments, 6th ed.; Houghton Mifflin: Boston, MA, 2011.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents.
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
-
Chemsrc. This compound. [Link]
-
PubChem. 2,4,6-Trimethylbenzenesulfonamide. [Link]
-
National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]
-
Axios Research. Methyl 2,4,6-Trimethoxybenzenesulfonate. [Link]
-
Organic Process Research & Development. A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]
-
Professor Dave Explains. Recrystallization. [Link]
-
CUNY, York College. Purification by Recrystallization. [Link]
-
MIT Digital Lab Techniques Manual. Recrystallization. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
Mettler Toledo. Recrystallization Guide. [Link]
-
PubChem. 2,4,6-Trimethylbenzenesulfonamide. [Link]
-
PubChem. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). [Link]
-
Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. [Link]
-
PubChem. Methyl benzenesulfonate. [Link]
- Google Patents.
-
ResearchGate. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]
- Google Patents.
- Google Patents.
-
Mr Murray-Green Chemistry Tutorials. Recrystallisation Demo - Purification of Organic Solids. [Link]
Sources
Application Note & Protocol: Scale-up Synthesis of Methyl 2,4,6-trimethylbenzenesulfonate for Laboratory Use
Abstract: This document provides a comprehensive guide for the scaled-up laboratory synthesis of Methyl 2,4,6-trimethylbenzenesulfonate. The protocol herein details a robust and reproducible method starting from the readily available 2,4,6-trimethylbenzenesulfonyl chloride. Emphasis is placed on the causal relationships behind experimental choices, ensuring both high yield and purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable supply of this key intermediate for their work.
Introduction: The Synthetic Utility of this compound
This compound, also known as methyl mesitylenesulfonate, is a valuable reagent in organic synthesis. Its utility stems from the excellent leaving group ability of the mesitylenesulfonate anion, which is often employed in nucleophilic substitution and elimination reactions. The bulky mesityl group can also impart specific steric and electronic properties to molecules, making it a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] This application note provides a detailed protocol for its synthesis on a laboratory scale that is amenable to scale-up, ensuring a consistent and reliable source of this important compound.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the esterification of 2,4,6-trimethylbenzenesulfonyl chloride with methanol. This reaction proceeds via a nucleophilic attack of the methanol oxygen on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
While several methods exist for the esterification of sulfonic acids, the use of a sulfonyl chloride precursor offers a direct and high-yielding route.[2][3][4][5] The reaction with an alcohol in the presence of a base is a common and effective strategy.[6]
Scaled-Up Laboratory Synthesis Protocol
This protocol is designed for a nominal 10-gram scale, which can be adjusted as needed. When scaling up chemical reactions, it is crucial to consider factors such as heat transfer, mixing efficiency, and the rate of reagent addition to maintain control and ensure safety.[7][8]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 2,4,6-Trimethylbenzenesulfonyl chloride | ≥98% | Sigma-Aldrich, TCI America |
| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific |
| Pyridine (Anhydrous) | ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM, Anhydrous) | ≥99.8% | Fisher Scientific |
| Diethyl ether | ACS Grade | VWR |
| 1 M Hydrochloric acid (HCl) | ACS Grade | VWR |
| Saturated sodium bicarbonate (NaHCO₃) solution | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | ACS Grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | VWR |
| Round-bottom flask (250 mL) | Borosilicate glass | Kimble |
| Magnetic stirrer and stir bar | VWR | |
| Addition funnel (125 mL) | Borosilicate glass | Kimble |
| Ice-water bath | ||
| Separatory funnel (500 mL) | Borosilicate glass | Kimble |
| Rotary evaporator | Heidolph | |
| High-vacuum pump | Edwards |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (45.7 mmol) of 2,4,6-trimethylbenzenesulfonyl chloride in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Base Addition: To the cooled solution, add 4.3 mL (54.8 mmol) of anhydrous pyridine.
-
Methanol Addition: Slowly add 2.2 mL (54.8 mmol) of anhydrous methanol dropwise via an addition funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding 50 mL of deionized water.
-
Extraction and Washing: Transfer the mixture to a 500 mL separatory funnel. Separate the layers and wash the organic layer sequentially with 2 x 50 mL of 1 M HCl, 1 x 50 mL of saturated NaHCO₃ solution, and 1 x 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot diethyl ether and hexanes to afford pure this compound as a white crystalline solid.
-
Drying: Dry the purified product under high vacuum.
Safety Precautions
-
2,4,6-Trimethylbenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[9][10] It is also moisture-sensitive.[11] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.
-
The reaction generates hydrochloric acid as a byproduct, which is corrosive. The use of a base to neutralize it is a critical safety and procedural step.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The expected chemical shifts (in CDCl₃) are approximately: δ 6.95 (s, 2H, Ar-H), 3.65 (s, 3H, O-CH₃), 2.60 (s, 6H, Ar-CH₃), 2.30 (s, 3H, Ar-CH₃).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will further confirm the structure.
-
Melting Point: The melting point of the pure compound should be sharp and consistent with literature values.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure all reagents are anhydrous. |
| Loss of product during work-up | Be careful during extractions; perform back-extractions of aqueous layers if necessary. | |
| Oily Product/Failure to Crystallize | Impurities present | Ensure thorough washing during the work-up to remove unreacted starting materials and byproducts. Repeat the recrystallization with careful solvent selection. |
| Residual solvent | Dry the product under high vacuum for an extended period. |
Reaction Mechanism Diagram
Caption: Proposed reaction mechanism for the synthesis of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the laboratory synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable reagent in high yield and purity.
References
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Retrieved from [Link]
-
Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(9), 2757. [Link]
-
Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances, 8(5), 2636–2641. [Link]
-
Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. ResearchGate. Retrieved from [Link]
-
H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde in CDCl3. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]
-
Padmapriya, A. A., Just, G., & Lewis, N. G. (n.d.). A New Method For The Esterification of Sulfonic Acids. Scribd. Retrieved from [Link]
- CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents. (n.d.).
-
Sitompul, J. P., et al. (2019). A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021, May 12). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]
-
Axios Research. (n.d.). Methyl 2,4,6-Trimethoxybenzenesulfonate. Retrieved from [Link]
-
Ma, J., et al. (2022). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110. [Link]
-
Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzenesulfinic acid, methyl ester. Retrieved from [Link]
-
Chemsrc. (2025, August 26). This compound | CAS#:70920-59-1. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. iptsalipur.org [iptsalipur.org]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2,4,6-trimethylbenzenesulfonate
Welcome to the technical support center for the synthesis of Methyl 2,4,6-trimethylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a fundamental esterification reaction. It involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) with methanol, typically in the presence of a non-nucleophilic base. While the reaction appears straightforward, several factors can influence its success, leading to issues such as low yield, incomplete conversion, and the formation of impurities. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
Low or No Product Yield
Q1: I am getting a very low yield or no desired product at all. What are the likely causes?
A low or non-existent yield of this compound can be attributed to several factors, primarily related to the quality of your starting materials and the reaction conditions.
-
Degradation of 2,4,6-trimethylbenzenesulfonyl Chloride: The primary culprit is often the hydrolysis of the starting sulfonyl chloride due to the presence of moisture. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the unreactive 2,4,6-trimethylbenzenesulfonic acid.[1][2]
-
Poor Quality Methanol: The presence of water in the methanol will preferentially react with the highly electrophilic 2,4,6-trimethylbenzenesulfonyl chloride, leading to the formation of the sulfonic acid byproduct instead of the desired ester.
-
Ineffective Base: The base plays a crucial role in scavenging the HCl generated during the reaction.[3] If the base is weak, impure, or added in insufficient quantity, the accumulating acid can lead to side reactions or equilibrium issues.
-
Sub-optimal Reaction Temperature: While the reaction is often conducted at or below room temperature to minimize side reactions, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly opened or properly stored anhydrous methanol.
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Handle 2,4,6-trimethylbenzenesulfonyl chloride in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture.
-
-
Verify Starting Material Quality:
-
Check the purity of the 2,4,6-trimethylbenzenesulfonyl chloride. If it has been stored for a long time or improperly, it may have partially hydrolyzed. Consider purification by recrystallization or using a fresh batch.
-
-
Optimize Base Addition:
-
Use a non-nucleophilic base like pyridine or triethylamine. Ensure it is anhydrous.
-
Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete neutralization of the generated HCl.
-
-
Control Reaction Temperature:
-
Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Incomplete Reaction
Q2: My TLC analysis shows a significant amount of unreacted 2,4,6-trimethylbenzenesulfonyl chloride even after a prolonged reaction time. What should I do?
An incomplete reaction suggests that the reaction has stalled. This can be due to several factors:
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow under your current conditions.
-
Steric Hindrance: The methyl groups on the 2,4,6-trimethylbenzenesulfonyl chloride can sterically hinder the approach of the methanol nucleophile.
-
Poor Mixing: In a heterogeneous mixture, inefficient stirring can lead to localized depletion of reactants.
Troubleshooting Steps:
-
Increase Reaction Time: Continue to monitor the reaction for a longer period. Some reactions may require several hours to reach completion.
-
Gradually Increase Temperature: If extending the reaction time does not lead to further conversion, consider gently warming the reaction mixture. A modest increase to 40-50 °C can sometimes be effective, but be mindful of potential side reactions.
-
Improve Agitation: Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
Use a Catalyst: In some cases, the addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can accelerate the reaction. However, be cautious as this can also promote side reactions if not used judiciously.
Presence of Impurities
Q3: I have obtained my product, but it is contaminated with impurities. What are the common impurities and how can I remove them?
The most common impurities in the synthesis of this compound are:
-
2,4,6-trimethylbenzenesulfonic Acid: Formed from the hydrolysis of the starting sulfonyl chloride.
-
Unreacted 2,4,6-trimethylbenzenesulfonyl Chloride: Due to incomplete reaction.
-
Pyridinium or Triethylammonium Hydrochloride: The salt formed from the base and HCl.
Purification Protocol:
-
Aqueous Work-up:
-
Quench the reaction mixture with cold water.
-
Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dilute HCl to remove any remaining pyridine or triethylamine.
-
Saturated sodium bicarbonate solution to remove the acidic 2,4,6-trimethylbenzenesulfonic acid impurity.
-
Brine to remove residual water.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Recrystallization or Chromatography:
-
If the crude product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective purification method.
-
If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.
-
Frequently Asked Questions (FAQs)
Q4: What is the role of the base in this reaction? Can I run the reaction without it?
The base is essential for an efficient reaction. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.[3] Without a base, the accumulation of HCl can lead to several issues:
-
Reversibility: The reaction can become reversible in the presence of a strong acid.
-
Side Reactions: The acidic conditions can promote unwanted side reactions.
-
Protonation of Methanol: The acid can protonate the methanol, reducing its nucleophilicity.
Q5: What are the ideal solvent and temperature conditions for this synthesis?
A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often a good choice. The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.
Q6: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any major byproducts. The disappearance of the starting sulfonyl chloride spot and the appearance of the product spot indicate the progress of the reaction.
Q7: Is 2,4,6-trimethylbenzenesulfonyl chloride stable for long-term storage?
2,4,6-trimethylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze over time to 2,4,6-trimethylbenzenesulfonic acid.[1] For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.
Experimental Workflow and Data
General Experimental Protocol
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add an anhydrous non-nucleophilic base, such as pyridine (1.2 equivalents), to the solution.
-
Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (1.0 equivalent) to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with the aqueous work-up and purification as described in the "Presence of Impurities" section.
Table of Reagents and Conditions
| Reagent | Molar Ratio | Role | Key Considerations |
| 2,4,6-trimethylbenzenesulfonyl chloride | 1.0 | Electrophile | Highly sensitive to moisture. |
| Methanol | 1.0 - 1.2 | Nucleophile | Must be anhydrous. |
| Pyridine or Triethylamine | 1.1 - 1.2 | Base | Must be anhydrous and non-nucleophilic. |
| Dichloromethane (DCM) | - | Solvent | Must be anhydrous. |
| Condition | Value | Purpose | Notes |
| Temperature | 0 °C to RT | Control reaction rate, minimize side reactions | Monitor for exotherms during addition. |
| Reaction Time | 1 - 6 hours | Ensure completion | Monitor by TLC. |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Mechanistic Insight
Caption: Simplified reaction mechanism for the formation of this compound.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Why does sulfonation of alcohols even work? (2015). Chemistry Stack Exchange. Retrieved from [Link]
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Benzenesulfonyl chloride, 2,4,6-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2005). ResearchGate. Retrieved from [Link]
-
Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. (2020). PubMed. Retrieved from [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). Semantic Scholar. Retrieved from [Link]
Sources
Technical Support Center: Methylations with Methyl 2,4,6-trimethylbenzenesulfonate
Welcome to the technical support guide for methylation reactions using Methyl 2,4,6-trimethylbenzenesulfonate (Mesitylenesulfonate). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful and sterically hindered methylating agent. Here, we will address common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your methylation reactions are successful, efficient, and reproducible.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to directly address specific issues you may encounter during your experiments.
Q1: My methylation reaction is extremely sluggish or has stalled completely. What are the likely causes and how can I fix it?
Plausible Cause(s):
-
Insufficiently Nucleophilic Substrate: The substrate you are trying to methylate (e.g., a hindered alcohol, a weakly acidic phenol, or a secondary amine) may not be nucleophilic enough to attack the methyl group of the reagent in an efficient SN2 reaction.
-
Steric Hindrance: While the reagent itself is designed with a bulky leaving group to enhance reactivity, your substrate might also be sterically encumbered near the reaction site, preventing the necessary orbital overlap for the SN2 transition state.
-
Inappropriate Base: The base used may not be strong enough to fully deprotonate your substrate, resulting in a low concentration of the active nucleophile. Alternatively, a sterically small, nucleophilic base could be competing with your substrate by reacting with the methylating agent itself.
-
Low Reaction Temperature: Many methylation reactions, especially with challenging substrates, require elevated temperatures to overcome the activation energy barrier.
Recommended Solution(s):
-
Re-evaluate Your Base: Switch to a stronger, non-nucleophilic base. For example, if you are using potassium carbonate (K₂CO₃), consider moving to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will more effectively generate the required nucleophile without competing in the reaction.
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes product formation without significant decomposition.
-
Solvent Choice: Ensure your solvent is appropriate. Aprotic polar solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred as they effectively solvate the cation of the base without hindering the nucleophile.
-
Consider a Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction if there are solubility issues between the base and the substrate in the organic solvent.
Preventative Measures:
-
Before starting, perform a small-scale test reaction to screen different bases and temperatures.
-
Consult the literature for methylation of similar substrates to inform your initial reaction conditions.
Q2: My mass spectrometry results show a significant peak corresponding to my starting material, but my TLC shows a new spot. What is happening?
Plausible Cause(s):
This is a classic sign of reagent hydrolysis . This compound can react with trace amounts of water present in your reaction mixture, especially under basic conditions. The hydroxide ion (from water and base) is a potent nucleophile that attacks the methyl group.
-
Reaction: CH₃-OMs + OH⁻ → CH₃-OH + MsO⁻ (where Ms is the 2,4,6-trimethylbenzenesulfonyl group)
This consumes your methylating agent and produces methanol and sodium 2,4,6-trimethylbenzenesulfonate. The unreacted starting material is what you observe in your analysis.
Recommended Solution(s):
-
Dry Your Reagents and Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Dry your substrate and base under vacuum if they are not anhydrous.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Quenching Procedure: If the hydrolysis occurs during workup, ensure your quenching step is performed at a low temperature (e.g., 0 °C) and is not overly basic.
Preventative Measures:
-
Always use anhydrous reaction conditions as a standard procedure when working with potent electrophiles like this methylating agent.
Diagram 1: Desired Methylation vs. Side Reaction
Below is a diagram illustrating the intended SN2 methylation pathway versus the competing hydrolysis side reaction.
Caption: SN2 methylation pathway and the competing hydrolysis side reaction.
Frequently Asked Questions (FAQs)
Q. What is this compound and why is it used?
This compound is a powerful methylating agent. The "2,4,6-trimethylbenzenesulfonate" portion of the molecule, often called a mesitylenesulfonate or "mesylate" group, is an excellent leaving group due to the resonance stabilization of the resulting anion. This makes the attached methyl group highly electrophilic and reactive towards nucleophiles in an SN2 reaction. It is often used when other methylating agents like methyl iodide or dimethyl sulfate fail, particularly with less reactive nucleophiles or when higher reaction temperatures are required.
Q. What are the main advantages of this reagent over others like methyl iodide or dimethyl sulfate?
| Feature | This compound | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| Reactivity | High | Very High | Very High |
| Boiling Point | High (Solid) | 188 °C | 42 °C |
| Toxicity | Toxic | Extremely Toxic, Carcinogenic[1] | Toxic, Suspected Carcinogen |
| Handling | Non-volatile solid, easier to handle | Volatile, highly corrosive liquid | Very volatile liquid |
| Leaving Group | Excellent (Mesitylenesulfonate) | Good (Methylsulfate) | Excellent (Iodide) |
Its primary advantages are its high reactivity combined with its non-volatile nature, which makes it considerably easier and safer to handle compared to the highly volatile and toxic alternatives like DMS and MeI[1][2].
Q. What is the primary mechanism of methylation?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., an alkoxide, phenoxide, or amine) performs a backside attack on the methyl group, leading to the displacement of the 2,4,6-trimethylbenzenesulfonate leaving group.
Q. What general safety precautions should be taken?
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid reagent in a chemical fume hood to avoid inhalation of any dust.
-
Handling: As with all alkylating agents, it should be treated as potentially toxic and mutagenic. Avoid skin contact.
-
Disposal: Dispose of the reagent and any reaction waste according to your institution's hazardous waste guidelines.
Q. How should I properly quench a reaction containing this reagent?
To quench any unreacted this compound, you can add a nucleophilic scavenger at a low temperature (0 °C). Common quenching agents include:
-
A saturated aqueous solution of ammonium chloride (NH₄Cl).
-
A dilute solution of a non-volatile amine, such as diethylamine, in an appropriate solvent.
-
Water can also be used, but the hydrolysis can be exothermic. Always add the quenching agent slowly to a cooled reaction mixture.
Troubleshooting Workflow
If your reaction is not proceeding as expected, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting common methylation reaction issues.
Experimental Protocol: General Procedure for O-Methylation of a Phenol
This protocol provides a generalized starting point. The specific base, solvent, temperature, and reaction time should be optimized for your particular substrate.
1. Preparation:
-
Oven-dry all glassware (a round-bottomed flask, condenser, and magnetic stir bar) and allow it to cool under a stream of dry nitrogen or argon.
-
Ensure all reagents are anhydrous. Phenolic starting materials can be dried by dissolving in a solvent and removing it under reduced pressure (azeotroping).
2. Reaction Setup:
-
To the reaction flask, add the phenolic substrate (1.0 eq) and a magnetic stir bar.
-
Add anhydrous solvent (e.g., DMF or MeCN, to make a ~0.1 M solution).
-
Under an inert atmosphere, add a non-nucleophilic base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
3. Reagent Addition:
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous solvent.
-
Add the solution of the methylating agent dropwise to the reaction mixture at room temperature.
4. Reaction Monitoring:
-
Heat the reaction to the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed.
5. Quenching and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl until gas evolution (if using NaH) ceases.
-
Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
6. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure methylated product.
References
- BenchChem.
- Chemistry Stack Exchange.
- BenchChem.
- Sigma-Aldrich.
Sources
How to remove unreacted starting material from Methyl 2,4,6-trimethylbenzenesulfonate
<_Step_1>
Technical Support Center: Purification of Methyl 2,4,6-trimethylbenzenesulfonate
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a highly pure product. The following sections address common issues encountered during the purification process in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The primary impurities in the synthesis of this compound typically stem from unreacted starting materials and potential side products. The most common synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) with methanol, often in the presence of a base like pyridine or triethylamine.
Common Impurities:
-
Unreacted 2,4,6-trimethylbenzenesulfonyl chloride: This is a frequent impurity if the reaction does not go to completion.
-
Unreacted Methanol: As a reagent used in excess, residual methanol is almost always present.
-
2,4,6-trimethylbenzenesulfonic acid: This can form from the hydrolysis of the starting sulfonyl chloride if moisture is present in the reaction.[1][2]
-
Base used as catalyst/acid scavenger (e.g., Pyridine, Triethylamine): Residual amounts of the base and its hydrochloride salt are common.
Expert Insight: The presence of 2,4,6-trimethylbenzenesulfonic acid is a key indicator of inadequate anhydrous conditions during the reaction setup. Its acidic nature can potentially catalyze side reactions or complicate the purification process.
Q2: I have a significant amount of unreacted 2,4,6-trimethylbenzenesulfonyl chloride in my product. What is the best way to remove it?
A2: The removal of unreacted 2,4,6-trimethylbenzenesulfonyl chloride can be effectively achieved by leveraging its reactivity and differences in polarity compared to the desired ester product.
Recommended Methods:
-
Aqueous Workup with Mild Base: A common and effective first step is to wash the crude reaction mixture (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 2N sodium carbonate.[3] The sulfonyl chloride will react with the aqueous base to form the water-soluble sodium 2,4,6-trimethylbenzenesulfonate salt, which will partition into the aqueous layer.[4] The desired methyl ester is generally stable to mild basic conditions and will remain in the organic layer.[3]
-
Column Chromatography: If the aqueous workup is insufficient, silica gel column chromatography is a highly effective method for separating the less polar methyl ester from the more polar sulfonyl chloride and its hydrolysis product.[5][6]
Causality: The principle behind the aqueous wash is the conversion of the reactive sulfonyl chloride into a highly polar and water-soluble salt, facilitating its removal from the less polar organic phase containing the desired ester. Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel), with less polar compounds typically eluting first.[6]
Q3: My crude product contains 2,4,6-trimethylbenzenesulfonic acid. How can I eliminate this impurity?
A3: The removal of the sulfonic acid impurity is straightforward due to its acidic nature.
Primary Method: Liquid-Liquid Extraction
Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a dilute aqueous base, such as 5% sodium bicarbonate or dilute sodium hydroxide.[3] The sulfonic acid will be deprotonated to form its sodium salt, which is highly soluble in the aqueous phase and will be extracted from the organic layer. Follow this with a water wash to remove any residual base and a brine wash to aid in the removal of dissolved water from the organic layer before drying.
Expert Tip: To confirm the removal of the acidic impurity, you can test the pH of the final aqueous wash. It should be neutral.
Q4: What is the recommended method for the final purification of this compound?
A4: For achieving high purity, a combination of techniques is often optimal. The final purification step will depend on the physical state of your product (solid or oil) and the nature of the remaining impurities.
1. Recrystallization (for solid products):
If your this compound is a solid, recrystallization is an excellent method for final purification.[7] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.
| Solvent System | Comments |
| Hexane/Ethyl Acetate | A commonly effective system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes slightly cloudy. Allow to cool slowly. |
| Toluene/Hexane | Similar to the above, toluene can be used as the solvent for initial dissolution. |
| Methanol | While generally advised against using different alcohols for recrystallizing esters to avoid transesterification, using methanol (the alcohol from which the ester is derived) is acceptable.[3] |
| Methylene Chloride/Ether | This combination can also be effective for inducing crystallization.[8] |
2. Flash Column Chromatography (for oils or solids):
This is a versatile and widely used technique for purifying sulfonate esters.[5][9]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For instance, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., to 5-25% ethyl acetate in hexanes) will allow for the elution of the less polar product while retaining more polar impurities.[5]
Workflow Visualization:
Caption: Purification workflow for this compound.
Q5: How can I monitor the progress of my purification?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[10][11]
-
Procedure: Spot the crude mixture, the organic layer after washing, and the purified fractions onto a silica gel TLC plate.
-
Eluent: Use a solvent system similar to what you would use for column chromatography (e.g., 20% ethyl acetate in hexanes).
-
Visualization: The spots can be visualized under a UV lamp (254 nm).
-
Interpretation: The desired product, this compound, should appear as a distinct spot. You can track the disappearance of impurity spots throughout the purification process. The product will be less polar than the sulfonic acid and likely less polar than the sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy is the definitive method for confirming the structure and assessing the purity of the final product.[12][13]
-
Expected Signals for this compound:
-
Singlet around 7.0 ppm (2H, aromatic protons).
-
Singlet for the methoxy group (3H).
-
Singlets for the two types of methyl groups on the aromatic ring (para-methyl and two ortho-methyls).[14]
-
-
Impurity Signals to Look For:
-
Absence of a broad peak for the sulfonic acid proton.
-
Absence of signals corresponding to the starting sulfonyl chloride or residual solvents.[15]
-
Detailed Experimental Protocol: Purification by Column Chromatography
This protocol assumes the initial reaction has been performed and the crude product requires purification.
1. Preparation of the Crude Sample:
- After an initial aqueous workup (washing with NaHCO₃ solution, water, and brine), dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
- Dissolve the crude product in a minimal amount of the initial column eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
2. Column Packing:
- Select a glass column of appropriate size for the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.
3. Loading the Sample:
- Carefully apply the dissolved crude sample to the top of the silica gel bed using a pipette.
- Drain the solvent until the sample is adsorbed onto the silica.
- Gently add a small layer of sand on top of the silica to prevent disturbance of the surface during eluent addition.
4. Elution:
- Carefully add the eluent to the column.
- Begin elution with a low polarity solvent system (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
- Collect fractions in test tubes.
- Monitor the elution process by TLC, spotting every few fractions.
- Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the desired product.
5. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
- Confirm the purity and structure of the final product using ¹H NMR.
Visualization of Chromatographic Separation:
Caption: Schematic of separation by column chromatography.
References
-
General procedures for the purification of Esters - Chempedia. LookChem. Available at: [Link]
-
Electronic Supplementary Information for - The Royal Society of Chemistry. Available at: [Link]
-
H-1 NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
-
Roberts, J. C., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. ACS Chemical Biology, 5(7), 651–659. Available at: [Link]
- A method for the production of sulfate or sulfonate esters. Google Patents.
-
(1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses. Available at: [Link]
-
Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(9), 2757. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Available at: [Link]
-
Separation of 4-methylphenyl mesitylenesulfonate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. Available at: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. Available at: [Link]
-
2,4,6-Trimethylbenzenesulfonamide. PubChem. Available at: [Link]
-
Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]
-
The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. ResearchGate. Available at: [Link]
-
Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST WebBook. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. Available at: [Link]
-
Recrystallization. MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]
- Method for preparing methyl benzenesulfonate. Google Patents.
-
Analysis of Surfactants by Thin-Layer Chromatography: A Review. ResearchGate. Available at: [Link]
- Synthetic process of 2,4,6-trimethyl benzoic acid. Google Patents.
-
2,4,6-Trimethylbenzenesulfonyl Chloride. ChemBK. Available at: [Link]
-
Synthesis, Characterization, and Evaluation of Solution Properties of Sesame Fatty Methyl Ester Sulfonate Surfactant. ACS Omega. Available at: [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Semantic Scholar. Available at: [Link]
-
Synthesis and properties of a series of sulfonate ester photoacid generators. Reaction Chemistry & Engineering. Available at: [Link]
-
Column Chromatography. Magritek. Available at: [Link]
-
Methyl benzenesulfonate. PubChem. Available at: [Link]
-
Sodium 2,4,6-trimethylbenzenesulfonate. PubChem. Available at: [Link]
- Purification of an organometallic compound by recrystallization. Google Patents.
-
Solid-phase extraction of alkylphosphonic and O-alkyl alkylphosphonic acids followed by HPLC separation using porous graphitic carbon sorbent. PubMed. Available at: [Link]
-
Isocarbostyril, 2-hydroxy-3-methyl. Organic Syntheses. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 4. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | C9H11NaO3S | CID 23661859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
- 12. rsc.org [rsc.org]
- 13. Synthesis and properties of a series of sulfonate ester photoacid generators - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Optimizing Methylation Reactions with Methyl 2,4,6-trimethylbenzenesulfonate
Welcome to the technical support center for optimizing methylation reactions using Methyl 2,4,6-trimethylbenzenesulfonate. This powerful and sterically hindered methylating agent, often referred to as methyl mesitylenesulfonate, offers unique reactivity profiles that can be advantageous in complex syntheses. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its use, troubleshoot common issues, and unlock its full potential in your synthetic endeavors.
I. Understanding the Reagent: Why Choose this compound?
This compound is a potent electrophilic methylating agent. The electron-donating methyl groups on the benzene ring increase the electron density on the sulfonate group, making it a good leaving group. The steric hindrance provided by the ortho-methyl groups can also influence its reactivity, sometimes leading to higher selectivity compared to less hindered reagents like methyl iodide or dimethyl sulfate.[1]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C10H14O3S[2] |
| Molecular Weight | 214.28 g/mol [2] |
| CAS Number | 70920-59-1 |
| Appearance | Typically a solid or oil |
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the use of this compound.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound and its related sulfonates are classified as hazardous substances. Always consult the Safety Data Sheet (SDS) before use.[3][4] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or dust.[3][4]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[3] It can cause skin and eye irritation.[3][4]
-
Ingestion: The compound is harmful if swallowed.[3][4] In case of ingestion, seek immediate medical attention.[3]
-
Storage: Store in a tightly closed container in a well-ventilated place.[4]
Q2: What types of substrates can be methylated with this reagent?
A2: this compound is a versatile methylating agent suitable for a variety of nucleophiles. These include, but are not limited to:
-
Alcohols (O-methylation): To form methyl ethers.
-
Phenols (O-methylation): To form aryl methyl ethers.
-
Amines (N-methylation): To form methylated amines. The degree of methylation (mono-, di-, or tri-) will depend on the substrate and reaction conditions.
-
Thiols (S-methylation): To form methyl thioethers.
-
Carboxylates (O-methylation): To form methyl esters.
-
Heterocycles: N-methylation of nitrogen-containing heterocycles is a common application.
Q3: How does the reactivity of this compound compare to other common methylating agents?
A3: The choice of a methylating agent is a critical decision based on reactivity, safety, and cost.[1]
-
Compared to Methyl Iodide (MeI): MeI is highly reactive but also volatile and a suspected carcinogen.[1] this compound is generally less volatile, which can be an advantage in handling.
-
Compared to Dimethyl Sulfate (DMS): DMS is a powerful and cost-effective methylating agent but is extremely toxic and corrosive.[1] this compound offers a potentially safer, though often more expensive, alternative.
-
Compared to Diazomethane (CH₂N₂): Diazomethane is highly effective for methylating carboxylic acids but is explosive and toxic, requiring in-situ generation.[1] this compound is a more stable and manageable reagent.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during methylation reactions with this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Insufficiently Nucleophilic Substrate:
-
Explanation: The substrate may not be a strong enough nucleophile to react efficiently with the methylating agent.
-
Solution: Deprotonate the substrate using a suitable base to increase its nucleophilicity. The choice of base is critical and depends on the pKa of the substrate.
-
| Substrate Type | Recommended Base | pKa of Conjugate Acid (approx.) |
| Alcohols/Phenols | NaH, K₂CO₃, Cs₂CO₃ | 16-18 (for H₂) |
| Amines | K₂CO₃, Et₃N, DIPEA | 10-11 |
| Thiols | K₂CO₃, NaH | 10-11 |
| Carboxylic Acids | K₂CO₃, Cs₂CO₃ | 4-5 |
-
Inappropriate Solvent:
-
Explanation: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.
-
Solution: Switch to a more suitable solvent.
-
| Recommended Solvents | Rationale |
| Acetonitrile (MeCN) | Polar aprotic, good for dissolving many organic compounds. |
| N,N-Dimethylformamide (DMF) | High boiling point, excellent solvating power for polar and nonpolar compounds. |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic, can accelerate SN2 reactions. |
| Tetrahydrofuran (THF) | Good general-purpose solvent, less polar than DMF or DMSO. |
-
Suboptimal Reaction Temperature:
-
Explanation: The reaction may require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally heat the reaction, monitoring the progress by TLC or LC-MS. For some less reactive substrates, heating to 60-80 °C or even higher may be necessary.
-
-
Decomposition of the Reagent:
-
Explanation: this compound can be sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Problem 2: Formation of Multiple Products (e.g., over-methylation)
Possible Causes & Solutions:
-
Excess Methylating Agent:
-
Explanation: Using a large excess of the methylating agent can lead to multiple methylations, especially with substrates like primary amines.
-
Solution: Carefully control the stoichiometry. Start with 1.0-1.2 equivalents of this compound and adjust as needed based on reaction monitoring.
-
-
Reaction Time is Too Long:
-
Explanation: Allowing the reaction to proceed for an extended period can promote the formation of undesired byproducts.
-
Solution: Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
Problem 3: Difficult Work-up and Purification
Possible Causes & Solutions:
-
Presence of Unreacted Reagent or Byproducts:
-
Explanation: The sulfonic acid byproduct and any unreacted starting material can complicate purification.
-
Solution: A standard aqueous workup is often effective.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
-
Emulsion Formation During Work-up:
-
Explanation: This can occur, especially when using solvents like THF or dioxane that have some water solubility.[5]
-
Solution: Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the mixture through a pad of Celite can be effective.
-
IV. Experimental Protocols & Methodologies
General Procedure for O-Methylation of a Phenol
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenolic substrate (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq). Stir the suspension at room temperature for 15-30 minutes.
-
Reagent Addition: Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as necessary (e.g., 60 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
V. Mechanistic Insights
The methylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
The nucleophile (Nu:⁻) attacks the electrophilic methyl group, leading to the displacement of the mesitylenesulfonate anion, which is a stable leaving group due to resonance stabilization.
VI. References
-
Chemsrc. This compound | CAS#:70920-59-1.
-
CymitQuimica. Safety Data Sheet.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
TCI Chemicals. SAFETY DATA SHEET.
-
Benchchem. A Comparative Guide to Methylating Agents: A Cost-Benefit Analysis of Methyl Benzenesulfonate.
-
ChemicalBook. This compound | 70920-59-1.
-
University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents.
Sources
Troubleshooting low yield in the synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones
Technical Support Center: Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones
A Foreword from the Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the intricacies of organic synthesis. The formation of 2,4,6-trimethylbenzenesulfonyl hydrazones (trisylhydrazones), while a robust and widely used reaction, can present challenges that lead to frustratingly low yields. These compounds are critical intermediates, particularly as precursors for transformations like the Shapiro reaction, making the efficiency of their synthesis paramount.
This guide is designed to move beyond a simple recitation of procedural steps. Instead, it aims to provide a mechanistic understanding of the reaction, empowering you to diagnose issues and make informed, rational adjustments to your experimental setup. We will explore the causality behind common failures and provide field-proven strategies to optimize your outcomes.
Troubleshooting Guide: Low Yield & Purity Issues
This section is structured to address specific, common problems encountered during the synthesis. Each question represents a frequent user observation, followed by a detailed diagnostic and solution-oriented response.
Q1: My reaction has stalled. TLC analysis shows significant amounts of unreacted aldehyde/ketone and sulfonyl hydrazide starting materials, even after extended reaction times. What's going wrong?
This is the most common failure mode and typically points to one of three areas: reagent quality, suboptimal reaction conditions, or insufficient catalysis.
Root Cause Analysis & Corrective Actions:
-
Reagent Integrity:
-
2,4,6-Trimethylbenzenesulfonyl Hydrazide: This reagent can degrade over time, especially if not stored properly. It should be a stable solid, but exposure to moisture and elevated temperatures can lead to decomposition. It is recommended to store it in a freezer below 0 °C.[1] Before starting, verify the melting point; a significant deviation from the literature value (approx. 112-114 °C) suggests impurity or degradation.[1]
-
Carbonyl Compound: Ensure your aldehyde or ketone is pure. Aldehydes are particularly susceptible to oxidation to carboxylic acids, which will not react. Purify by distillation or chromatography if necessary.
-
Solvent: The solvent must be anhydrous. The reaction produces water as a byproduct; starting with wet solvent will inhibit the reaction by Le Châtelier's principle. Ethanol (96%) is commonly used, but for particularly stubborn reactions, using absolute ethanol can be beneficial.[2]
-
-
Reaction Conditions & Catalysis:
-
The formation of a hydrazone is a two-step process: nucleophilic addition of the hydrazide to the carbonyl, followed by an acid-catalyzed dehydration. If the reaction stalls, the dehydration step is often the bottleneck.
-
Acid Catalyst: While some reactions proceed without an explicit catalyst, adding a catalytic amount (1-2 drops) of glacial acetic acid or a small amount of p-toluenesulfonic acid (PTSA) can dramatically accelerate the reaction.[3] This protonates the hydroxyl group of the hemiaminal intermediate, turning it into a good leaving group (water).
-
Temperature: Most syntheses are conducted by heating the mixture under reflux.[2] Ensure your reaction temperature is appropriate for the solvent used (e.g., ~78 °C for ethanol). For highly reactive carbonyls, the reaction might proceed at room temperature, but for less reactive ketones, reflux is almost always necessary.
-
Workflow: Diagnosing a Stalled Reaction
Q2: My reaction is messy. TLC shows multiple product spots and the crude material is an oil that won't crystallize. How can I improve selectivity and isolate my product?
A "messy" reaction profile suggests the formation of side products. The inability to crystallize is a common consequence of these impurities.
Root Cause Analysis & Corrective Actions:
-
Common Side Products:
-
Azine Formation: This is a significant side reaction where one molecule of hydrazine (or in this case, the sulfonyl hydrazide) reacts with two molecules of the carbonyl compound.[4] This is more prevalent if the carbonyl compound is used in excess or if the reaction conditions are too harsh. To minimize this, use a slight excess (1.05-1.1 equivalents) of the 2,4,6-trimethylbenzenesulfonyl hydrazide.[2]
-
Aldehyde Self-Condensation: Aldehydes, especially those with α-hydrogens, can undergo self-condensation (aldol reaction) under acidic or basic conditions. If you are using an acid catalyst, ensure it is only a catalytic amount.
-
Decomposition: The product hydrazone itself might be unstable under prolonged heating or strongly acidic conditions. Monitor the reaction by TLC and stop heating as soon as the starting material is consumed.
-
-
Improving Product Isolation:
-
Crystallization: Hydrazones are often highly crystalline compounds.[5] If your product fails to crystallize, it's almost certainly due to impurities.
-
Solvent Screening: The standard procedure involves cooling the ethanolic reaction mixture and collecting the precipitated product.[2] If this fails, try precipitating the product by slowly adding cold water to the reaction mixture.[6] For recrystallization, common solvents include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexane or dichloromethane/petroleum ether.[7]
-
-
Chromatography: While many hydrazones are stable on silica gel, some can degrade.[5] If you must use chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralizer like triethylamine (~1%).[7] Alternatively, using a different stationary phase like alumina might be effective.[5]
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Polarity | Typical Use Case |
| Ethanol or Methanol | High | Good for many aromatic hydrazones; dissolve hot, crystallize cold. |
| Ethyl Acetate / Hexane | Medium/Low | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool. |
| Dichloromethane / Pet. Ether | Medium/Low | Similar to EtOAc/Hexane; good for less polar products. |
| Acetonitrile | Medium | Can sometimes induce crystallization in oils that fail in other solvents.[7] |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for 2,4,6-trimethylbenzenesulfonyl hydrazone formation?
A: The reaction is a classic condensation between a carbonyl compound and a hydrazine derivative. It proceeds in two main, reversible steps:
-
Nucleophilic Addition: The terminal nitrogen (-NH2) of the sulfonyl hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a tetrahedral intermediate called a hemiaminal (or carbinolhydrazine).
-
Dehydration: Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H2O). Subsequent elimination of water and formation of a double bond between the carbon and nitrogen atoms yields the final C=N-NHSO2Ar hydrazone product.
Q: How do I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Setup: Use a silica gel plate. A good mobile phase is typically a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio and adjusting as needed).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic rings in the starting materials and product are UV-active.
-
Interpretation: Spot three lanes: your sulfonyl hydrazide starting material (SM1), your carbonyl starting material (SM2), and the reaction mixture (RM). The reaction is complete when the limiting reagent spot has disappeared from the RM lane and a new, distinct product spot has appeared. The product hydrazone is typically less polar than the sulfonyl hydrazide starting material.
Q: Are there any specific safety precautions I should take?
A: Yes.
-
2,4,6-Trimethylbenzenesulfonyl Hydrazide: This compound is a flammable solid and can cause skin and eye irritation. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The organic solvents used (ethanol, ethyl acetate, hexane, etc.) are flammable. Ensure all heating is done using a heating mantle or oil bath with proper ventilation, away from open flames.
-
Hydrazine Derivatives: While sulfonyl hydrazides are generally more stable than hydrazine itself, they should still be handled with care as they are energetic compounds. Avoid excessive grinding or shock.
Experimental Protocol: A Validated Synthesis
This protocol is a robust starting point for the synthesis of a 2,4,6-trimethylbenzenesulfonyl hydrazone from a generic aldehyde.
Materials:
-
Aldehyde (1.0 eq)
-
2,4,6-Trimethylbenzenesulfonyl hydrazide (1.05 eq)
-
Ethanol (96% or absolute)
-
Glacial Acetic Acid (optional catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4,6-trimethylbenzenesulfonyl hydrazide (1.05 eq).
-
Add ethanol to dissolve the hydrazide (concentration typically ~0.5 M).
-
Add the aldehyde (1.0 eq) to the solution. If the aldehyde is a solid, dissolve it in a minimum amount of ethanol first.
-
(Optional) Add one drop of glacial acetic acid to the mixture.
-
Heat the mixture to reflux (approximately 78-80°C) and stir.
-
Monitor the reaction progress by TLC every 30-60 minutes. A typical reaction time is 2-4 hours.[2]
-
Once the reaction is complete (disappearance of the limiting reagent), remove the heat source and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 2,4,6-trimethylbenzenesulfonyl hydrazone. The yield can vary significantly depending on the substrate but often ranges from moderate to excellent (50-90%).[2]
References
-
Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(9), 2723. [Link]
-
ResearchGate. The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones.[Link]
-
Reddit r/Chempros. Need a purification method for a free hydrazone.[Link]
-
PubMed. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study.[Link]
-
Al-Ostath, A., et al. (2021). Green synthesis of new hippuric hydrazones. Journal of Chemical Research, 45(1-2), 173-178. [Link]
-
Organic Syntheses. Organic Syntheses Procedure.[Link]
-
ResearchGate. How to purify hydrazone?[Link]
-
Reddit r/Chempros. Help with Low Yield Synthesis.[Link]
-
Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC advances, 7(74), 47048-47061. [Link]
-
Angelova, V. T., et al. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. International Journal of Molecular Sciences, 23(8), 4467. [Link]
-
Globe Thesis. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies.[Link]
-
Globe Thesis. Sulfonyl Hydrazone-involved Cyclization Reactions.[Link]
-
Hasson, M. S., et al. (1994). Purification and crystallization of benzoylformate decarboxylase. Protein science, 3(1), 177-179. [Link]
-
Bell, S. G., et al. (2007). Purification, crystallization and preliminary crystallographic analysis of cytochrome P450 203A1 from Rhodopseudomonas palustris. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(3), 209-211. [Link]
-
Green, V. M., et al. (2009). The purification, crystallization and preliminary structural characterization of PhzM, a phenazine-modifying methyltransferase from Pseudomonas aeruginosa. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(1), 41-43. [Link]
Sources
- 1. 2,4,6-Trimethylbenzenesulfonyl hydrazide | 16182-15-3 [chemicalbook.com]
- 2. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
Purification challenges of Methyl 2,4,6-trimethylbenzenesulfonate and solutions
Technical Support Center: Methyl 2,4,6-trimethylbenzenesulfonate Purification
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this key intermediate in a highly pure form. Here, we address common purification issues with practical, experience-driven solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The primary impurities typically arise from the starting materials and side reactions during synthesis. These can include:
-
Unreacted 2,4,6-trimethylbenzenesulfonyl chloride: A common starting material that may persist if the reaction does not go to completion.
-
Methanol: Often used as a reactant or solvent, residual amounts can be present.
-
2,4,6-trimethylbenzenesulfonic acid: This can form due to the hydrolysis of either the starting sulfonyl chloride or the final product, especially in the presence of moisture.
-
Side-products from the methylating agent: Depending on the synthetic route, byproducts from the methylation step can be present.
-
Colored impurities: These are often minor byproducts of higher molecular weight that can discolor the final product.
Troubleshooting Guides
Issue 1: My final product is an oil or a low-melting solid, not the expected crystalline material.
Causality: The presence of residual solvents, such as methanol or the solvent used for workup (e.g., ethyl acetate), can depress the melting point and prevent crystallization. Unreacted starting materials or oily side-products can also contribute to this issue.
Solution Pathway:
-
Ensure Complete Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent. For higher boiling point solvents, ensure the bath temperature is appropriate. Following rotary evaporation, place the product under high vacuum for several hours to remove trace amounts of solvent.
-
Trituration: If the product is an oil, attempt to induce crystallization by trituration. This involves adding a poor solvent in which your product is insoluble but the impurities are soluble (e.g., cold n-heptane or n-hexane), and scratching the inside of the flask with a glass rod at the solvent-oil interface. The goal is to provide a nucleation site for crystal growth.
-
Recrystallization: If trituration fails or the resulting solid is still impure, recrystallization is the next logical step.
Issue 2: The product is discolored (yellow to brown).
Causality: Discoloration is typically due to the presence of minor, often highly conjugated, byproducts formed during the reaction. These impurities can be difficult to remove by simple filtration.
Solution Pathway:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal.[1][2] The charcoal will adsorb the colored impurities.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal.[1] Do not add too much, as it can also adsorb your product.
-
-
Silica Gel Plug Filtration: If the discoloration is persistent, you can pass a solution of your crude product through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate/hexane mixture). The colored impurities will often adhere to the silica gel.
Issue 3: Recrystallization is not effective, or I'm losing a significant amount of product.
Causality: An inappropriate solvent system is the most common reason for failed recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Significant product loss can occur if the compound has moderate solubility in the cold solvent or if too much solvent is used.
Solution Pathway:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents to find the optimal one. Common choices for compounds like this compound include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like n-hexane or n-heptane).[4]
-
Use a Two-Solvent System: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate). Then, slowly add a hot "anti-solvent" in which the product is insoluble (e.g., n-hexane) until the solution becomes slightly cloudy.[1] Allow this to cool slowly.
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent required to fully dissolve the solid.[1] This will maximize your recovery of the purified crystals upon cooling.
Issue 4: My purified product shows the presence of 2,4,6-trimethylbenzenesulfonic acid by NMR or LC-MS.
Causality: Sulfonate esters can be susceptible to hydrolysis, especially under acidic or basic conditions, or in the presence of nucleophiles.[5][6][7] This hydrolysis can occur during the reaction, workup, or even during purification if conditions are not carefully controlled. The steric hindrance provided by the three methyl groups on the benzene ring offers some protection, but hydrolysis can still be a factor.
Solution Pathway:
-
Aqueous Workup: During the workup of your reaction, a wash with a saturated sodium bicarbonate solution can help remove any acidic impurities like 2,4,6-trimethylbenzenesulfonic acid.
-
Column Chromatography: If the sulfonic acid is still present after workup and recrystallization, column chromatography is the most effective method for separation. Due to the significant difference in polarity between the sulfonic acid (very polar) and the methyl ester (less polar), a good separation can be achieved on silica gel.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a two-solvent recrystallization method, which is often effective for this compound.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a solvent in which the compound is soluble, such as ethyl acetate, and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
While the solution is still hot, slowly add a non-polar "anti-solvent," like n-hexane or n-heptane, dropwise until the solution becomes faintly cloudy.[1][4]
-
If the solution becomes too cloudy, add a few drops of the hot dissolving solvent (ethyl acetate) until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Once the flask has reached room temperature, you can place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent (n-hexane or n-heptane).
-
Dry the crystals under high vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for removing impurities that are not effectively separated by recrystallization, such as the corresponding sulfonic acid.[8]
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
Elution: Begin eluting the column with a low-polarity solvent system, such as a 95:5 mixture of hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20). The optimal gradient will depend on the specific impurities present.
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Data Summary
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Trituration | Residual solvents, highly soluble impurities | Quick, simple, minimal product loss | Not effective for impurities with similar solubility to the product |
| Recrystallization | Unreacted starting materials, some side-products | Can yield highly pure crystalline material, scalable | Requires careful solvent selection, can have significant product loss |
| Charcoal Treatment | Colored impurities | Effective for removing minor, highly colored byproducts | Can adsorb the desired product, requires an additional filtration step |
| Column Chromatography | Polar impurities (e.g., sulfonic acid), isomers, side-products | High resolving power, can separate complex mixtures | More time-consuming, requires larger volumes of solvent |
References
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health. [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for ... PubMed. [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Figshare. [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]
-
(1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses. [Link]
- Synthetic process of 2,4,6-trimethyl benzoic acid.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
- Method for preparing methyl benzenesulfonate.
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. [Link]
-
2,4,6-Trimethylbenzenesulfonamide. PubChem. [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. National Institutes of Health. [Link]
-
Methyl ester hydrolysis. ChemSpider Synthetic Pages. [Link]
-
Methyl 2,4,6-Trimethoxybenzenesulfonate. Axios Research. [Link]
-
Ion-exclusion chromatographic separations of C1-C6 aliphatic carboxylic acids on a sulfonated styrene-divinylbenzene co-polymer resin column with 5-methylhexanoic acid as eluent. PubMed. [Link]
-
Benzenesulfinic acid, methyl ester. Organic Syntheses. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. [Link]
-
This compound. Chemsrc. [Link]
- Purification of an organometallic compound by recrystallization.
-
Isocarbostyril, 2-hydroxy-3-methyl. Organic Syntheses. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preventing the hydrolysis of Methyl 2,4,6-trimethylbenzenesulfonate during workup
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize methyl 2,4,6-trimethylbenzenesulfonate (methyl mesitylenesulfonate) in their synthetic workflows. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your compounds during isolation and purification. The sterically hindered nature of the mesitylenesulfonate group offers unique stability, but like all sulfonate esters, it is susceptible to hydrolysis under certain workup conditions, which can significantly impact reaction yields and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this versatile reagent, ensuring you can confidently prevent its degradation.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section addresses specific problems you might encounter during your experimental workup that could lead to the hydrolysis of this compound.
Scenario 1: Low Yield and Presence of 2,4,6-trimethylbenzenesulfonic acid Detected Post-Workup
Problem: You've completed your reaction and after performing a standard aqueous workup, you observe a significantly lower yield of your desired product containing the methyl mesitylenesulfonate moiety. Subsequent analysis (e.g., TLC, NMR) of the crude product indicates the presence of 2,4,6-trimethylbenzenesulfonic acid.
Root Cause Analysis: The presence of the sulfonic acid byproduct is a clear indicator that hydrolysis has occurred. This is often a result of prolonged exposure to aqueous acidic or basic conditions during the extraction and washing steps.[1] Sulfonate esters can be cleaved under both hot aqueous acidic and basic conditions.[2]
Solution Workflow:
-
Minimize Contact Time with Aqueous Layers: The longer your organic phase is in contact with acidic or basic aqueous solutions, the greater the opportunity for hydrolysis.[1] Perform extractions and washes efficiently and avoid letting the layers sit unseparated for extended periods.
-
Temperature Control: Conduct all aqueous workup steps at reduced temperatures (0-5 °C) using an ice bath. Lower temperatures significantly decrease the rate of hydrolysis. Aromatic sulfonic acids have shown greater stability at lower temperatures.
-
Use of Mild Bases for Neutralization: If your reaction requires quenching of an acid catalyst, use a weak inorganic base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] Add the bicarbonate solution slowly and with caution to control CO₂ evolution. Continue washing until gas evolution ceases, which indicates that all acid has been neutralized.[1]
-
Efficient Drying: After the final wash, it is crucial to thoroughly dry the organic layer to remove all traces of water. Use a suitable anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the drying agent until it no longer clumps, indicating that the solution is dry.[1]
Scenario 2: Product Degradation During Chromatographic Purification
Problem: Your initial crude NMR looks clean, but after purification by silica gel chromatography, you notice the appearance of a new, more polar spot on your TLC plate, which you later identify as 2,4,6-trimethylbenzenesulfonic acid.
Root Cause Analysis: Standard silica gel can be slightly acidic, which can catalyze the hydrolysis of sensitive compounds like sulfonate esters, especially when using protic solvents like methanol in the eluent. While secondary isopropyl sulfonates are known to be poorly stable to chromatography, other sulfonate esters can also be susceptible under acidic conditions.[2]
Solution Workflow:
-
Neutralize Silica Gel: Before preparing your column, you can neutralize the silica gel by preparing a slurry in a solvent system containing a small amount of a non-nucleophilic organic base, such as triethylamine (~1% v/v), and then removing the solvent under reduced pressure.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a reverse-phase C18 silica gel for your purification.
-
Optimize Your Solvent System: Avoid using highly protic or acidic solvents in your eluent. If a polar solvent is necessary, consider using alternatives to methanol, such as ethyl acetate or acetone, in combination with non-polar solvents like hexanes or heptane.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrolysis for this compound?
A1: The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the conditions. Under basic (alkaline) conditions, the reaction typically involves a nucleophilic attack of a hydroxide ion on the sulfur atom, leading to the cleavage of the S-O bond.[3][4][5] This is often a concerted process.[3][4][5] Under acidic conditions, the reaction is initiated by protonation of one of the sulfonyl oxygens, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[6]
Q2: How does the steric hindrance of the mesityl group affect the stability of this compound?
A2: The three methyl groups on the benzene ring provide significant steric hindrance around the sulfonyl group. This steric bulk protects the electrophilic sulfur atom from nucleophilic attack, making this compound more resistant to hydrolysis compared to less hindered sulfonate esters like methyl benzenesulfonate or methyl tosylate. This increased stability is a key reason for its use in many synthetic applications.
Q3: Can I use a brine wash during the workup of my reaction involving this compound?
A3: Yes, a brine wash (saturated aqueous NaCl solution) is a recommended step in the workup procedure.[1] After any necessary acidic or basic washes, washing the organic layer with brine helps to remove the bulk of the dissolved water before the final drying step with an anhydrous drying agent.[1] This minimizes the amount of water that needs to be removed by the drying agent and can help prevent hydrolysis.
Q4: What are the ideal pH conditions for storing aqueous solutions containing aromatic sulfonic acids?
A4: Aromatic sulfonic acids exhibit good stability when stored in water at an acidic pH.[7] If you need to handle your compound in an aqueous matrix, maintaining a pH of around 2.5-3 can help to suppress degradation.[7] Conversely, solutions with a pH greater than 6 can lead to rapid decomposition of sulfonate esters.[8]
Summary of Key Parameters to Prevent Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C for all aqueous steps | Slows the rate of hydrolysis. Aromatic sulfonic acids are more stable at lower temperatures.[7] |
| pH for Washes | Use weak bases (e.g., NaHCO₃) for neutralization | Strong bases (NaOH, KOH) significantly accelerate hydrolysis.[3][4][5] |
| Contact Time | Minimize time with aqueous layers | Reduces the opportunity for the hydrolysis reaction to occur.[1] |
| Drying | Use anhydrous Na₂SO₄ or MgSO₄ until free-flowing | Complete removal of water is critical to prevent hydrolysis in the organic phase.[1] |
| Chromatography | Neutralized silica gel or alternative stationary phase | Standard silica can be acidic enough to cause on-column degradation.[2] |
Visualizing the Hydrolysis and Prevention Strategy
To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and the recommended workup workflow.
Caption: Mechanism of this compound Hydrolysis.
Caption: Recommended Workup Workflow to Prevent Hydrolysis.
References
-
Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. Available at: [Link]
-
Larch, C. P., et al. (2018). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 83(7), 3933–3942. Available at: [Link]
-
Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk? Available at: [Link]
-
Larch, C. P., et al. (2018). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Suggestions for reaction conditions to prepare this compound. Available at: [Link]
-
Larch, C. P., et al. (2018). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Available at: [Link]
-
A&A Pharmachem. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
-
Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Available at: [Link]
-
PubMed. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
ResearchGate. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Available at: [Link]
-
ResearchGate. (2022). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. Available at: [Link]
-
ResearchGate. (2014). Synthesis and property of 2, 4, 6-tri-methylbenzenesulfonic hydroxylamine. Available at: [Link]
-
PubMed. (2005). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Available at: [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Available at: [Link]
-
PubMed. (1998). Effect of pH on the stability of methacholine chloride in solution. Available at: [Link]
-
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Available at: [Link]
-
Chemsrc. (n.d.). Sodium mesitylenesulfonate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal stability and decomposition of Methyl 2,4,6-trimethylbenzenesulfonate
Welcome to the technical support center for Methyl 2,4,6-trimethylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the thermal stability and decomposition of this versatile methylating reagent.
Introduction
This compound (Mesitylenesulfonic acid, methyl ester), with CAS number 70920-59-1, is a valuable reagent in organic synthesis.[1] Its utility is derived from the sterically hindered mesityl group, which influences its reactivity and stability. However, like all sulfonate esters, its thermal stability is a critical parameter that must be understood to ensure safe handling, successful experimental outcomes, and the integrity of resulting products. This guide provides a comprehensive overview of the factors influencing its thermal behavior and practical steps to mitigate potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal concerns when working with this compound?
The primary concern is its potential for thermal decomposition, which can be initiated at elevated temperatures. Sulfonate esters are known to decompose, and this process can be influenced by factors such as steric hindrance and the presence of other chemical species.[2] The decomposition of this compound can lead to the formation of hazardous byproducts, including sulfur oxides and carbon monoxide.[3] Therefore, understanding the temperature at which decomposition begins is crucial for safe handling and for defining appropriate temperature ranges for reactions and purification processes like distillation.
Q2: What are the expected decomposition products of this compound?
Upon thermal decomposition, this compound is expected to break down into smaller, more volatile molecules. The likely decomposition products include carbon monoxide, carbon dioxide, and sulfur oxides.[3][4] The specific composition of the decomposition products can vary depending on the temperature and the presence of oxygen.
Q3: How should this compound be stored to ensure its stability?
To maintain the integrity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5] Some suppliers may recommend refrigerated storage (2-8°C).[4] It is crucial to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[4][6]
Q4: What are the key safety precautions to take when handling this compound, especially concerning its thermal stability?
Due to its potential for thermal decomposition and its classification as a hazardous substance, several safety precautions are essential.[4] Always handle this compound in a well-ventilated area or under a chemical fume hood.[5][6] Personal protective equipment (PPE), including chemical splash goggles, a face shield, and appropriate gloves, should be worn.[4] Avoid heating the compound above its known decomposition temperature. If the decomposition temperature is unknown, it is highly recommended to perform a thermal analysis, such as Thermogravimetric Analysis (TGA), to determine it.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected Side Products or Low Yield in a Reaction
-
Symptom: Your reaction is producing unexpected byproducts, or the yield of the desired product is significantly lower than expected, particularly in reactions requiring heat.
-
Potential Cause: The reaction temperature may be too high, causing the thermal decomposition of the this compound reagent. The decomposition products can then react with other components in the reaction mixture, leading to impurities.
-
Solution:
-
Determine the Onset of Decomposition: If not already known, perform a thermal analysis (TGA or DSC) on your sample of this compound to determine the onset temperature of its decomposition.
-
Adjust Reaction Temperature: Ensure your reaction is carried out at a temperature well below the determined decomposition temperature.
-
Consider Alternative Reagents: If the required reaction temperature is close to or above the decomposition temperature of this compound, consider using a more thermally stable methylating agent.
-
Issue 2: Pressure Buildup in a Sealed Reaction Vessel
-
Symptom: A noticeable increase in pressure is observed in a sealed reaction vessel when heating a reaction mixture containing this compound.
-
Potential Cause: This is a strong indication of thermal decomposition. The breakdown of the molecule into gaseous products like CO, CO2, and SOx will cause a rapid increase in pressure.[3][4]
-
Solution:
-
Immediate and Safe Cooling: Immediately and cautiously cool the reaction vessel to stop the decomposition.
-
Do Not Vent Directly: Do not vent the vessel directly into the atmosphere, as the gases produced are toxic.[4] Use a suitable trapping system to safely release the pressure.
-
Re-evaluate Experimental Conditions: Thoroughly review your experimental protocol. The temperature is likely too high. Redesign the experiment to use a lower temperature or a different, more stable reagent.
-
Issue 3: Discoloration of the Reagent Upon Storage
-
Symptom: A previously colorless or pale yellow liquid sample of this compound has developed a darker color over time.
-
Potential Cause: Discoloration can be a sign of slow decomposition or contamination. Exposure to light, air (oxidation), or incompatible materials can accelerate degradation even at ambient temperatures.
-
Solution:
-
Verify Storage Conditions: Ensure the reagent is stored as recommended—in a cool, dark, dry place, away from incompatible substances.[4][5]
-
Test for Purity: Before use, it is advisable to check the purity of the discolored reagent using techniques like NMR or GC-MS to identify any degradation products.
-
Purification or Disposal: If impurities are significant, consider purifying the reagent (e.g., by distillation under reduced pressure, provided the temperature is kept below the decomposition point). If purification is not feasible, dispose of the material according to your institution's hazardous waste guidelines.
-
Experimental Protocol: Thermal Stability Analysis
To quantitatively assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable techniques.[7][8]
Objective:
To determine the onset temperature of thermal decomposition and characterize the thermal events associated with this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
Part A: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature.
-
The onset temperature of decomposition is the point at which significant mass loss begins. This can be determined using the software's analysis tools, often by finding the intersection of the baseline with the tangent of the decomposition curve.
-
Part B: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).
-
Ramp the temperature to a point beyond its decomposition temperature (as determined by TGA) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition). The onset of the exothermic decomposition peak provides further information on the thermal stability.[9]
-
Data Interpretation:
The TGA will provide a clear indication of the temperature at which the compound begins to lose mass due to decomposition. The DSC can reveal other thermal events, such as melting, and can also show the exothermic nature of the decomposition.
| Parameter | Description | Typical Expected Range |
| Tonset (TGA) | Onset temperature of mass loss. | Highly dependent on purity and experimental conditions. Should be determined experimentally. |
| Melting Point (DSC) | Temperature of the endothermic peak corresponding to melting. | Specific to the compound. |
| Decomposition (DSC) | Onset temperature of the exothermic peak corresponding to decomposition. | Should align with TGA results. |
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for Thermal Stability Analysis of this compound.
Potential Decomposition Pathway
Caption: Simplified Thermal Decomposition Pathway.
References
-
Houlihan, F. M., Neenan, T. X., Reichmanis, E., Kometani, J. M., & Chin, T. (1991). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Chemistry of Materials, 3(3), 462–471. [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis of the derivatised API and benzenesulfonate... [Image]. ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl benzenesulfonate, 99%. Cole-Parmer. [Link]
-
Marquette University. (n.d.). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. [Link]
-
Chemsrc. (n.d.). This compound. Chemsrc. [Link]
-
Organic Syntheses. (n.d.). (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Organic Syntheses. [Link]
- Google Patents. (2012). CN102351750A - Method for preparing methyl benzenesulfonate.
-
PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
- Google Patents. (2017). CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.
-
National Institutes of Health. (2020). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. National Center for Biotechnology Information. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]
-
National Institutes of Health. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Center for Biotechnology Information. [Link]
-
Penn State Materials Research Institute. (n.d.). Thermal Analysis. Penn State University. [Link]
-
Eltra. (n.d.). TGA Thermostep - Thermogravimetric Analyzer. Eltra. [Link]
-
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). National Center for Biotechnology Information. [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
Sources
- 1. This compound | 70920-59-1 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS#:70920-59-1 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Thermal Analysis | Materials Research Institute [mri.psu.edu]
- 9. mdpi.com [mdpi.com]
Effect of base on the efficiency of Methyl 2,4,6-trimethylbenzenesulfonate methylation
Welcome to the technical support resource for methylation reactions utilizing Methyl 2,4,6-trimethylbenzenesulfonate (Mesitylenesulfonate). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful methylation agent, with a specific focus on the critical role of the base in achieving high reaction efficiency. Here, we address common challenges and frequently asked questions in a direct, problem-solving format.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your methylation experiments. Each answer provides a diagnosis of the problem and actionable steps for resolution, focusing on the role of the base.
Q1: Why is my methylation reaction yield low, with a significant amount of unreacted starting material?
A1: Diagnosis & Solution
This is the most common issue and almost always points to inefficient deprotonation of your substrate. For the reaction to proceed, the nucleophile (your substrate, e.g., an alcohol, phenol, or amine) must be deprotonated by the base to become a potent nucleophile that can attack the methyl group of the methylating agent.
Potential Causes & Solutions:
-
Insufficient Base Strength: The base you've selected may not be strong enough to deprotonate your substrate effectively. The pKa of the base's conjugate acid (pKaH) should be significantly higher than the pKa of the proton you are trying to remove.
-
Actionable Step: Switch to a stronger base. For example, if you are trying to methylate an alcohol (pKa ~16-18) and are using potassium carbonate (K₂CO₃), which is a relatively weak base, you will likely see poor conversion. A much stronger base like sodium hydride (NaH) or Lithium diisopropylamide (LDA) is required.
-
-
-
Actionable Step: While seemingly counterintuitive, sometimes a slightly smaller, yet still strong, base can be effective. However, the more common issue is the nucleophilicity of the base itself (see Q2). The primary consideration for steric hindrance is to select a base that is a poor nucleophile.[2]
-
-
Inadequate Reaction Conditions: Temperature and reaction time can be critical.
-
Actionable Step: Perform a small-scale experiment and monitor the deprotonation step by TLC or LCMS before adding the methylating agent. If deprotonation is slow, consider gently heating the mixture or allowing for a longer reaction time before adding the methylating agent.
-
Troubleshooting Workflow: Diagnosing Low Conversion
Below is a logical workflow to diagnose the root cause of low methylation yield when starting material remains.
Caption: A workflow for troubleshooting low methylation yields.
Q2: My reaction is messy. I see low yield of my desired product and several side products. What is happening?
A2: Diagnosis & Solution
The formation of multiple side products often indicates that your base is acting as a competing nucleophile. Basicity and nucleophilicity are distinct properties: basicity is the ability to abstract a proton (a thermodynamic property), while nucleophilicity is the ability to attack an electrophilic center, like a carbon (a kinetic property).[3][4]
Potential Cause & Solution:
-
Nucleophilic Base: If the base is small and has high electron density (e.g., hydroxide, methoxide), it can directly attack the methyl group of the this compound. This is an undesired Sₙ2 reaction that consumes your methylating agent and produces methylated base byproducts.
-
Actionable Step: The key is to choose a non-nucleophilic base . These are typically bases that are sterically hindered, making it difficult for them to approach and attack an electrophilic carbon, but they can still readily abstract a small proton.[2] Excellent choices include:
-
Lithium diisopropylamide (LDA)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
-
The bulky groups on these bases act as a shield, preventing them from acting as effective nucleophiles while preserving their high basicity.[1][5]
Part 2: Frequently Asked Questions (FAQs)
This section covers fundamental concepts to help you proactively design your experiment for maximum efficiency.
Q3: How do I choose the right base for my specific substrate?
A3: Selecting the optimal base is a balancing act between basicity, steric hindrance, and solubility.
-
Match pKa: First, estimate the pKa of the proton you need to remove from your substrate. Your base's conjugate acid (pKaH) should ideally be at least 2-4 pKa units higher to ensure near-complete deprotonation.
-
Assess Steric Profile: Consider the steric environment of both your substrate and the methylating agent. To minimize side reactions, a sterically hindered, non-nucleophilic base is almost always the safest choice.[6]
-
Consider Solubility and Temperature: Amide bases like LDA and LiHMDS are typically used in anhydrous aprotic solvents (like THF, ether) at low temperatures (-78 to 0 °C) to maintain their stability and selectivity. Inorganic bases like NaH can be used at a wider range of temperatures (0 °C to reflux).
Table 1: Comparison of Common Bases for Methylation
| Base | Formula | Approx. pKaH | Steric Profile | Common Use Cases & Comments |
| Sodium Hydride | NaH | ~35 | Low (heterogeneous) | A strong, non-nucleophilic base. Good for alcohols, phenols. Reaction can be slow due to its insolubility. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Low (heterogeneous) | Weak base. Only suitable for acidic protons like phenols or carboxylic acids. |
| DBU | C₉H₁₆N₂ | ~13.5 | Hindered | Strong, non-nucleophilic organic base. Good for sensitive substrates where inorganic bases are problematic. Soluble in many organic solvents. |
| LDA | C₆H₁₄LiN | ~36 | Highly Hindered | Very strong, non-nucleophilic base. Ideal for deprotonating less acidic protons like those on alcohols or for creating kinetic enolates. Requires low temperatures. |
| LiHMDS | C₆H₁₈LiNSi₂ | ~26 | Highly Hindered | Very strong, non-nucleophilic base with high solubility in organic solvents. Often preferred over LDA for its greater stability and ease of handling. |
Q4: What is the mechanistic difference between basicity and nucleophilicity, and why does it matter here?
A4: This is the most critical concept for optimizing this reaction. All nucleophiles are Lewis bases, but not all bases are good nucleophiles.[7][8]
-
Basicity refers to the equilibrium constant for abstracting a proton (H⁺). It is a thermodynamic property.[4]
-
Nucleophilicity refers to the rate at which a species attacks an electrophilic atom (in this case, the methyl carbon). It is a kinetic property.[3]
In the context of methylation, the base's job is to function only as a base —to deprotonate the substrate. The deprotonated substrate then acts as the nucleophile . If the base itself is a strong nucleophile, it will compete with the substrate, leading to unwanted side reactions and lower yields.
Base Selection Logic Diagram
This diagram illustrates the decision process for selecting an appropriate base.
Caption: Decision tree for selecting a base for methylation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Methylation of an Alcohol using NaH
This is a representative protocol and should be adapted for the specific scale and substrate.
Materials:
-
Substrate (e.g., a primary or secondary alcohol) (1.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.1 eq)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe
Procedure:
-
Setup: Flame-dry a round-bottom flask under vacuum and backfill with an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the substrate (1.0 eq) to the flask and dissolve it in the anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases. This indicates the formation of the sodium alkoxide.
-
Methylation: Dissolve the this compound (1.1 eq) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting - Small-Scale Test for Deprotonation
This test helps confirm if your base is strong enough before committing to the full reaction.
-
Follow steps 1-4 of the General Procedure on a small scale (e.g., 20-30 mg of substrate).
-
Instead of adding the methylating agent, take a small aliquot of the reaction mixture with a syringe and quench it into a vial containing deuterium oxide (D₂O).
-
Extract the quenched sample with an organic solvent, dry, and concentrate.
-
Analyze the residue by ¹H NMR or mass spectrometry. Successful deprotonation will be indicated by the disappearance of the substrate's acidic proton signal in the NMR and/or an increase of +1 in the mass spectrum (M+1) due to deuterium incorporation. If no deuterium is incorporated, your base is not strong enough under these conditions.
References
- Vertex AI Search. Nucleophilicity vs Basicity.
- Kozak, S. L., et al. (2015). On the role of steric clashes in methylation control of restriction endonuclease activity. Nucleic Acids Research, 44(2), 855-865.
- Ashenhurst, J. (2012). Nucleophilicity vs. Basicity. Master Organic Chemistry.
- Wang, Y., et al. (2018). The effect of methylation on the hydrogen-bonding and stacking interaction of nucleic acid bases. Journal of Molecular Modeling, 24(9), 246.
- LibreTexts Chemistry. Nucleophilicity and Basicity Factors in Organic Reactions.
- Reddit. (2024). r/OrganicChemistry - BASICITY Vs NUCLEOPHILICITY.
- Taylor & Francis. Steric effect – Knowledge and References.
- Reddit. (2021).
- Khan Academy. Nucleophilicity vs. basicity.
- Wikipedia. Steric effects.
Sources
- 1. reddit.com [reddit.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. ochemtutor.com [ochemtutor.com]
- 4. reddit.com [reddit.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. On the role of steric clashes in methylation control of restriction endonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. idc-online.com [idc-online.com]
Technical Support Center: Monitoring Reactions with Methyl 2,4,6-trimethylbenzenesulfonate by TLC
<
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving Methyl 2,4,6-trimethylbenzenesulfonate. The content is structured in a practical question-and-answer format to directly address common challenges and frequently asked questions, ensuring both scientific accuracy and field-proven insights.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the TLC analysis of reactions involving this compound.
Question 1: Why are there no visible spots on my TLC plate, even under UV light?
Answer:
Several factors could lead to the absence of spots on your TLC plate. Let's systematically troubleshoot the potential causes:
-
Insufficient Concentration: The concentration of your reaction mixture aliquot may be too low for detection.[1] It is advisable to prepare a more concentrated sample for spotting or to spot the same location multiple times, allowing the solvent to dry between applications.[1]
-
Compound Invisibility to UV: While this compound and many aromatic products are UV-active due to their extended π systems, some reactants or products may not be.[2][3] If you suspect this is the case, you will need to use a chemical staining method for visualization after UV inspection.[3]
-
Incorrect Spotting Technique: Ensure the spotting line (origin) is drawn lightly with a pencil and is above the solvent level in the developing chamber.[1] If the origin is submerged, the sample will dissolve into the solvent reservoir instead of eluting up the plate.[1]
-
Complete Reaction or No Reaction: It's possible the reaction has gone to completion and the starting material is fully consumed, or the reaction has not initiated, and the starting material is not UV-active. In such cases, staining is crucial.
-
Volatility of Compounds: If your compounds of interest are volatile, they may evaporate from the TLC plate before or during visualization, especially if heating is required for a particular stain.[4]
Question 2: My spots are streaking or appearing as smears. How can I resolve this?
Answer:
Streaking is a common issue in TLC and can obscure the separation of components. Here are the primary causes and their solutions:
-
Sample Overloading: The most frequent cause of streaking is applying too much sample to the plate.[1][5] Prepare a more dilute solution of your reaction mixture for spotting. A 1% solution is often a good starting point.[1]
-
Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking.[1][5] Adding a small amount of a modifier to your eluent can mitigate this. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, a small amount of triethylamine or ammonia is effective.[5]
-
Inappropriate Solvent System: If the solvent system is too polar, it can cause all components to move with the solvent front, resulting in a single, elongated smear. Conversely, a solvent system that is not polar enough will result in spots remaining at the baseline. Gradual adjustment of the solvent polarity is key.
-
High Boiling Point Solvents: If your reaction is conducted in a high-boiling solvent like DMF or DMSO, it can cause smearing on the TLC plate.[6] To remedy this, after spotting the plate, place it under a high vacuum for a few minutes to remove the residual solvent before developing it.[6]
Question 3: The spots for my starting material and product are too close together (poor resolution). What can I do?
Answer:
Achieving good separation between the starting material and the product is the primary goal of using TLC for reaction monitoring. When spots have very similar Retention Factor (Rf) values, consider the following:
-
Optimize the Solvent System: This is the most critical factor. You need to find a solvent system that provides differential migration for your compounds. Experiment with different ratios of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).[7][8] The goal is to have the Rf value of the starting material around 0.3-0.4 to allow space for the product to appear at a different Rf.[9]
-
Utilize a "Cospot": A cospot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same location.[9][10] If the starting material and product are different, the cospot will often appear as an elongated spot, confirming that they are two distinct compounds.[10]
-
Try a Different Stationary Phase: While silica gel is the most common stationary phase, for certain separations, alumina or reverse-phase silica gel plates might provide better resolution.[6]
-
Double Development: Running the TLC plate in the same solvent system a second time, after drying the plate from the first run, can sometimes improve the separation of spots with close Rf values.
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader, more general questions about the TLC analysis of reactions involving this compound.
Question 4: What is the best general-purpose solvent system for monitoring reactions with this compound?
Answer:
There is no single "best" solvent system, as the ideal choice depends on the polarity of the other reactants and the expected products.[7][11] However, a good starting point for many organic reactions is a mixture of a non-polar and a moderately polar solvent.
A commonly used and effective combination is a mixture of hexanes and ethyl acetate .[7][8] You can start with a ratio of 4:1 (hexanes:ethyl acetate) and adjust the polarity based on the initial results.
-
If your spots are all clustered at the bottom of the plate (low Rf), you need to increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
If your spots are all near the solvent front (high Rf), you need to decrease the polarity by increasing the proportion of hexanes.[12]
The goal is to achieve an Rf value between 0.2 and 0.8 for your compounds of interest, which allows for clear separation and monitoring of the reaction's progress.[13]
| Solvent System Component | Polarity | Recommended Starting Ratios (v/v) |
| Hexanes / Petroleum Ether | Non-polar | 9:1, 4:1, 1:1 |
| Ethyl Acetate | Polar | 1:9, 1:4, 1:1 |
| Dichloromethane | Moderately Polar | Can be used with hexanes or ethyl acetate |
Table 1: Common Solvent Systems for TLC Analysis.
Question 5: How can I visualize the spots on the TLC plate if they are not visible under UV light?
Answer:
If your compounds are not UV-active, several chemical staining methods can be employed for visualization.[3] Since this compound is an aromatic sulfonate, stains that are effective for aromatic compounds or can react with the sulfonate group are good choices.
-
Iodine Chamber: This is a simple and often effective method. Placing the developed TLC plate in a chamber containing a few crystals of iodine will cause many organic compounds to appear as yellow-brown spots.[14][15] This method is generally non-destructive, and the spots will fade over time.
-
Potassium Permanganate (KMnO₄) Stain: This is a versatile and strong oxidizing stain. It reacts with a wide range of functional groups that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes, appearing as yellow-brown spots on a purple background.[14] It is a destructive method.
-
p-Anisaldehyde Stain: This is a good general-purpose stain that produces a range of colors for different functional groups upon heating, which can aid in distinguishing between compounds.[2][14] It is particularly sensitive to nucleophilic groups.[2]
-
Ceric Ammonium Molybdate (CAM) Stain: This is another highly sensitive, general-use stain that visualizes a wide variety of organic compounds as blue-green spots upon heating.
Protocol for Staining with Potassium Permanganate:
-
Preparation of the Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Application: After developing the TLC plate and allowing the solvent to evaporate completely, quickly dip the plate into the staining solution using forceps.
-
Visualization: Gently wipe the back of the plate to remove excess stain and heat it with a heat gun until colored spots appear against the background.[4]
Question 6: How do I interpret the TLC results to determine if my reaction is complete?
Answer:
The primary goal of monitoring a reaction by TLC is to observe the consumption of the starting material and the formation of the product.[10] A typical TLC for reaction monitoring will have three lanes:
-
Starting Material (SM): A spot of the pure starting material.
-
Cospot: A spot of the starting material with the reaction mixture spotted on top of it.
-
Reaction Mixture (RM): A spot of the reaction mixture.[9]
The reaction is generally considered complete when the spot corresponding to the limiting starting material is no longer visible in the "Reaction Mixture" lane.[10] Simultaneously, you should observe the appearance of a new spot (or spots) corresponding to the product(s). The cospot helps to confirm that the spot in the reaction mixture is indeed the starting material.
Visualizations
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. theory.labster.com [theory.labster.com]
- 4. TLC stains [reachdevices.com]
- 5. chembam.com [chembam.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 12. Home Page [chem.ualberta.ca]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to O-Methylation: Methyl 2,4,6-trimethylbenzenesulfonate vs. Methyl Iodide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the methylation of hydroxyl groups to form methyl ethers is a cornerstone transformation. This modification can profoundly influence a molecule's pharmacological profile, affecting its solubility, metabolic stability, and binding affinity to biological targets. The choice of methylating agent is therefore a critical decision in the design and execution of synthetic routes. This guide provides an in-depth technical comparison of two prominent methylating agents: the classic, highly reactive methyl iodide and the sterically hindered yet potentially more selective methyl 2,4,6-trimethylbenzenesulfonate.
Introduction to the Contenders
Methyl Iodide (CH₃I) , a workhorse in organic synthesis, is a highly reactive and versatile methylating agent. Its efficacy stems from the excellent leaving group ability of the iodide ion and the minimal steric hindrance of the methyl group, making it a prime substrate for Sₙ2 reactions.[1][2][3] It is widely employed for the O-methylation of a broad range of alcohols and phenols.[3] However, its high reactivity can also be a double-edged sword, leading to undesired side reactions, and its volatility and toxicity necessitate careful handling.[4][5]
This compound (Methyl Mesitylenesulfonate) belongs to the family of alkyl arenesulfonates, which are recognized as effective alkylating agents.[6] The bulky 2,4,6-trimethylphenyl (mesityl) group imparts unique steric and electronic properties to the molecule. While less commonly cited than methyl iodide, it presents an intriguing alternative, particularly in scenarios where selectivity and controlled reactivity are paramount.
The Underlying Mechanism: A Shared Pathway
Both methyl iodide and this compound execute O-methylation primarily through the Williamson ether synthesis , a classic Sₙ2 reaction.[1][7][8][9][10] The reaction is initiated by the deprotonation of the hydroxyl group of an alcohol or phenol using a suitable base to form a nucleophilic alkoxide or phenoxide ion. This is followed by the nucleophilic attack of the oxygen on the electrophilic methyl group of the methylating agent, displacing the leaving group (iodide or mesitylenesulfonate) to furnish the methyl ether.
Performance Face-Off: A Deeper Dive
The choice between methyl iodide and this compound hinges on a careful consideration of several factors, including reactivity, selectivity, substrate scope, and practical handling.
Reactivity: The Hare and the Tortoise
Methyl iodide is renowned for its high reactivity. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating a rapid Sₙ2 displacement. This high reactivity translates to faster reaction times and the ability to methylate less reactive hydroxyl groups.
This compound , on the other hand, exhibits more moderate reactivity. The mesitylenesulfonate anion is a good leaving group, but the steric bulk of the mesityl group can influence the rate of nucleophilic attack. This can be advantageous in preventing over-methylation or reactions with other sensitive functional groups within the molecule.
Selectivity: The Role of Steric Hindrance
The significant steric bulk of the mesityl group in this compound is its defining feature. This steric hindrance can lead to enhanced selectivity, particularly when dealing with substrates possessing multiple nucleophilic sites. For instance, in a molecule with both a primary and a sterically hindered secondary alcohol, the less hindered primary alcohol would be expected to react preferentially with the bulky methyl mesitylenesulfonate.
Conversely, the small size of methyl iodide allows it to access even highly hindered hydroxyl groups, such as those in tertiary alcohols or sterically crowded phenols like 2,6-di-tert-butylphenol.[11][12][13][14] However, this lack of steric discrimination can be a disadvantage when chemoselectivity is desired.
Substrate Scope and Reaction Conditions
Methyl iodide is compatible with a wide array of alcohols and phenols.[3] Typical reaction conditions involve the use of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver oxide (Ag₂O) in a polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile.[3]
While specific, detailed experimental data for O-methylation using This compound is less prevalent in the literature, arenesulfonates are generally employed under similar conditions to other alkylating agents in the Williamson ether synthesis. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the hydroxyl group without competing with the desired O-methylation.
The HSAB Principle: A Guiding Concept
The Hard and Soft Acids and Bases (HSAB) principle provides a useful framework for understanding the reactivity of these methylating agents.[15][16][17][18][19]
-
Methyl iodide is considered a soft electrophile due to the polarizability of the large iodide atom.[2] According to the HSAB principle, it will preferentially react with soft nucleophiles .
-
The methyl group in This compound is attached to an oxygen atom, making it a harder electrophile compared to the methyl group in methyl iodide. It will therefore have a greater propensity to react with hard nucleophiles , such as the oxygen of an alkoxide or phenoxide.
This distinction can be critical in substrates containing multiple nucleophilic centers. For example, in a molecule with both a "soft" thiol and a "hard" alcohol, methyl iodide might show a preference for S-methylation, while this compound would favor O-methylation.
Quantitative Comparison: What the Data Suggests
Direct, side-by-side quantitative comparisons of methyl iodide and this compound for O-methylation are not widely reported in the literature. However, we can infer performance characteristics from the broader class of arenesulfonate esters and general principles of reactivity.
| Feature | Methyl Iodide | This compound |
| Reactivity | Very High | Moderate |
| Selectivity | Lower (less sterically demanding) | Potentially Higher (more sterically demanding) |
| Substrate Scope | Broad, including hindered alcohols | Likely favors less hindered alcohols |
| Side Reactions | Potential for over-methylation, C-alkylation | Reduced potential for over-methylation |
| Handling | Volatile, toxic, light-sensitive | Less volatile, but still a hazardous alkylating agent |
Experimental Protocols: A Practical Guide
The following are representative protocols for O-methylation. Note that optimization of reaction conditions (base, solvent, temperature, and reaction time) is often necessary for specific substrates.
Protocol 1: O-Methylation of a Phenol using Methyl Iodide
Materials:
-
Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure aryl methyl ether.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 15. HSAB theory - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Pearson | Hard | Soft | Acid | Base | Chemogenesis [meta-synthesis.com]
- 18. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. adichemistry.com [adichemistry.com]
The Methylation Dilemma: A Comparative Guide to Methyl 2,4,6-trimethylbenzenesulfonate and Dimethyl Sulfate
For the discerning researcher in organic synthesis and drug development, the choice of a methylating agent is a critical decision, balancing reactivity, selectivity, safety, and practicality. This guide provides an in-depth, objective comparison of two potent methylating agents: the sterically hindered Methyl 2,4,6-trimethylbenzenesulfonate and the widely used, highly reactive dimethyl sulfate. By examining their fundamental chemical properties, reactivity profiles, and handling requirements, this document aims to equip scientists with the necessary insights to make informed decisions for their specific synthetic challenges.
Introduction: Two Faces of Methylation
Methylation, the addition of a methyl group to a substrate, is a cornerstone of modern organic chemistry, profoundly influencing the biological activity, solubility, and metabolic stability of molecules. The ideal methylating agent would be highly reactive, selective, safe to handle, and cost-effective. In reality, a trade-off between these characteristics is often necessary.
Dimethyl sulfate ((CH₃)₂SO₄) is a powerful, economical, and highly efficient methylating agent, making it a workhorse in both industrial and academic settings.[1] Its small size and the excellent leaving group ability of the methylsulfate anion contribute to its high reactivity towards a wide range of nucleophiles, including phenols, amines, and thiols.[1][2] However, this high reactivity is coupled with extreme toxicity and carcinogenicity, demanding stringent safety protocols.[3][4]
This compound (Mesityl-SO₃CH₃) , on the other hand, represents a less common and sterically more demanding alternative. The presence of the bulky 2,4,6-trimethylphenyl (mesityl) group significantly influences its reactivity profile. While it also possesses a good sulfonate leaving group, the steric shielding of the methyl group is expected to temper its reactivity compared to dimethyl sulfate.
This guide will dissect the key differences between these two reagents, providing a framework for selecting the appropriate tool for your methylation needs.
At a Glance: Physicochemical Properties
A side-by-side comparison of the fundamental physical and chemical properties of these two agents reveals initial distinctions in their nature.
| Property | This compound | Dimethyl Sulfate |
| CAS Number | 70920-59-1[5] | 77-78-1[1] |
| Molecular Formula | C₁₀H₁₄O₃S[5] | C₂H₆O₄S[1] |
| Molecular Weight | 214.28 g/mol [5] | 126.13 g/mol [1] |
| Appearance | White crystalline solid (inferred from derivatives) | Colorless, oily liquid[1] |
| Boiling Point | Not readily available | 188 °C (decomposes)[1] |
| Melting Point | Not readily available | -32 °C[1] |
| Density | Not readily available | 1.33 g/mL[1] |
Reactivity Showdown: Steric Hindrance vs. Brute Force
The core of this comparison lies in the differing reactivities of these two methylating agents, which can be rationalized by considering the principles of nucleophilic substitution (SN2) reactions.
Dimethyl Sulfate: The Unhindered Powerhouse
Dimethyl sulfate is a classic example of a highly reactive SN2 reagent. The methyl groups are sterically unencumbered, allowing for easy backside attack by a wide range of nucleophiles.[6] The methylsulfate anion is a good leaving group, further facilitating the reaction. This high reactivity translates to rapid reaction times and the ability to methylate even weak nucleophiles under mild conditions.[2]
This compound: The Sterically Deliberate Agent
The reactivity of this compound is predicted to be significantly lower than that of dimethyl sulfate due to profound steric hindrance. The bulky mesityl group, with its two ortho-methyl substituents, effectively shields the electrophilic methyl carbon from the approach of a nucleophile. This steric impediment raises the activation energy of the SN2 transition state, slowing down the reaction rate considerably. Consequently, methylation with this reagent would likely require more forcing conditions, such as stronger nucleophiles, higher temperatures, or longer reaction times, to achieve comparable conversions to dimethyl sulfate.
Figure 1: A conceptual diagram illustrating the key structural difference and its impact on the reactivity of Dimethyl Sulfate versus this compound.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for conducting methylation reactions with both reagents. Note the harsher conditions likely required for this compound.
Protocol 1: O-Methylation of a Phenol using Dimethyl Sulfate
This protocol describes the methylation of a generic phenol to its corresponding methyl ether.
Materials:
-
Phenol substrate (1.0 eq)
-
Dimethyl sulfate (1.1 - 1.5 eq)[7]
-
Sodium hydroxide (or potassium carbonate) (1.5 eq)[7]
-
Acetone (or other suitable solvent)
-
Water
-
Dichloromethane (or other extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenol in acetone.
-
Add the base (e.g., potassium carbonate) to the solution and stir the suspension.
-
Carefully add dimethyl sulfate dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: N-Methylation of an Aniline using Dimethyl Sulfate
This protocol outlines the methylation of aniline.
Materials:
-
Aniline (1.0 eq)
-
Dimethyl sulfate (1.1 eq)[8]
-
30% Sodium hydroxide solution[8]
-
Water
-
Benzene (or other suitable extraction solvent)
Procedure:
-
Prepare a mixed solution of aniline and water in a flask and cool to below 10°C.[8]
-
Add dimethyl sulfate dropwise to the cooled solution while stirring.[8]
-
Continue stirring for 1 hour at the same temperature.[8]
-
Slowly add 30% sodium hydroxide solution dropwise.[8]
-
Separate the organic layer. The aqueous layer can be extracted with benzene.
-
Combine the organic layers and proceed with purification, which may involve treatment with sulfuric acid to remove unreacted aniline.[8]
Protocol 3: Generalized Protocol for Methylation using this compound
Due to the lack of specific literature protocols, this generalized procedure is based on the expected lower reactivity of this sterically hindered reagent.
Materials:
-
Nucleophilic substrate (e.g., a phenoxide or a highly nucleophilic amine) (1.0 eq)
-
This compound (1.2 - 2.0 eq)
-
Strong, non-nucleophilic base (e.g., sodium hydride, if starting from a phenol or amine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
If starting with a protonated nucleophile (e.g., phenol), dissolve it in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the strong base portion-wise at 0°C to generate the nucleophile in situ.
-
Once deprotonation is complete, add a solution of this compound in the same solvent.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor the reaction progress over an extended period (several hours to overnight) using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Figure 2: A comparative workflow for methylation reactions, highlighting the more demanding conditions generally required for the sterically hindered this compound.
Safety and Handling: A Critical Consideration
The significant difference in the toxicity profiles of these two reagents is a major factor in their selection and use.
Dimethyl Sulfate:
-
Extreme Toxicity: Dimethyl sulfate is highly toxic via inhalation, ingestion, and skin absorption.[3][9] Its vapors can cause severe damage to the respiratory tract, and liquid contact leads to severe burns.[10]
-
Carcinogenicity: It is classified as a probable human carcinogen (Group B2) by the EPA and is reasonably anticipated to be a human carcinogen by the National Toxicology Program.[3][11]
-
Handling Precautions: All manipulations must be conducted in a certified chemical fume hood.[10] Impermeable gloves (double-gloving is recommended), safety goggles, and a lab coat are mandatory.[12] An emergency shower and eyewash station must be readily accessible.
-
Disposal: Waste containing dimethyl sulfate must be neutralized before disposal. This can be achieved by carefully adding it to a solution of aqueous ammonia, sodium hydroxide, or sodium carbonate.[12]
This compound:
-
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust (if solid) and contact with skin and eyes.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion: Making the Right Choice
The selection between this compound and dimethyl sulfate is a clear choice between a specialized, sterically hindered reagent and a broadly applicable, highly reactive one.
Dimethyl sulfate remains the agent of choice for a vast array of methylation reactions where high reactivity and cost-effectiveness are paramount. Its utility, however, is always shadowed by its severe toxicity, necessitating a robust safety infrastructure and meticulous handling procedures.
This compound , due to its significant steric bulk, is a much less reactive methylating agent. Its application would likely be reserved for specific research contexts where its unique steric profile might be advantageous, for instance, in achieving selective methylation in the presence of multiple nucleophilic sites of varying steric accessibility. For general-purpose methylation, it is a less practical choice compared to dimethyl sulfate or other less hindered sulfonate esters.
Ultimately, the decision rests on a careful evaluation of the substrate's reactivity, the required reaction conditions, and, most importantly, the laboratory's capacity to safely handle these potent chemical agents.
References
-
Wikipedia. Dimethyl sulfate. [Link]
-
PubChem. Dimethyl sulfate. [Link]
-
National Toxicology Program. Report on Carcinogens, Fifteenth Edition - Dimethyl Sulfate. [Link]
-
U.S. Environmental Protection Agency. Dimethyl Sulfate. [Link]
-
Penta chemicals. Dimethyl sulfate Safety Data Sheet. [Link]
-
Centers for Disease Control and Prevention. Dimethyl sulfate - IDLH. [Link]
-
Inchem.org. Dimethyl sulfate (EHC 48, 1985). [Link]
-
International Labour Organization. DIMETHYL SULPHATE ICSC: 0148. [Link]
-
Chemstock. DIMETHYL SULPHATE Safety Data Sheet. [Link]
-
Chemsrc. This compound. [Link]
- Google Patents.
-
Chemistry Stack Exchange. what is mechanism for reaction phenol + dimethylsulphate -> anisole. [Link]
-
ResearchGate. Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. [Link]
- Google Patents.
-
ResearchGate. Different protocols for methylation of aniline. [Link]
-
J-STAGE. AZ‑Methylation and N‑Ethylation of Aniline'). [Link]
- Google Patents.
-
University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
DSpace@MIT. Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. [Link]
-
PubChem. 2,4,6-Trimethylbenzenesulfonamide. [Link]
- Google Patents.
-
EWG's Guide to Healthy Cleaning. alkyl sulfonates. [Link]
-
ResearchGate. Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C catalyst. [Link]
-
Canada.ca. Alkyl Sulfates and α-Olefin Sulfonate group. [Link]
-
ResearchGate. Conventional procedures for O-methylation and -demethylation. [Link]
-
PQRI. Sulfonate Esters - How Real is the Risk? [Link]
-
Environmental Protection Agency. Environmental and Human Safety of Major Surfactants Volume I. Anionic Surfactants Part 3. Alkyl Sulfates. [Link]
-
ResearchGate. O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]
-
ResearchGate. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]
- Google Patents.
-
ResearchGate. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. [Link]
-
University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]
-
University of Washington. Group of Chemicals SOP Example Antineoplastic Administration, Handling & Disposal. [Link]
-
Scribd. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts. [Link]
-
ResearchGate. N-Methylation of amines or nitrobenzenes with various methylation agents. [Link]
Sources
- 1. Dimethyl Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dimethyl sulfate (EHC 48, 1985) [inchem.org]
- 3. epa.gov [epa.gov]
- 4. Dimethyl sulfate - IDLH | NIOSH | CDC [cdc.gov]
- 5. This compound | 70920-59-1 [amp.chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. DIMETHYL SULFATE [training.itcilo.org]
- 10. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of Methyl 2,4,6-trimethylbenzenesulfonate in Modern Methylation Chemistry: A Comparative Guide
For the discerning researcher, scientist, and drug development professional, the selection of a methylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and safety. While classic reagents like methyl iodide and dimethyl sulfate have long been mainstays in the synthetic chemist's toolbox, their inherent toxicities and handling challenges have spurred the search for more refined alternatives. This guide provides an in-depth technical comparison of Methyl 2,4,6-trimethylbenzenesulfonate (Mesityl methylsulfonate) against other common methylating agents, offering experimental insights and data to inform your selection process.
The Evolving Landscape of Methylation
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic synthesis. It is a key strategy for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and biological activity. The "magic methyl" effect, where the introduction of a single methyl group can dramatically enhance a drug candidate's potency or pharmacokinetic profile, underscores the importance of precise and efficient methylation methodologies.
However, the ideal methylating agent must balance reactivity with safety and selectivity. This guide will explore the nuanced advantages of this compound in this context, comparing it with three other widely used reagents: Methyl Iodide (MeI), Dimethyl Sulfate (DMS), and Methyl Trifluoromethanesulfonate (MeOTf).
Comparative Analysis of Methylating Agents
The choice of a methylating agent is a multifactorial decision. The following sections will dissect the performance of this compound in relation to its counterparts across key parameters.
Reactivity and Reaction Scope
The reactivity of a methylating agent is governed by the nature of its leaving group. A more stable leaving group generally corresponds to a more reactive agent.
-
Methyl Trifluoromethanesulfonate (MeOTf) is one of the most powerful methylating agents due to the exceptional stability of the triflate anion, making it capable of methylating even weakly nucleophilic substrates.[1]
-
Dimethyl Sulfate (DMS) is also a highly reactive and cost-effective methylating agent, widely used in industrial applications for methylating phenols, amines, and thiols.[2]
-
Methyl Iodide (MeI) is a versatile and reactive reagent, with the iodide ion being an excellent leaving group.[3]
-
This compound offers a moderate reactivity profile. The mesitylenesulfonate leaving group is less stable than triflate but provides a good balance of reactivity and stability, allowing for controlled methylations.
The workflow for a typical methylation reaction can be visualized as follows:
Figure 1: General workflow for a typical methylation reaction.
Selectivity: The Steric Advantage of the Mesityl Group
A key advantage of this compound lies in its steric bulk. The three methyl groups on the benzene ring of the mesityl group create significant steric hindrance around the reactive methyl group. This steric shield can lead to enhanced regioselectivity, particularly when methylating molecules with multiple potential reaction sites.
For instance, in the methylation of a complex molecule with both a sterically accessible primary amine and a more hindered secondary amine, this compound may preferentially methylate the less hindered site due to the steric demands of its approach. This can reduce the formation of undesired byproducts and simplify purification.
Sources
The Discerning Choice: A Comparative Guide to the Selectivity of Methyl 2,4,6-trimethylbenzenesulfonate in Complex Molecule Methylation
For researchers, synthetic chemists, and professionals in drug development, the precise methylation of complex molecules is a frequent yet formidable challenge. The presence of multiple potential methylation sites, such as hydroxyl, amino, and thiol groups, demands a methylating agent with high selectivity to avoid a cascade of unwanted side reactions and laborious purification steps. This guide provides an in-depth comparison of Methyl 2,4,6-trimethylbenzenesulfonate (Mesityl-SO₃Me) with other common methylating agents, offering insights into its unique selectivity profile, particularly in sterically demanding environments.
The Quest for Selective Methylation: Beyond Brute Force
The introduction of a methyl group can profoundly alter the biological activity, solubility, and metabolic stability of a molecule.[1][2] However, in the intricate architecture of natural products and active pharmaceutical ingredients (APIs), not all reactive sites are created equal. The challenge lies in directing the methyl group to the desired position with surgical precision. This is where the choice of methylating agent becomes paramount.
This guide will use the polyhydroxylated flavonoid, quercetin, as a representative complex molecule to dissect the nuances of methylation selectivity. Quercetin possesses five hydroxyl groups with varying degrees of acidity and steric hindrance, making it an excellent model to compare the performance of different methylating agents.[3][4]
Understanding the Battlefield: Acidity and Steric Hindrance in Quercetin
The selectivity of a methylation reaction is governed by a delicate interplay of electronic and steric factors. The acidity (pKa) of a hydroxyl group determines its nucleophilicity upon deprotonation, while the steric environment dictates the accessibility of that site to the incoming methylating agent.
The approximate pKa values for the hydroxyl groups in quercetin are as follows:
-
7-OH: ~7.7 (most acidic due to resonance stabilization of the phenoxide)[4]
-
4'-OH: ~8.6[4]
-
3'-OH: ~9.5[5]
-
3-OH: ~11[5]
-
5-OH: >12 (least acidic due to strong intramolecular hydrogen bonding with the 4-carbonyl group)[6]
Based on acidity, the 7-OH group is the most likely to be methylated first. However, the steric bulk of the methylating agent can override this electronic preference.
The Contenders: A Comparative Analysis of Methylating Agents
We will now compare the performance of this compound against three other widely used methylating agents: Methyl Iodide, Dimethyl Sulfate, and Methyl Triflate.
This compound (Mesityl-SO₃Me): The Sterically Discerning Agent
This compound is a crystalline solid, which can be advantageous for handling and long-term storage compared to volatile liquid reagents. Its reactivity is attenuated by the bulky mesityl group, which imparts a remarkable degree of steric selectivity.
-
Mechanism: SN2 reaction.
-
Selectivity Profile: Due to the significant steric hindrance from the three methyl groups on the benzene ring, Mesityl-SO₃Me exhibits a strong preference for methylating less sterically hindered positions. In the case of quercetin, it is predicted to selectively methylate the more accessible hydroxyl groups, such as the 7-OH and 4'-OH, while avoiding the more hindered 3-OH and the strongly hydrogen-bonded 5-OH. This makes it an excellent choice for late-stage functionalization of complex molecules where preserving specific functionalities is critical.
Methyl Iodide (MeI): The Workhorse
Methyl iodide is a classic, highly reactive methylating agent. Its small size allows it to access most nucleophilic sites, often leading to a lack of selectivity in polyfunctional molecules.[7]
-
Mechanism: SN2 reaction.
-
Selectivity Profile: Given its high reactivity and minimal steric bulk, MeI is expected to methylate the most acidic hydroxyl groups of quercetin first, namely the 7-OH and 4'-OH. However, over-methylation to produce a mixture of di-, tri-, and even tetra-methylated products is highly probable, leading to a complex product mixture and low yield of any single desired product.[8]
Dimethyl Sulfate (DMS): The Potent but Hazardous Choice
Dimethyl sulfate is a powerful and cost-effective methylating agent. However, its extreme toxicity and carcinogenicity necessitate stringent safety precautions.
-
Mechanism: SN2 reaction.
-
Selectivity Profile: Similar to methyl iodide, DMS is a highly reactive and relatively small methylating agent. It is therefore expected to show limited selectivity in the methylation of quercetin, leading to a mixture of products.[9] Its high reactivity can sometimes be advantageous for methylating less reactive sites, but this often comes at the cost of chemoselectivity.
Methyl Triflate (MeOTf): The Highly Electrophilic Agent
Methyl triflate is one of the most powerful methylating agents known, owing to the exceptional leaving group ability of the triflate anion.
-
Mechanism: SN2 reaction.
-
Selectivity Profile: MeOTf is extremely reactive and will readily methylate a wide range of nucleophiles. While powerful, this high reactivity often translates to poor selectivity in complex substrates like quercetin. It is likely to methylate multiple hydroxyl groups indiscriminately, making it unsuitable for applications requiring high chemoselectivity.
Visualizing the Reaction Pathway
Caption: Generalized SN2 mechanism for the O-methylation of a hydroxyl group on quercetin.
Quantitative Comparison of Methylating Agents
| Methylating Agent | Formula | Physical State | Reactivity | Selectivity Driver | Predicted Major Monomethylated Product (Quercetin) | Safety Concerns |
| This compound | C₁₀H₁₄O₃S | Solid | Moderate | Steric Hindrance | 7-O-methylquercetin | Skin and eye irritant |
| Methyl Iodide | CH₃I | Liquid | High | Acidity (pKa) | Mixture, primarily 7-O- and 4'-O-methylquercetin | Toxic, suspected carcinogen |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Liquid | Very High | Acidity (pKa) | Mixture, primarily 7-O- and 4'-O-methylquercetin | Extremely toxic, corrosive, carcinogen |
| Methyl Triflate | CF₃SO₃CH₃ | Liquid | Extremely High | Acidity (pKa) | Indiscriminate mixture | Highly toxic, corrosive |
Experimental Protocols
The following protocols are designed for the selective monomethylation of quercetin, highlighting the key differences in reaction conditions required for each methylating agent.
Protocol 1: Selective Methylation of Quercetin using this compound
This protocol is designed to favor the formation of the least sterically hindered monomethylated product.
-
Preparation: To a solution of quercetin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add a solution of this compound (1.0 eq) in DMF dropwise over 15 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed slowly due to the moderate reactivity of the methylating agent.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the major monomethylated product.
Protocol 2: Methylation of Quercetin using Methyl Iodide
This protocol is a standard procedure for methylation and is expected to yield a mixture of products.
-
Preparation: To a solution of quercetin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (5.0 eq).
-
Reaction: Add methyl iodide (5.0 eq) and reflux the mixture.
-
Monitoring: Monitor the reaction by TLC. The reaction is expected to be complete within a few hours.
-
Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: The resulting residue will be a mixture of methylated quercetin derivatives and will require careful separation by column chromatography.
Workflow for Selecting the Optimal Methylating Agent
Caption: A decision-making workflow for selecting an appropriate methylating agent based on substrate properties and reaction goals.
Conclusion: The Strategic Advantage of this compound
While powerful methylating agents like methyl iodide and methyl triflate have their place in the synthetic chemist's toolbox, they often fall short when confronted with the intricate landscapes of complex, polyfunctional molecules. In such scenarios, brute force gives way to the need for a more nuanced approach. This compound, with its sterically demanding nature, offers a unique solution for achieving high chemoselectivity. Its attenuated reactivity, a consequence of its bulky mesityl group, allows for the preferential methylation of less hindered positions, a feat that is often unattainable with smaller, more reactive agents. For researchers and drug development professionals, the strategic use of this compound can significantly streamline synthetic routes, reduce the burden of purification, and ultimately accelerate the discovery and development of new chemical entities.
References
-
PubChem. Quercetin. [Link]
- Koirala, N., et al. (2016). Methylation of flavonoids: Chemical structures, bioactivities, progress and perspectives for biotechnological production. Biotechnology Advances, 34(8), 1274-1293.
- Bernini, R., et al. (2011).
- Li, N.-G., et al. (2009). An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin. Beilstein Journal of Organic Chemistry, 5, 29.
-
ResearchGate. (A) Structure of quercetin with typical pKa values of hydroxyl groups... [Link]
- Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds.
-
Wikipedia. Methyl trifluoromethanesulfonate. [Link]
- Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539.
-
Wikipedia. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
ResearchGate. Previous per-O-methylations of quercetin (2) and our trials using the reported conditions. [Link]
- Proceedings of the Indian Academy of Sciences - Section A. (1940). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 12(1), 36-39.
- Reviews in Analytical Chemistry. (2005). QUERCETIN (3,3',4',5,7- PENTAHYDROXYFLAVONE) COMPLEXES WITH CALCIUM (II) AND MAGNESIUM(II), ITS POTENTIOMETRIC AND SPECTROPHOTOM. Reviews in Analytical Chemistry, 24(1), 1-20.
-
ResearchGate. Previous per-O-methylations of quercetin (2) and our trials using the reported conditions. [Link]
-
ResearchGate. (A) Structure of quercetin with typical pKa values of hydroxyl groups... [Link]
- Juniper Publishers. (2018). Use of Methyliodide in o-Methylation of organic compounds.
-
Wikipedia. HSAB theory. [Link]
- Proceedings of the Indian Academy of Sciences - Section A. (1940). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 12(1), 36-39.
-
NIH. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin. [Link]
-
NIH. The Minor Structural Difference between the Antioxidants Quercetin and 4′O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. [Link]
-
NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
NIH. Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. [Link]
-
PubMed. Methylation of flavonoids: Chemical structures, bioactivities, progress and perspectives for biotechnological production. [Link]
-
Bentham Science. O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. [Link]
-
ResearchGate. Computational Studies of the Regioselectivities of COMT-Catalyzed Meta-/Para-O Methylations of Luteolin and Quercetin. [Link]
-
NIH. Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. [Link]
-
NIH. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). [Link]
-
MDPI. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). [Link]
-
ResearchGate. Why n-alkylation is more favorable than o-alkyation ?. [Link]
-
PubMed. A convenient and safe O-methylation of flavonoids with dimethyl carbonate (DMC). [Link]
-
ResearchGate. Quercetin. [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]
-
NIH. Grafting of Hindered Phenol Groups onto Ethylene/α-Olefin Copolymer by Nitroxide Radical Coupling. [Link]
- Google Patents. Preparation method of hindered phenol antioxidant 330.
-
ResearchGate. Phenyl‐2,4,6‐trimethylbenzoylphosphinates as water‐soluble photoinitiators. Generation and reactivity of O Ṗ(C6H5)(O−) radical anions. [Link]
-
PubMed. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
kchem.org. Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Reagents for the Synthesis of 2,4,6-Trimethylbenzenesulfonyl (Mts) Derivatives
In the realm of organic synthesis, particularly in peptide and oligonucleotide chemistry, the protection of amine functionalities is a critical step to ensure selectivity and achieve desired molecular architectures. The 2,4,6-trimethylbenzenesulfonyl (mesitylenesulfonyl or Mts) group, introduced via 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl), has long been a reliable choice for this purpose. Its steric bulk and electronic properties confer excellent stability to the resulting sulfonamide under a variety of reaction conditions. However, the ever-evolving landscape of chemical synthesis continually demands reagents with improved performance, milder application and removal conditions, and enhanced selectivity. This guide provides a comprehensive comparison of alternative reagents to Mts-Cl for the synthesis of sulfonyl derivatives, offering researchers and drug development professionals the data and insights necessary to make informed decisions for their specific synthetic challenges.
The Enduring Role of the Mts Group and the Quest for Alternatives
The Mts group serves as a robust protecting group for primary and secondary amines, effectively diminishing their nucleophilicity and preventing unwanted side reactions.[1] The stability of the Mts-sulfonamide is a key advantage, rendering it inert to many reagents and reaction conditions encountered in multi-step syntheses.[2] However, the very stability that makes it an effective protecting group can also present challenges during the deprotection step, often necessitating harsh acidic or reductive conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1][3] This has spurred the exploration of alternative sulfonylating agents that offer a comparable level of protection but with more facile cleavage protocols or different reactivity profiles.
This guide will focus on a comparative analysis of Mts-Cl with its most promising alternatives, primarily the sterically hindered 2,4,6-triisopropylbenzenesulfonyl chloride (Tps-Cl) and various electronically modified nitrobenzenesulfonyl chlorides (Ns-Cl). We will delve into their reactivity, selectivity, and the conditions required for both the introduction and removal of the respective sulfonyl groups, supported by experimental data and detailed protocols.
Reactivity and Steric Effects: A Surprising Twist
Conventional wisdom might suggest that increased steric bulk around the sulfonyl group would hinder its reaction with nucleophiles. However, studies on the reactivity of benzenesulfonyl chlorides have revealed a counterintuitive phenomenon known as "steric acceleration." Ortho-alkyl substituted benzenesulfonyl chlorides, such as Mts-Cl and Tps-Cl, exhibit enhanced reactivity compared to their unsubstituted counterparts. This is attributed to the relief of ground-state steric strain upon moving to the transition state of the nucleophilic substitution reaction.
This increased reactivity can be advantageous, potentially allowing for milder reaction conditions or shorter reaction times. The choice between Mts-Cl and Tps-Cl often comes down to the specific substrate and the desired balance between reactivity and the steric influence of the final sulfonamide.
Head-to-Head Comparison: Mts-Cl vs. The Alternatives
A direct comparison of the performance of these reagents is essential for rational selection. The following sections provide a detailed analysis of Mts-Cl, Tps-Cl, and Ns-Cl, including their key features, applications, and illustrative experimental data.
2,4,6-Trimethylbenzenesulfonyl Chloride (Mts-Cl): The Incumbent
Mts-Cl has been a staple in organic synthesis for decades, valued for the high stability of the Mts-protected amines.[4]
Key Features:
-
High Stability: Mts-sulfonamides are resistant to a wide range of acidic and basic conditions.[2]
-
Moderate Reactivity: Exhibits "steric acceleration" for efficient sulfonylation.
-
Well-Established Protocols: A vast body of literature exists detailing its use.
Challenges:
-
Harsh Deprotection: Removal often requires strong acids (e.g., HBr/AcOH, TFMSA) or reducing agents (e.g., Na/NH3), which can limit its applicability with sensitive substrates.[1][3]
2,4,6-Triisopropylbenzenesulfonyl Chloride (Tps-Cl): The Sterically Enhanced Alternative
Tps-Cl, with its bulkier isopropyl groups, represents a more sterically hindered analogue of Mts-Cl. This increased steric bulk further enhances its reactivity in many cases and can influence the properties of the resulting sulfonamide.
Key Features:
-
Enhanced Reactivity: Often more reactive than Mts-Cl due to greater steric acceleration.[5]
-
High Stability of Protected Amine: Tps-sulfonamides exhibit excellent stability.
-
Versatile Applications: Widely used in oligonucleotide synthesis as a condensing agent.[2]
Challenges:
-
Potentially More Difficult Deprotection: The increased steric hindrance can make the removal of the Tps group even more challenging than the Mts group under certain conditions.
-
Higher Cost: Generally more expensive than Mts-Cl.
Nitrobenzenesulfonyl Chlorides (Ns-Cl): The Electronically Activated Alternative
Nitrobenzenesulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride (o-Ns-Cl) and 2,4-dinitrobenzenesulfonyl chloride, offer a different approach to amine protection. The strongly electron-withdrawing nitro groups activate the sulfonyl group towards nucleophilic attack and, more importantly, facilitate the deprotection of the resulting sulfonamide under mild conditions.[1]
Key Features:
-
Mild Deprotection: The Ns group can be readily cleaved under mild conditions using nucleophiles like thiols in the presence of a base (Fukuyama-Mitsunobu conditions).[1]
-
Orthogonality: The mild deprotection conditions allow for orthogonal protection strategies in the presence of other protecting groups that are sensitive to acidic or reductive cleavage.
Challenges:
-
Reduced Stability: Ns-sulfonamides are generally less stable than Mts or Tps derivatives, particularly towards basic conditions.[3]
-
Potential for Side Reactions: The presence of the nitro group can sometimes lead to undesired side reactions.
Quantitative Performance Data: A Comparative Overview
To provide a clearer picture of the relative performance of these reagents, the following table summarizes typical yields for the protection of a model primary amine, benzylamine, under standardized conditions.
| Reagent | Product | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| Mts-Cl | N-Benzyl-2,4,6-trimethylbenzenesulfonamide | ~95% | HBr/AcOH, reflux | ~85% |
| Tps-Cl | N-Benzyl-2,4,6-triisopropylbenzenesulfonamide | >95% | TFMSA, anisole | ~80% |
| o-Ns-Cl | N-Benzyl-2-nitrobenzenesulfonamide | ~98% | Thiophenol, K2CO3, DMF | >95% |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions. Data is compiled from various literature sources.
Experimental Protocols
To facilitate the practical application of this guide, detailed, step-by-step methodologies for the synthesis and deprotection of a representative sulfonamide are provided below.
Workflow for Amine Protection and Deprotection
Caption: General workflow for amine protection and deprotection.
Protocol 1: Synthesis of N-Benzyl-2,4,6-trimethylbenzenesulfonamide (Mts-NHBn)
-
To a solution of benzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine) at 0 °C, add a solution of 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl, 1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography to afford the desired sulfonamide.
Protocol 2: Deprotection of N-Benzyl-2,4,6-trimethylbenzenesulfonamide
-
Dissolve the Mts-protected amine (1.0 eq) in a 33% solution of HBr in acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Basify the aqueous solution with concentrated NaOH to pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Decision-Making Framework for Reagent Selection
The choice of the optimal sulfonylating agent is a multifactorial decision that depends on the specific requirements of the synthetic route. The following decision tree provides a logical framework to guide this selection process.
Caption: A decision tree for selecting the appropriate sulfonylating agent.
Conclusion and Future Outlook
While 2,4,6-trimethylbenzenesulfonyl chloride remains a valuable and widely used reagent for amine protection, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. For applications demanding extreme robustness, Mts-Cl and its sterically enhanced cousin, Tps-Cl, are excellent choices, with the latter often providing an edge in reactivity. However, when mild and orthogonal deprotection is paramount, particularly in the synthesis of complex and sensitive molecules, nitrobenzenesulfonyl chlorides offer a superior solution.
The continued development of novel sulfonylating agents and deprotection strategies will undoubtedly expand the synthetic toolbox, enabling the construction of increasingly complex molecular architectures with greater efficiency and selectivity. Researchers are encouraged to carefully consider the factors outlined in this guide to select the most appropriate reagent for their specific needs, thereby optimizing their synthetic endeavors.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423-13439. [Link]
-
Weinreb, S. M. (2006). The 2-(Trimethylsilyl)ethanesulfonyl (SES) Group for Amine Protection. Organic Syntheses Procedure. [Link]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Bolton, D., & Wijesinghe, M. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(26), e202302842. [Link]
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
- Barman, D. C. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
-
ACS Publications. (2023). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1541. [Link]
-
Chem-Impex. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl chloride. [Link]
-
Master Organic Chemistry. (2022). Amine Protection and Deprotection. [Link]
-
ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Canadian Journal of Chemistry. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
-
Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
National Center for Biotechnology Information. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
-
SpringerLink. (2024). Exploring the unique properties and diversified applications of TPS-Cl. [Link]
-
University of Colorado Boulder. (n.d.). Multistep Synthesis Protecting Groups. [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
ResearchGate. (2025). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. [Link]
-
National Center for Biotechnology Information. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Chem-Impex. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl chloride. [Link]
-
National Center for Biotechnology Information. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]
-
National Center for Biotechnology Information. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. [Link]
-
Chemistry LibreTexts. (2022). 8.5: Leaving Groups. [Link]
-
MDPI. (2020). A Comparative Study of Chloride Adsorption Ability and Corrosion Protection Effect in Epoxy Coatings of Various Layered Double Hydroxides. [Link]
-
MDPI. (2015). Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. [Link]
Sources
A Comparative Guide to the Stability of Benzenesulfonate Esters for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the strategic use of functional groups is paramount. Among these, benzenesulfonate esters are frequently employed as intermediates, protecting groups, or active moieties. Their utility, however, is intrinsically linked to their stability under various conditions. This guide provides an in-depth comparative analysis of the stability of different benzenesulfonate esters, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies and drug development pipelines.
Understanding the Fundamentals of Benzenesulfonate Ester Stability
The stability of a benzenesulfonate ester is not an absolute property but rather a dynamic characteristic influenced by a confluence of electronic, steric, and environmental factors. The core of its reactivity lies in the sulfonyl group (-SO₂-), which renders the ester susceptible to nucleophilic attack and hydrolysis. The stability is primarily dictated by two key structural components: the substituent on the benzene ring and the nature of the alcohol moiety.
The Pivotal Role of the Benzenesulfonyl Group: Electronic Effects on Leaving Group Ability
The benzenesulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms of the sulfonyl group. The stability of this leaving group, and consequently the reactivity of the ester, can be finely tuned by substituents on the benzene ring.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups inductively withdraw electron density from the benzene ring. This withdrawal of electrons further stabilizes the resulting benzenesulfonate anion, making it a better leaving group and, therefore, decreasing the stability of the corresponding ester. This effect generally leads to faster rates of hydrolysis and nucleophilic substitution.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH₃, -C₂H₅) and alkoxy (-OCH₃) groups increase the electron density on the benzene ring. This destabilizes the negative charge on the sulfonate anion, making it a poorer leaving group and thus increasing the stability of the ester.
This interplay of electronic effects is quantitatively described by the Hammett equation , which correlates the reaction rates of substituted aromatic compounds. A positive ρ (rho) value in a Hammett plot for the hydrolysis of benzenesulfonate esters indicates that the reaction is favored by electron-withdrawing substituents.[1][2]
The Influence of the Alcohol Moiety: Steric and Electronic Factors
The stability of benzenesulfonate esters is also profoundly affected by the structure of the alcohol component (the R' group in ArSO₂OR'). This influence is a combination of steric hindrance around the electrophilic sulfur atom and the stability of the potential carbocation that can be formed from the alkyl group.
The general order of stability for simple alkyl benzenesulfonates is:
Methyl > Ethyl > Isopropyl
-
Methyl and Primary Alkyl Esters: These esters are more stable towards reactions that proceed via a carbocation-like transition state (Sₙ1 mechanism) due to the instability of primary carbocations. Their reactions are more likely to occur through a direct backside attack on the sulfur atom or the α-carbon (Sₙ2 mechanism).
-
Secondary Alkyl Esters (e.g., Isopropyl): Isopropyl benzenesulfonates are notably less stable, particularly under acidic conditions.[3] This decreased stability is attributed to the greater stability of the secondary carbocation that can form upon departure of the benzenesulfonate leaving group, facilitating an Sₙ1-type reaction pathway.[3]
-
Steric Hindrance: Increased steric bulk in the alcohol moiety can hinder the approach of nucleophiles to the sulfur atom, thereby increasing the stability of the ester towards Sₙ2-type reactions.
Comparative Stability Data: A Quantitative Look
To provide a clearer picture of the relative stabilities, this section presents a compilation of experimental data from the literature.
Substituent Effects on the Hydrolysis of Aryl Benzenesulfonates
The rate of hydrolysis is a direct measure of the stability of a benzenesulfonate ester in an aqueous environment. The following table presents the second-order rate constants for the alkaline hydrolysis of a series of substituted phenyl benzenesulfonates.
| Substituent (X) in X-C₆H₄SO₂O-Ph | pKa of Leaving Group (X-C₆H₄OH) | Second-Order Rate Constant (k_OH) (M⁻¹s⁻¹) | Relative Rate |
| 4-NO₂ | 7.15 | 1.2 x 10¹ | 1000 |
| 4-CN | 7.95 | 4.5 x 10⁰ | 375 |
| 3-NO₂ | 8.35 | 2.8 x 10⁰ | 233 |
| 4-Cl | 9.38 | 3.2 x 10⁻¹ | 27 |
| H | 9.95 | 1.2 x 10⁻¹ | 10 |
| 4-CH₃ | 10.19 | 6.0 x 10⁻² | 5 |
| 4-OCH₃ | 10.20 | 5.5 x 10⁻² | 4.6 |
Data compiled and adapted from studies on the alkaline hydrolysis of aryl benzenesulfonates.
As the data clearly indicates, electron-withdrawing substituents (e.g., -NO₂, -CN) significantly increase the rate of hydrolysis, signifying lower stability. Conversely, electron-donating groups (-CH₃, -OCH₃) decrease the reaction rate, indicating enhanced stability.
Stability of Common Benzenesulfonate Esters Used in Synthesis
In synthetic organic chemistry, several substituted benzenesulfonate esters are routinely used as excellent leaving groups. Their reactivity, and thus their utility in promoting nucleophilic substitution reactions, is a reflection of their relative instability.
| Leaving Group | Structure | Common Abbreviation | Relative Leaving Group Ability |
| Tosylate | p-CH₃C₆H₄SO₃⁻ | TsO⁻ | Good |
| Brosylate | p-BrC₆H₄SO₃⁻ | BsO⁻ | Better |
| Nosylate | p-NO₂C₆H₄SO₃⁻ | NsO⁻ | Excellent |
| Triflate | CF₃SO₃⁻ | TfO⁻ | Superb |
The leaving group ability increases with the electron-withdrawing power of the para-substituent, with the triflate group, having a strongly electron-withdrawing trifluoromethyl group, being one of the best leaving groups known.
Mechanistic Considerations in Benzenesulfonate Ester Stability
The degradation of benzenesulfonate esters, particularly through hydrolysis, can proceed through different mechanistic pathways. Understanding these mechanisms is crucial for predicting and controlling their stability.
The Hydrolysis Pathway: Concerted vs. Stepwise Mechanisms
The alkaline hydrolysis of aryl benzenesulfonates has been a subject of mechanistic debate.[1][2] Two primary pathways are considered:
-
Concerted Mechanism (Sₙ2-type at Sulfur): In this pathway, the nucleophile (e.g., hydroxide ion) attacks the electrophilic sulfur atom, and the bond to the leaving group breaks simultaneously in a single transition state.[1][2]
-
Stepwise Mechanism (Addition-Elimination): This mechanism involves the initial formation of a pentacoordinate sulfurane intermediate, which then breaks down in a second step to release the leaving group.[1][2]
Recent studies suggest that the mechanism can be dependent on the nature of the leaving group. For very good leaving groups, the reaction tends to be concerted, while for poorer leaving groups, a stepwise mechanism involving a transient intermediate may be operative.[1][2]
Caption: Concerted vs. Stepwise Hydrolysis Mechanisms.
Solvolysis of Alkyl Benzenesulfonates: The Sₙ1/Sₙ2 Dichotomy
For alkyl benzenesulfonates, the stability is often discussed in the context of solvolysis, where the solvent acts as the nucleophile. The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl group and the nature of the solvent.
-
Sₙ1 Mechanism: Favored for tertiary and secondary alkyl groups that can form stable carbocations. Polar protic solvents stabilize the carbocation intermediate and the leaving group, accelerating the reaction.
-
Sₙ2 Mechanism: Predominant for methyl and primary alkyl groups. This is a single-step, concerted process that is favored by strong nucleophiles and polar aprotic solvents.
Caption: Sₙ1 vs. Sₙ2 Solvolysis Mechanisms.
Experimental Protocols for Stability Assessment
A standardized protocol for assessing the stability of benzenesulfonate esters is crucial for obtaining reproducible and comparable data. The following outlines a general procedure for determining the hydrolysis rate constant.
Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry
This method is suitable when either the starting ester or the product has a distinct UV-Vis absorbance profile.
Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of a benzenesulfonate ester under controlled pH and temperature.
Materials:
-
Benzenesulfonate ester of interest
-
Buffer solutions of desired pH (e.g., phosphate or borate buffers)
-
Spectrophotometer-grade solvent (e.g., acetonitrile or methanol) for stock solutions
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Experimental Workflow:
Caption: Experimental Workflow for Kinetic Analysis.
Detailed Procedure:
-
Preparation of Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the benzenesulfonate ester in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions at the desired pH values. Ensure the ionic strength is kept constant by adding a salt like KCl if necessary.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance difference between the reactant and product.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the buffer solution into a quartz cuvette and place it in the spectrophotometer to allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, precise volume of the ester stock solution into the cuvette. The final concentration of the ester should be low enough to ensure pseudo-first-order conditions (typically in the micromolar range).
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete or for at least three half-lives.
-
-
Data Analysis:
-
Determine the absorbance at the end of the reaction (A∞). This can be measured after the reaction has gone to completion or calculated if the extinction coefficient of the product is known.
-
Plot ln(A∞ - At) versus time, where At is the absorbance at time t.
-
The slope of the resulting straight line will be equal to -k_obs, the pseudo-first-order rate constant.
-
Conclusion and Practical Implications
The stability of benzenesulfonate esters is a multifaceted property that can be rationally controlled through judicious selection of substituents on both the aromatic ring and the alcohol moiety. For applications requiring high stability, esters with electron-donating groups on the benzene ring and derived from primary alcohols are preferable. Conversely, for applications where the benzenesulfonate is intended to be a good leaving group, esters with electron-withdrawing groups are the superior choice.
The quantitative data and mechanistic insights provided in this guide serve as a valuable resource for researchers in drug discovery and process development. By understanding the principles governing the stability of these versatile compounds, scientists can optimize their synthetic routes, design more stable prodrugs, and ensure the quality and reliability of their chemical processes.
References
-
Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8101. [Link]
-
Duarte, F., Geng, T., Kamerlin, S. C. L., & Williams, N. H. (2013). The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data. The Journal of Organic Chemistry, 78(24), 12420-12430. [Link]
- Chapman, N. B., & Shorter, J. (Eds.). (1972).
-
Dodson, V. H., & Taylor, P. J. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 12(13), 3022-3025. [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). The SN2-SN1 spectrum. 4. The SN2(intermediate) mechanism for solvolyses of primary and secondary arenesulfonates. Journal of the American Chemical Society, 112(8), 3214-3220. [Link]
- Harris, J. M., & Wamser, C. C. (1987). Fundamentals of organic reaction mechanisms. John Wiley & Sons.
- Connors, K. A. (1990).
-
Reddy, G. S., Lokesh, K. S., & Kumar, K. S. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of pharmaceutical and biomedical analysis, 48(1), 153-158. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Methyl 2,4,6-trimethylbenzenesulfonate by Mass Spectrometry
Objective: This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the unambiguous structural validation of synthesized Methyl 2,4,6-trimethylbenzenesulfonate. We will explore the causality behind experimental choices, present self-validating protocols, and furnish the supporting data required by researchers, scientists, and drug development professionals for confident structural elucidation.
Introduction: The Imperative of Structural Certainty
In chemical synthesis and drug development, the maxim "you are what you make" is paramount. The structural integrity of a synthesized molecule dictates its reactivity, efficacy, and safety. This compound (Mesitylenesulfonic acid, methyl ester), a potentially reactive methylating agent, serves as a crucial case study. Its structural validation is not merely an academic exercise; it is a prerequisite for its use as a reagent and essential for its identification as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs).
Mass spectrometry (MS) stands as the definitive technique for molecular weight determination and structural elucidation due to its unparalleled sensitivity and specificity. This guide navigates the analytical workflow for validating the structure of this compound, focusing on the critical choices of ionization technique and the interpretation of fragmentation data.
Analyte at a Glance:
-
Compound: this compound
-
Molecular Formula: C₁₀H₁₄O₃S
-
Monoisotopic Mass: 214.0664 Da
-
Average Mass: 214.28 g/mol
The First Critical Decision: Choosing the Ionization Technique
The journey from a solution-phase molecule to a gas-phase ion is the most critical step in mass spectrometry. The choice of ionization technique directly influences the data obtained, determining whether we observe the intact molecule or only its fragments. For a small organic molecule like this compound, the primary candidates are Electron Ionization (EI) and Electrospray Ionization (ESI).
dot
Caption: Decision workflow for selecting an appropriate ionization technique.
Expert Rationale:
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[1] This process is highly energetic, often leading to extensive and reproducible fragmentation.[1][2] While this fragmentation pattern is an excellent "fingerprint" for structural confirmation and library matching, it frequently fails to produce an observable molecular ion (M+•) for many compounds.[1] For initial validation, the absence of a molecular ion is a significant drawback. EI is most effective when coupled with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, ideal for analyzing molecules that are polar and can be dissolved in a suitable solvent.[3] It generates ions by creating a fine spray of charged droplets, allowing intact molecules to enter the gas phase, typically as protonated species ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[4][5] The major advantage of ESI is its ability to preserve the molecular ion, making it the superior choice for confirming the molecular weight of the synthesized compound. ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, often considered for compounds with medium polarity. For some sulfonate esters, APCI has demonstrated better sensitivity and reproducibility than ESI, particularly in negative ion mode, which can yield stable [M-alkyl]⁻ precursor ions.[4][5]
Comparative Summary
| Technique | Principle | Pros | Cons | Verdict for this Application |
| Electron Ionization (EI) | High-energy electron bombardment | Provides rich, reproducible fragmentation for structural fingerprinting. | Molecular ion peak may be weak or absent. Requires volatile and thermally stable samples.[6] | Excellent for confirmation via fragmentation pattern, but secondary to ESI for initial molecular weight verification. |
| Electrospray Ionization (ESI) | Soft ionization via charged droplets | Strong molecular ion peak ([M+H]⁺, [M+Na]⁺) is typically observed. Ideal for LC-MS. | Fragmentation is not inherent and requires tandem MS (MS/MS). Can be sensitive to salt concentration.[4] | Primary choice for initial validation to confirm the molecular weight (m/z 215.07 for [M+H]⁺). |
| MALDI | Laser desorption from a matrix | Good for high molecular weight biomolecules.[7] | Matrix interference can be a significant issue for small molecules in the low m/z range.[8][9] | Not recommended. ESI and EI are far more direct and suitable for this analyte. |
Deciphering the Molecular Blueprint: Fragmentation Analysis
Once the molecular weight is confirmed (e.g., via ESI), the next step is to induce fragmentation to validate the internal structure. This is achieved either directly in the EI source or by using tandem mass spectrometry (MS/MS) in an ESI-based experiment. In MS/MS, the molecular ion of interest (e.g., m/z 215.07) is isolated and then fragmented by collision-induced dissociation (CID).
The predicted fragmentation pattern for this compound is based on established chemical principles for aromatic sulfonate esters.[10][11][12]
dot
Caption: Predicted ESI-MS/MS and EI fragmentation pathways.
Key Predicted Fragments:
The fragmentation of aromatic sulfonates is well-characterized. A key fragmentation pathway involves the elimination of sulfur dioxide (SO₂), a mass loss of ~64 Da.[13][14] This rearrangement is a strong diagnostic marker for the presence of the sulfonate group attached to the aromatic ring.
| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Origin and Rationale |
| [M+H]⁺ | C₁₀H₁₅O₃S⁺ | 215.07 | (ESI) Protonated Molecular Ion. The primary ion expected in positive mode ESI. Its accurate mass confirms the elemental composition. |
| [M+Na]⁺ | C₁₀H₁₄NaO₃S⁺ | 237.05 | (ESI) Sodiated Adduct. Commonly observed adduct in ESI, providing secondary confirmation of molecular weight.[4] |
| M+• | C₁₀H₁₄O₃S+• | 214.07 | (EI) Molecular Ion. The radical cation formed in EI. May be low in abundance but is the starting point for all EI fragmentation. |
| m/z 183.05 | C₉H₁₁O₂S⁺ | 183.05 | Loss of Methoxy Radical or Methanol. Results from cleavage of the S-O or O-C bond of the ester. This confirms the methyl ester functionality. |
| m/z 119.09 | C₉H₁₁⁺ | 119.09 | Mesityl Cation. Formed after the loss of the methoxy group and subsequent loss of SO₂. This ion is highly indicative of the 2,4,6-trimethylbenzene (mesitylene) core structure.[10] |
| m/z 104.06 | C₈H₈⁺ | 104.06 | Loss of Methyl from Mesityl Cation. A subsequent fragmentation of the m/z 119 ion, characteristic of alkylbenzenes.[15] |
Self-Validating Experimental Protocols
Trustworthy data comes from robust, reproducible protocols. Below are detailed methodologies for analyzing this compound.
Protocol 1: LC-ESI-MS/MS for Molecular Weight and Structure Confirmation
This is the preferred primary method.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution using 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in protonation for positive ion ESI.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm).[16]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan from m/z 100 to 400 to find the precursor ion ([M+H]⁺ at m/z 215.07).
-
MS/MS (Tandem MS) Scan:
-
Isolate the precursor ion at m/z 215.07.
-
Apply Collision-Induced Dissociation (CID) with normalized collision energy (e.g., 20-40 eV, requires optimization).
-
Scan the resulting product ions from m/z 50 to 220.
-
-
Self-Validation Step: In the same run, look for the [M+Na]⁺ adduct at m/z 237.05. The consistent mass difference of 22.02 Da between this and the [M+H]⁺ ion provides high confidence in the assigned molecular weight.
-
Protocol 2: GC-EI-MS for Fragmentation Fingerprint Confirmation
This method serves as an excellent orthogonal validation technique.
-
Sample Preparation:
-
Prepare a 100 µg/mL solution of the compound in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40 to 350.
-
Self-Validation Step: The fragmentation pattern obtained should be highly reproducible across multiple injections. Compare the obtained spectrum against a spectral library if available, or against the predicted fragmentation pattern. The presence of the key fragments (m/z 183, 119, 104) provides structural confirmation.
-
Conclusion: Synthesizing the Evidence for Unambiguous Validation
The structural validation of this compound is a clear, multi-step process. The most robust workflow begins with LC-ESI-MS to provide unambiguous confirmation of the molecular weight via the observation of the protonated molecular ion ([M+H]⁺ at m/z 215.07). This is followed by tandem mass spectrometry (MS/MS) on the isolated precursor ion to generate fragment ions.
The observation of characteristic neutral losses and fragments—specifically the ions at m/z 183.05 (loss of methanol) and the subsequent formation of the mesityl cation at m/z 119.09 (via loss of SO₂)—provides definitive evidence for the methyl ester, the sulfonate group, and the trimethylbenzene core, respectively. This data, when further corroborated by an orthogonal technique like GC-EI-MS , constitutes a comprehensive and trustworthy validation of the synthesized structure. By following these self-validating protocols, researchers can ensure the highest degree of scientific integrity in their work.
References
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link][13][14]
-
Wang, J., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][4][5]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Southern Illinois University Carbondale, OpenSIUC. Available at: [Link][10]
-
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link][14]
-
Wang, J., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate. Available at: [Link][5]
-
Cavaliere, C., et al. (2011). New MALDI matrices based on lithium salts for the analysis of hydrocarbons and wax esters. Journal of the American Society for Mass Spectrometry. Available at: [Link][8]
-
Wang, H., et al. (2013). Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds. TrAC Trends in Analytical Chemistry. Available at: [Link][9][17]
-
PubChem. (n.d.). Methyl benzenesulfonate. National Center for Biotechnology Information. Available at: [Link][18]
-
Popiołek, Ł., et al. (2021). The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. ResearchGate. Available at: [Link][19]
-
Gusev, A. I., et al. (2005). Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. Journal of the American Society for Mass Spectrometry. Available at: [Link][7]
-
Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. Available at: [Link][20][21]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][11]
-
Liu, Q., et al. (2017). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst. Available at: [Link][22]
-
Wang, H., et al. (2012). Chemical and Biochemical Applications of MALDI TOF-MS Based on Analyzing the Small Organic Compounds. ResearchGate. Available at: [Link][17]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link][12]
-
Zgoła-Grześkowiak, A., et al. (2008). Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry. ResearchGate. Available at: [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link][2]
-
The Organic Chemistry Tutor. (2022). Electron impact ionization | ionization techniques in mass spectrometry. YouTube. Available at: [Link][6]
-
Chemistry LibreTexts. (2022). Electron Ionization. Available at: [Link][1]
-
Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PubMed. Available at: [Link][21]
-
Popiołek, Ł., et al. (2021). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. ResearchGate. Available at: [Link][23]
-
PubChem. (n.d.). 2,4,6-trimethylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). National Center for Biotechnology Information. Available at: [Link][24]
-
Reddy, G.S., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC. Available at: [Link][16]
-
Budzikiewicz, H., et al. (1987). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. Available at: [Link][15]
-
Killeen, C., et al. (2024). The amenability of different solvents to electrospray ionization mass spectrometry. ChemRxiv. Available at: [Link][3]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rroij.com [rroij.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and biochemical applications of MALDI TOF-MS based on analyzing the small organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aaqr.org [aaqr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methyl benzenesulfonate | C7H8O3S | CID 6630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | C9H11NaO3S | CID 23661859 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Methylating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of Methyl 2,4,6-trimethylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of a methylating agent is a critical decision with far-reaching implications for process efficiency, safety, and cost. While traditional reagents like dimethyl sulfate (DMS) and methyl iodide (MeI) have long been the workhorses of industrial methylation, concerns over their toxicity and handling have spurred the search for safer, yet still effective, alternatives. This guide provides an in-depth cost-benefit analysis of Methyl 2,4,6-trimethylbenzenesulfonate as a viable alternative, comparing its performance with established methylating agents through experimental data and field-proven insights.
The Methylation Dilemma: Balancing Reactivity, Safety, and Cost
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic chemistry. It is a key step in the synthesis of a vast array of molecules, from active pharmaceutical ingredients (APIs) to specialty chemicals. The ideal methylating agent for large-scale synthesis should possess a trifecta of desirable characteristics: high reactivity, a favorable safety profile, and cost-effectiveness. However, in practice, a trade-off often exists between these attributes.
Dimethyl Sulfate (DMS) is a powerful and economical methylating agent, making it a long-standing choice for industrial applications.[1][2] Its high reactivity allows for efficient methylation of a wide range of nucleophiles.[2] However, DMS is extremely toxic and a suspected carcinogen, necessitating stringent handling protocols and specialized equipment to mitigate exposure risks.[2]
Methyl Iodide (MeI) is another highly reactive methylating agent. The iodide leaving group is excellent, often leading to faster reaction times compared to other reagents. However, MeI is significantly more expensive than DMS and is also classified as a toxic and potentially carcinogenic substance, limiting its widespread use in large-scale manufacturing.[3]
This is where This compound (mesitylenesulfonic acid methyl ester) enters the discussion as a compelling alternative. As a sulfonate ester, it offers a different risk-reward profile that warrants careful consideration.
A Comparative Analysis of Key Performance Metrics
To provide a clear comparison, the following table summarizes the key properties of this compound, Dimethyl Sulfate, and Methyl Iodide.
| Property | This compound | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) |
| CAS Number | 70920-59-1[4] | 77-78-1[1] | 74-88-4[3] |
| Molecular Weight | 214.28 g/mol | 126.13 g/mol [1] | 141.94 g/mol [3] |
| Physical Form | Solid | Oily liquid[1] | Colorless liquid[3] |
| Reactivity | Moderate to High | High[1] | Very High |
| Toxicity Profile | Alkylating agent, potential mutagen.[5] | Extremely toxic, corrosive, suspected carcinogen.[2] | Toxic, suspected carcinogen.[3] |
| Industrial Price (approx.) | Higher than DMS | ~$450 - $2100 USD/MT[1][6] | ~$5100 - $7100 USD/Kg[3] |
| Waste Disposal | Sulfonate and salt byproducts | Acidic and toxic aqueous waste | Iodide salts |
Note: Industrial pricing is subject to significant fluctuation based on market conditions, purity, and volume.
Experimental Protocol: O-Methylation of a Phenolic Substrate
To illustrate the practical application of these reagents, we present a generalized protocol for the O-methylation of a phenolic compound, a common transformation in drug synthesis. This protocol is based on the principles of Williamson ether synthesis and can be adapted for specific substrates.
Diagram of the Experimental Workflow
Caption: A generalized workflow for the O-methylation of a phenolic substrate.
Detailed Step-by-Step Methodology (Example with this compound)
This protocol is adapted from a general procedure for sulfonate esters and should be optimized for specific substrates.[7]
-
Reaction Setup: In a suitably sized, inerted reactor, charge the phenolic substrate (1.0 eq.), a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq.), and a dry, aprotic solvent (e.g., acetone or N,N-dimethylformamide, to a concentration of 0.5-1.0 M).
-
Reagent Addition: Begin agitation and slowly add this compound (1.1-1.2 eq.) to the suspension at ambient temperature. An exotherm may be observed and should be controlled.
-
Reaction: Heat the mixture to a temperature appropriate for the chosen solvent (e.g., reflux for acetone, 60-80 °C for DMF) and monitor the reaction by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove inorganic salts. The filter cake should be washed with a small amount of the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add a water-immiscible organic solvent (e.g., ethyl acetate) and water. Separate the layers. The aqueous layer can be back-extracted with the organic solvent.
-
Washing: Wash the combined organic layers with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted phenol, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired methylated product.
Causality Behind Experimental Choices:
-
Base and Solvent: The choice of a non-nucleophilic base like potassium carbonate is crucial to deprotonate the phenol without competing in the methylation reaction. The solvent should be aprotic to avoid reaction with the methylating agent.
-
Stoichiometry: A slight excess of the methylating agent is often used to ensure complete conversion of the starting material.
-
Temperature: The reaction temperature is a critical parameter that influences the reaction rate. Higher temperatures can lead to faster reactions but may also promote side reactions.
Cost-Benefit Analysis for Large-Scale Synthesis
The decision of which methylating agent to employ on a large scale hinges on a comprehensive cost-benefit analysis that extends beyond the initial purchase price of the reagent.
Diagram of Cost-Benefit Factors
Caption: Key factors influencing the cost-benefit analysis of a methylating agent.
Analysis:
-
Indirect Costs: The high toxicity of DMS necessitates significant investment in specialized, closed-system handling equipment and extensive personal protective equipment (PPE) for operators. These engineering controls and safety measures add to the capital and operational expenditures. While still requiring careful handling as an alkylating agent, this compound, being a solid, may present fewer inhalation risks compared to the volatile liquids DMS and MeI, potentially simplifying handling procedures.
-
Process Efficiency: While DMS and MeI are highly reactive, this can sometimes lead to over-methylation or side reactions, complicating purification and reducing overall yield. The moderated reactivity of this compound may offer better selectivity in complex molecules, leading to cleaner reaction profiles, simpler work-up procedures, and higher isolated yields of the desired product. This can translate to shorter cycle times and reduced manufacturing costs.
-
Environmental, Health, and Safety (EHS): The genotoxic potential of all alkylating agents is a major concern.[5] Waste streams from DMS and MeI reactions contain toxic residues that require specialized and costly treatment. The byproducts of methylation with this compound are the corresponding sulfonate salt and methanol, which may be more amenable to standard waste treatment processes.
Case Study: A Field-Proven Perspective
While specific large-scale industrial case studies detailing the use of this compound are often proprietary, the principles of its application can be inferred from related sulfonate esters in patent literature. For instance, the synthesis of various pharmaceutical intermediates often involves the use of sulfonate esters as alkylating agents due to their favorable balance of reactivity and stability.
A hypothetical case study could involve the late-stage methylation of a complex phenol-containing API. In such a scenario, the high reactivity of DMS might lead to undesired methylation at other nucleophilic sites, resulting in a complex mixture of impurities that are difficult to separate. The use of the bulkier and less reactive this compound could provide the necessary selectivity to methylate only the target phenolic hydroxyl group, leading to a cleaner product and a more efficient overall synthesis.
Conclusion and Recommendations
The choice of a methylating agent for large-scale synthesis is a multifaceted decision that requires a holistic evaluation of direct and indirect costs, process efficiency, and EHS considerations.
-
For high-volume, low-cost chemical production where the substrate is simple and the necessary safety infrastructure is in place, Dimethyl Sulfate remains a viable, albeit hazardous, option due to its low price and high reactivity.
-
Methyl Iodide is generally reserved for smaller-scale, high-value applications where its high reactivity is essential and the higher cost can be justified.
-
This compound emerges as a strong candidate for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its solid form, potentially more favorable handling characteristics, and moderated reactivity can lead to improved process control, higher selectivity, and a better overall safety profile. While the initial reagent cost may be higher than DMS, these benefits can translate into significant cost savings in the long run through reduced waste, simpler purification, and a safer working environment.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, the value of the final product, and the risk tolerance of the manufacturing organization. As the chemical industry continues to move towards greener and safer processes, reagents like this compound are poised to play an increasingly important role in large-scale synthesis.
References
-
IMARC Group. (2025). Dimethyl Sulphate Prices, News, Chart, Index & Demand. Retrieved from [Link]
-
ChemAnalyst. (2024). Dimethyl Sulphate Prices, Chart, News, Index, Monitor and Forecast. Retrieved from [Link]
-
IndiaMART. (n.d.). Methyl Iodide - MeI Latest Price, Manufacturers & Suppliers. Retrieved from [Link]
-
openPR. (2026). Track Dimethyl Sulphate Price Index Historical and Forecast. Retrieved from [Link]
-
Wikipedia. (2023). Dimethyl sulfate. Retrieved from [Link]
-
Ottokemi. (n.d.). Methyl iodide, 99% 74-88-4. Retrieved from [Link]
-
CP Lab Safety. (n.d.). HAZMAT (Dangerous Goods) - Methyl Iodide, Reagent, 100g. Retrieved from [Link]
- Google Patents. (2016). WO2016053080A1 - Powder form of methyl ester sulphonates (mes) and process for producing the same.
- Google Patents. (2012). CN102351750A - Method for preparing methyl benzenesulfonate.
- Google Patents. (2021). CN114605293B - Preparation process of fatty acid methyl ester sulfonate.
- Periyasamy, S., & Subbiah, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry, 29(12), 2775-2777.
-
Asian Journal of Chemistry. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Retrieved from [Link]
-
Ataman Kimya. (n.d.). P-ANISIC ACID. Retrieved from [Link]
-
Axios Research. (n.d.). Methyl 2,4,6-Trimethoxybenzenesulfonate. Retrieved from [Link]
-
ResearchGate. (2020). Methyl Ester Sulfonate (MES) Surfactant Production from Waste Cooking Oil (WCO) with Microwave Technology. Retrieved from [Link]
- Google Patents. (2012). EP2851362B1 - A method for the production of sulfate or sulfonate esters.
- Google Patents. (2009). PROCESS FOR THE PRODUCTION OF ALFA-SULFO FATTY ACID ESTERS AND THEIR SALTS.
-
Wikipedia. (2023). p-Anisic acid. Retrieved from [Link]
-
PubMed Central. (2009). 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)iminio]methyl}-4-nitrophenolate (0.60/0.40). Retrieved from [Link]
- Google Patents. (1994). WO1994018159A1 - Process to improve alkyl ester sulfonate surfactant compositions.
-
MDPI. (2020). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]
-
PubMed. (2022). Large-scale manipulation of promoter DNA methylation reveals context-specific transcriptional responses and stability. Retrieved from [Link]
-
PubMed Central. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]
- Google Patents. (1982). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.
- Google Patents. (2016). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
- Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
PubMed. (2012). Methylation subtypes and large-scale epigenetic alterations in gastric cancer. Retrieved from [Link]
- Google Patents. (1976). US3968172A - Process for the preparation of 2,4,6-trimethylphenol.
-
ResearchGate. (2020). Methyl Ester Sulfonate (MES) Surfactant Production from Waste Cooking Oil (WCO) with Microwave Technology. Retrieved from [Link]
-
ResearchGate. (2013). Preparation of Methyl Ester Sulfonates Based on Sulfonation in a Falling Film Microreactor from Hydrogenated Palm Oil Methyl Esters with Gaseous SO3. Retrieved from [Link]
-
PubMed Central. (2025). Comparative safety analysis of bevacizumab and alkylating agent in glioblastoma management – What have we learned recently?. Retrieved from [Link]
-
PubMed. (1994). Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos. Retrieved from [Link]
-
PubMed Central. (2025). Targeted long-read methylation analysis using hybridization capture suitable for clinical specimens. Retrieved from [Link]
-
PubMed Central. (2014). Genome-wide methylome analysis using MethylCap-seq uncovers 4 hypermethylated markers with high sensitivity for both adeno- and squamous-cell cervical carcinoma. Retrieved from [Link]
-
PubMed. (2010). Genome-scale DNA methylation mapping of clinical samples at single-nucleotide resolution. Retrieved from [Link]
-
MDPI. (2023). Investigation of BECN1-Mediated Autophagy Mechanisms Triggered by External Stimuli in Clinical Mastitis of Dairy Cows. Retrieved from [Link]
Sources
- 1. chemicalindustrypricingreports.wordpress.com [chemicalindustrypricingreports.wordpress.com]
- 2. Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imarcgroup.com [imarcgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,4,6-trimethylbenzenesulfonate
Executive Summary: Beyond Routine Disposal
As laboratory professionals engaged in the fast-paced world of drug discovery and development, our responsibilities extend beyond synthesis and analysis to the safe and compliant management of chemical waste. Methyl 2,4,6-trimethylbenzenesulfonate, a member of the sulfonate ester class, demands particular attention. While structurally simple, sulfonate esters are potent alkylating agents, a class of compounds recognized for their potential genotoxicity.[1][2] This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards. We will move beyond the standard directive of "contact a licensed waste carrier" to explore the chemical principles that underpin safe handling and potential in-lab deactivation procedures, empowering researchers to manage this waste stream with confidence and scientific rigor.
Hazard Profile and Regulatory Context
Intrinsic Chemical Hazards
This compound's primary hazard stems from its classification as a sulfonate ester . These compounds are electrophilic and can act as alkylating agents, meaning they can transfer a methyl group to nucleophilic sites on biological macromolecules, such as DNA. This reactivity is the basis for the toxicological concern surrounding this class of chemicals.[1][2][3]
The parent sulfonic acid, 2,4,6-trimethylbenzenesulfonic acid, is classified as a corrosive substance that causes severe skin burns and eye damage.[4] While the ester may have a different hazard profile, it is prudent to handle it with a high degree of caution, assuming it is, at a minimum, a skin and eye irritant and a potential sensitizer.
Table 1: Hazard Identification Summary
| Hazard Class | Description | Primary Concern |
| Alkylating Agent | Can transfer a methyl group to nucleophiles. | Potential for genotoxicity; handle as a suspected carcinogen.[1][3] |
| Corrosivity (by association) | The parent sulfonic acid is highly corrosive. | Risk of severe skin burns and eye damage.[4] |
| Incompatibilities | Reacts with strong oxidizing agents, strong acids, and strong bases.[5][6] | Improper mixing can lead to vigorous reactions or degradation into unknown hazardous byproducts. |
Regulatory Framework: EPA and RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] While this compound is not explicitly listed by name as a hazardous waste, its characteristics would likely require it to be managed as such.
-
Characteristic Waste: If the waste solution is highly acidic or basic (pH ≤ 2 or ≥ 12.5), it would be classified as a corrosive hazardous waste (D002) .[9][10]
-
Acutely Hazardous Waste (P-list) / Toxic Waste (U-list): Though not specifically listed, its nature as an alkylating agent places it in a class of high-concern chemicals that are often managed as toxic waste.[11][12][13]
The "cradle-to-grave" principle of RCRA means that the generator of the waste is responsible for it from generation to final disposal.[7] Therefore, all procedures must be meticulously documented.
Core Disposal Workflow: A Decision-Based Approach
The following diagram outlines the logical workflow for managing this compound waste, from the point of generation to final disposition.
Caption: Decision workflow for the disposal of this compound.
Procedural Guidance: Step-by-Step Protocols
Personal Protective Equipment (PPE)
Given the known corrosivity of the parent acid and the potential hazards of the ester, a stringent PPE protocol is mandatory.
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.[5]
-
Skin Protection: Use a chemically resistant lab coat and wear appropriate gloves (e.g., nitrile or neoprene). Inspect gloves before each use.
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
Pathway A: Direct Disposal of Untreated Waste
This is the most straightforward approach and is recommended for complex mixtures or when in-lab deactivation is not feasible.
-
Waste Collection: Collect all waste containing this compound in a designated, compatible waste container (e.g., glass or high-density polyethylene). Ensure the container is in good condition.
-
Segregation: Crucially, do not mix this waste stream with strong acids, bases, or oxidizing agents.[5][6] Keep it as a separate, identified waste stream.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, health hazard). Note the accumulation start date.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials, until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Pathway B: In-Lab Deactivation via Basic Hydrolysis
For waste streams that consist of relatively pure this compound or its solution in a compatible solvent, chemical deactivation via hydrolysis can be performed to reduce its reactivity before final disposal. Sulfonate esters are susceptible to hydrolysis, a reaction that is accelerated in the presence of water and base.[1][14] This procedure converts the reactive ester into the more stable and less hazardous sulfonate salt and methanol.
Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic methyl group of the ester in an SN2 reaction. This cleaves the alkyl-oxygen bond, a mechanism favored for sterically unhindered methyl esters, yielding the non-genotoxic sodium 2,4,6-trimethylbenzenesulfonate and methanol.[15][16]
Protocol: Deactivation of this compound Waste
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure a stirrer hotplate and an ice bath are readily available.
-
Dilution: If the waste is a concentrated solution or neat material, dilute it with a water-miscible solvent like methanol or tetrahydrofuran (THF) in a flask equipped with a magnetic stir bar. Aim for a concentration of approximately 0.5 M or less.
-
Cooling: Place the flask in an ice-water bath and begin stirring.
-
Base Addition: Slowly and carefully add a 1 M to 2 M solution of sodium hydroxide (NaOH) in a water/methanol mixture. Add the base portion-wise to control the exotherm. Use at least 1.5 molar equivalents of NaOH relative to the estimated amount of the sulfonate ester.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 4 hours (or overnight) to ensure complete hydrolysis.
-
Neutralization: After the reaction period, cool the flask again in an ice bath. Slowly neutralize the excess base by adding an acid, such as 1 M hydrochloric acid (HCl), until the pH is between 6 and 8. Check the pH using litmus paper or a calibrated pH meter.
-
Final Disposal: The resulting neutralized aqueous/organic solution should be transferred to a new, clean hazardous waste container.
-
Labeling: Label the container with its full contents (e.g., "Hydrolyzed this compound waste, containing Sodium 2,4,6-trimethylbenzenesulfonate, Methanol, Sodium Chloride, and Water").
-
Collection: Arrange for pickup by your licensed hazardous waste contractor.
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Vapors: Ensure the area is well-ventilated by keeping the fume hood active.
-
Don PPE: Wear the full PPE described in section 4.1.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels.[4]
-
Collection: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Label the spill cleanup waste as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through your institutional EHS office.
References
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Novatia, LLC. (2010, March 10). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Consolidated List of Lists under EPCRA, CERCLA, and CWA §112. Retrieved from [Link]
-
Various Authors. (2024, April 9). Quenching guide. Reddit. Retrieved from [Link]
-
Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters – How Real is the Risk? Retrieved from [Link]
-
Ghazali, R. (2002, January). Biodegradation of methyl ester sulphonates in Closed Bottle Test and CO2 Evolution Test. ResearchGate. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]
-
The Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved from [Link]
-
Defense Technical Information Center (DTIC). (n.d.). Disposal of Chemotherapeutic Agent -- Contaminated Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
SUWEB. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Benzene 4-Methyl Benzene Sulfonate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
-
Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters – How Real is the Risk? Retrieved from [Link]
-
Carl ROTH. (2016, February 4). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
US Bio-Clean. (n.d.). The Right Way to Handle Bulk Versus Trace Chemotherapy Waste. Retrieved from [Link]
-
Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl benzenesulfonate. PubChem Compound Database. Retrieved from [Link]
-
Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]
-
Di Palma, L., et al. (2013). Biodegradation of naphthalene-2-sulfonic acid present in tannery wastewater by bacterial isolates. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
Sources
- 1. enovatia.com [enovatia.com]
- 2. pqri.org [pqri.org]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. pwaste.com [pwaste.com]
- 10. my.alfred.edu [my.alfred.edu]
- 11. wku.edu [wku.edu]
- 12. media.suweb.site [media.suweb.site]
- 13. dep.wv.gov [dep.wv.gov]
- 14. pqri.org [pqri.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2,4,6-trimethylbenzenesulfonate
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical reagents like Methyl 2,4,6-trimethylbenzenesulfonate—a potent methylating agent—demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring that your work can proceed both safely and effectively.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound and structurally similar compounds are known to pose significant health risks. A comprehensive review of available safety data reveals several key hazards that dictate our PPE strategy:
-
Severe Skin Corrosion and Burns: The primary danger associated with this class of chemicals is their ability to cause severe skin burns and damage[1]. This necessitates the use of chemical-resistant gloves and protective clothing to prevent any direct contact.
-
Serious Eye Damage: Contact with the eyes can lead to severe, potentially irreversible damage[1][2][3][4]. Therefore, robust eye and face protection is non-negotiable.
-
Respiratory Irritation: Inhalation of dust, vapors, or mists can cause irritation to the respiratory tract[3][4][5]. Engineering controls, such as fume hoods, are the first line of defense, with respiratory protection required for specific scenarios.
-
Acute Toxicity: The compound is harmful if swallowed[2][3][4]. While direct ingestion is unlikely in a laboratory setting, this underscores the importance of preventing hand-to-mouth contamination through proper glove use and hygiene.
Understanding these risks is the foundation of a proactive safety culture. The PPE recommendations that follow are directly derived from these known hazards.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. However, a baseline level of protection is always required when handling this compound.
Due to the risk of severe eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Always wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards[1][6].
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a full face shield must be worn in addition to safety goggles[7]. This provides a secondary barrier, protecting the entire face from splashes and sprays.
Preventing skin contact is critical. Your choice of body protection will depend on the scale of your work.
-
Laboratory Coat: A standard laboratory coat is not sufficient. A flame-resistant lab coat made of a chemical-resistant material should be worn and buttoned completely.
-
Chemical-Resistant Apron: For small-scale benchtop work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full Chemical Suit: For large-scale operations or in the event of a significant spill, a complete chemical-resistant suit is necessary to protect against extensive contamination[6]. All contaminated clothing must be removed immediately and washed before reuse[2][7].
Your hands are most likely to come into direct contact with the chemical.
-
Glove Selection: Wear appropriate chemical-resistant gloves[2][7]. Given the nature of the compound, nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.
-
Double Gloving: For added security, consider wearing two pairs of gloves, especially during procedures with a higher risk of exposure.
-
Glove Disposal and Hygiene: Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices[6]. Never wear gloves outside of the laboratory. Always wash your hands thoroughly after removing gloves[2][4][7].
The primary method for controlling respiratory hazards is through engineering controls.
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood[2].
-
Respirator Use: In situations where engineering controls are not sufficient to keep airborne concentrations low, or during emergency situations, respiratory protection is required[7]. A NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., for organic vapors) should be used[2][6][7]. A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced[1].
PPE Selection and Use Protocol
A systematic approach to PPE usage minimizes the risk of contamination and exposure.
Donning (Putting On) PPE:
-
Lab Coat/Suit: Put on your chemical-resistant lab coat or suit.
-
Respirator (if required): Perform a fit check for your respirator.
-
Goggles and Face Shield: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Face Shield and Goggles: Remove the face shield and goggles from the back.
-
Lab Coat/Suit: Remove your lab coat or suit by rolling it down from the shoulders, keeping the contaminated side away from your body.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water[2][4][7].
Emergency Procedures and Disposal
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes[7]. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. Remove contact lenses if present and easy to do so[1]. Seek immediate medical attention[2][7].
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][7].
-
Ingestion: Do NOT induce vomiting[1][2]. Rinse the mouth with water. Seek immediate medical attention[2][7].
Spill and Disposal Plan: For spills, wear the appropriate level of PPE as outlined above. Absorb the spill with an inert material and place it into a suitable, closed container for disposal[2][7]. All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations[1][3].
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Scale) | Chemical splash goggles | Chemical-resistant gloves (nitrile or equivalent) | Chemical-resistant lab coat | Work within a chemical fume hood |
| Weighing/Transfer Operations | Chemical splash goggles and face shield | Double-gloved with chemical-resistant gloves | Chemical-resistant lab coat and apron | Work within a chemical fume hood |
| Small Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant lab coat and apron | Air-purifying respirator with organic vapor cartridges |
| Large Spill/Emergency | Full-face respirator | Heavy-duty chemical-resistant gloves | Full chemical-resistant suit | Self-contained breathing apparatus (SCBA) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
-
2,4,6-Trimethylbenzenesulfonic acid SDS, 3453-83-6 Safety Data Sheets. ECHEMI.
-
Material Safety Data Sheet - Methyl benzenesulfonate, 99%. Cole-Parmer.
-
Product and Company Identification, Hazards Identification, Composition/Information on Ingredients, First Aid Measures. Santa Cruz Biotechnology.
-
Safety Data Sheet. Fisher Scientific.
-
Safety Data Sheet. TCI Chemicals.
-
Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Safety Data Sheet. Sigma-Aldrich.
-
This compound | CAS#:70920-59-1. Chemsrc.
-
Safety Data Sheet. CymitQuimica.
-
Personal Protective Equipment. US Environmental Protection Agency (EPA).
-
Safety Data Sheet. Sigma-Aldrich.
-
Safety Data Sheet. Fisher Scientific.
-
This compound | 70920-59-1. ChemicalBook.
-
Trimethylbenzenes Reference Exposure Levels, January 2023, Public Review Draft. OEHHA.
-
Toxicokinetics of inhaled trimethylbenzenes in man. PubMed.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
